molecular formula C13H10N4O5 B565505 4,4'-Dinitrocarbanilide-d8 CAS No. 1156508-87-0

4,4'-Dinitrocarbanilide-d8

Cat. No.: B565505
CAS No.: 1156508-87-0
M. Wt: 310.29 g/mol
InChI Key: JEZZOKXIXNSKQD-PGRXLJNUSA-N
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Description

4,4'-Dinitrocarbanilide-d8, also known as this compound, is a useful research compound. Its molecular formula is C13H10N4O5 and its molecular weight is 310.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-bis(2,3,5,6-tetradeuterio-4-nitrophenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4O5/c18-13(14-9-1-5-11(6-2-9)16(19)20)15-10-3-7-12(8-4-10)17(21)22/h1-8H,(H2,14,15,18)/i1D,2D,3D,4D,5D,6D,7D,8D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEZZOKXIXNSKQD-PGRXLJNUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)NC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1NC(=O)NC2=C(C(=C(C(=C2[2H])[2H])[N+](=O)[O-])[2H])[2H])[2H])[2H])[N+](=O)[O-])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30746782
Record name N,N'-Bis[4-nitro(~2~H_4_)phenyl]urea
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Molecular Weight

310.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1156508-87-0
Record name N,N′-Bis(4-nitrophenyl-2,3,5,6-d4)urea
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Record name N,N'-Bis[4-nitro(~2~H_4_)phenyl]urea
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Record name 1156508-87-0
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Foundational & Exploratory

A Technical Guide to the Physical Properties of 4,4'-Dinitrocarbanilide-d8

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the known physical and chemical properties of 4,4'-Dinitrocarbanilide-d8 (DNC-d8), a deuterated isotopologue of 4,4'-Dinitrocarbanilide (DNC). DNC is the primary marker residue for the anticoccidial agent Nicarbazin, which is used in the poultry industry.[1][2] The deuterated form, DNC-d8, serves as a critical internal standard for bioanalytical quantification by mass spectrometry (GC-MS or LC-MS) in drug metabolism and pharmacokinetic (DMPK) studies, as well as in residue analysis for food safety.[3]

Chemical Identity and Structure

This compound is a synthetic, stable isotope-labeled compound where eight hydrogen atoms on the two phenyl rings have been replaced with deuterium. This substitution results in a mass shift that allows it to be distinguished from the endogenous, non-labeled compound in analytical assays, ensuring high precision and accuracy in quantification.

Physical and Chemical Properties

The physical properties of DNC-d8 are primarily available from suppliers of analytical standards. While extensive experimental data such as melting and boiling points are not published in peer-reviewed literature for the deuterated form, the data for the parent compound can provide a close approximation. The key difference lies in the molecular weight due to the incorporation of deuterium.

Table 1: Physical Properties of this compound

Property Value Source
Chemical Name 1,3-bis[4-nitro(2,3,5,6-²H₄)phenyl]urea [4]
Synonyms N,N'-Bis(p-nitrophenyl)urea-d8, DNC-d8 [5][6]
CAS Number 1156508-87-0 [4][5][6]
Molecular Formula C₁₃H₂D₈N₄O₅ [5][6]
Molecular Weight 310.29 g/mol [4][5][6]
Appearance Yellow Solid Powder [4][5]
Purity ≥98% [4][5]
Isotopic Enrichment 98 atom % D [7][8]
Storage Conditions Store at 2-8°C or -20°C, dry and dark [4][5]
Stability Stable under recommended storage conditions [7]

| Solubility | Soluble in DMSO (with heating) |[3] |

Table 2: Physical Properties of Non-Labeled 4,4'-Dinitrocarbanilide (for reference)

Property Value Source
CAS Number 587-90-6 [9]
Molecular Formula C₁₃H₁₀N₄O₅ [10]
Molecular Weight 302.24 g/mol [9][10]
Melting Point 312°C (with decomposition) [9]

| Solubility (at 25°C) | Water: 2 x 10⁻⁶ g/100 mLEthanol: 0.007 g/100 mLEthyl Acetate: 0.015 g/100 mLDimethyl Sulfoxide (DMSO): 0.47 g/100 mLPractically insoluble in acetone, chloroform, benzene, ether |[9] |

Experimental Protocols

Detailed, published experimental protocols for determining the physical properties of DNC-d8 are not available. However, standard methodologies used for organic compounds of this nature would be employed.

Determination of Melting Point (Capillary Method)
  • Sample Preparation: A small quantity of the crystalline DNC-d8 solid is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • Instrumentation: The capillary tube is placed in a calibrated melting point apparatus (e.g., an oil bath or a metal block heater) equipped with a thermometer or a digital temperature sensor.

  • Heating and Observation: The apparatus is heated slowly, typically at a rate of 1-2°C per minute as the temperature approaches the expected melting point (approximated from the non-labeled compound).

  • Data Recording: The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes a clear liquid. For compounds that decompose, the temperature of decomposition is noted.

Determination of Solubility
  • Equilibrium Method: To determine solubility in a specific solvent (e.g., DMSO, Ethanol), an excess amount of DNC-d8 solid is added to a known volume of the solvent in a sealed vial.

  • Sample Equilibration: The mixture is agitated (e.g., using a shaker or stirrer) at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Separation and Analysis: The saturated solution is filtered to remove undissolved solid. A precise volume of the clear supernatant is then taken and diluted.

  • Quantification: The concentration of DNC-d8 in the diluted sample is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or LC-MS, by comparing the response to a calibration curve prepared with known concentrations of the standard. The solubility is then calculated and expressed in units such as mg/mL or g/100 mL.

Logical and Functional Relationships

As an isotopically labeled internal standard, the primary function of this compound is directly related to the quantification of its non-labeled analogue. The following diagram illustrates this fundamental relationship in a typical analytical workflow.

G cluster_0 Analytical Workflow cluster_1 Chemical Relationship Analyte 4,4'-Dinitrocarbanilide (Analyte) Extraction Sample Preparation (Extraction & Cleanup) Analyte->Extraction IS This compound (Internal Standard) IS->Extraction Spiked into sample Sample Biological or Environmental Sample (e.g., Chicken Tissue, Eggs) Sample->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Result Quantification of Analyte LCMS->Result Parent 4,4'-Dinitrocarbanilide (C13H10N4O5) MW: 302.24 Deuterated This compound (C13H2D8N4O5) MW: 310.29 Parent->Deuterated Isotopic Labeling (8H -> 8D)

Caption: Relationship and workflow for DNC and its deuterated internal standard.

References

An In-depth Technical Guide to 4,4'-Dinitrocarbanilide-d8

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical properties, analytical applications, and experimental protocols for 4,4'-Dinitrocarbanilide-d8. The document is intended for researchers, scientists, and professionals in drug development and analytical chemistry who utilize isotopically labeled compounds.

Chemical Identity and Properties

This compound is the deuterated form of 4,4'-Dinitrocarbanilide (DNC), a key component of the anticoccidial agent nicarbazin (B1678737).[1][2] The deuterium (B1214612) labeling makes it an excellent internal standard for quantitative analysis by mass spectrometry.[3][4]

Chemical Structure:

Chemical structure of this compound

Figure 1. Chemical structure of this compound.

The core structure consists of a central urea (B33335) group linking two d8-labeled 4-nitrophenyl rings.

Physicochemical Properties:

All quantitative data for this compound and its non-deuterated analogue are summarized in the table below for easy comparison.

PropertyThis compound4,4'-Dinitrocarbanilide
Synonyms 1,3-bis[4-nitro(2,3,5,6-²H₄)phenyl]urea, DNC-d81,3-bis(4-nitrophenyl)urea, DNC
CAS Number 1156508-87-0587-90-6
Molecular Formula C₁₃H₂D₈N₄O₅C₁₃H₁₀N₄O₅
Molecular Weight 310.29 g/mol 302.24 g/mol
Appearance Yellow SolidYellow needles
Melting Point >300 °C312 °C (decomposes)
Solubility DMSO (Slightly, Heated), Methanol (Slightly)Sparingly soluble in boiling alcohol; practically insoluble in acetone, chloroform, benzene.
Isotopic Enrichment ≥98 atom % DNot Applicable

Synthesis

G Conceptual Synthesis of this compound A Deuteration of Aniline B Nitration of Deuterated Aniline A->B HNO₃/H₂SO₄ C Phosgenation or Carbonyl Insertion B->C Phosgene or equivalent D This compound C->D

Caption: A high-level conceptual workflow for the synthesis of this compound.

A common method for preparing the non-deuterated 4,4'-Dinitrocarbanilide involves the nitration of diphenylurea or the reaction of 4-nitroaniline (B120555) with a carbonyl source.[5] For the deuterated analogue, the synthesis would likely start with deuterated aniline, followed by nitration and then reaction to form the urea linkage.

Analytical Applications and Experimental Protocols

This compound is primarily used as an internal standard in the quantitative analysis of nicarbazin residues in animal tissues and feed.[3][4] Its use significantly improves the accuracy and precision of analytical methods by correcting for matrix effects and variations in sample preparation and instrument response.

Quantification of Nicarbazin in Chicken Tissues by LC-MS/MS (Adapted from AOAC Method 2013.07)

This section details the experimental protocol for the determination of nicarbazin, measured as its marker residue 4,4'-Dinitrocarbanilide (DNC), in chicken tissues using liquid chromatography with tandem mass spectrometry (LC-MS/MS). This compound is used as the internal standard.

3.1.1. Reagents and Standards

  • Solvents: Acetonitrile (ACN), Methanol (MeOH), Dimethylformamide (DMF), and water (HPLC grade).

  • Reagents: Anhydrous sodium sulfate (B86663), Ammonium (B1175870) acetate (B1210297), Formic acid.

  • Standards: Nicarbazin reference standard, this compound (DNC-d8).

  • Mobile Phase A: 1 mL formic acid and 0.38 g ammonium acetate in 1000 mL of water.

  • Mobile Phase B: 1 mL formic acid and 0.38 g ammonium acetate in 1000 mL of methanol.

  • DNC-d8 Internal Standard Stock Solution (1.0 mg/mL): Dissolve 10 mg of DNC-d8 in a 10 mL volumetric flask with DMF.

  • DNC-d8 Internal Standard Working Solution (1.0 µg/mL): Perform a 1000-fold dilution of the stock solution with ACN.

  • Nicarbazin Stock Standard Solution (1000 µg/mL DNC component): Accurately weigh and dissolve the nicarbazin reference standard in DMF.

  • Nicarbazin Intermediate and Standard Curve Solutions: Prepare a series of dilutions from the stock solution with ACN to create a standard curve (e.g., 25, 50, 125, 500, 1250, and 2500 ng/mL).[3][6][7]

3.1.2. Sample Preparation and Extraction

The following diagram illustrates the workflow for sample preparation and extraction:

G Sample Preparation and Extraction Workflow A Weigh 5g of homogenized tissue sample B Spike with 200 µL of 1.0 µg/mL DNC-d8 internal standard A->B C Add 10g of anhydrous sodium sulfate and mix B->C D Add 20 mL of ACN and vortex for 30 min C->D E Centrifuge at ~3000 rpm for 10 min D->E F Decant supernatant E->F G Re-extract pellet with ACN and combine supernatants F->G H Adjust final volume to 50 mL with ACN G->H I Filter into LC vials for analysis H->I

Caption: A detailed workflow for the extraction of DNC from chicken tissue samples.

3.1.3. LC-MS/MS Analysis

  • LC Column: A suitable C18 column (e.g., 50 x 2.1 mm, 3 µm).

  • Mobile Phase Gradient: A gradient elution program using Mobile Phase A and Mobile Phase B.

  • Mass Spectrometry: Electrospray ionization (ESI) in negative ion mode.

  • MRM Transitions:

    • DNC: m/z 301.0 → 136.7 (quantifier) and other confirmatory ions.

    • DNC-d8: m/z 308.7 → 140.6 (quantifier).[3][4]

3.1.4. Data Analysis

Construct a linear standard curve with 1/x weighting by plotting the peak area ratio of DNC to DNC-d8 against the concentration of the standards.[3] Calculate the concentration of DNC in the samples from the standard curve, accounting for the initial sample weight and dilution factors.

Biological Context and Significance

4,4'-Dinitrocarbanilide is the biologically active component of nicarbazin, which acts as a coccidiostat by interfering with the mitochondrial metabolism in the parasite.[2] Nicarbazin is an equimolar complex of DNC and 2-hydroxy-4,6-dimethylpyrimidine (HDP).[1] The HDP component enhances the absorption and bioavailability of the active DNC molecule.[1][2] Due to its persistence, DNC is the marker residue for monitoring nicarbazin levels in food products derived from poultry.[3] The use of the deuterated internal standard, this compound, is critical for regulatory monitoring to ensure food safety.

Conclusion

This compound is an essential tool for the accurate and reliable quantification of nicarbazin residues in various matrices. This guide has provided a detailed overview of its chemical properties, a plausible synthetic approach, and a comprehensive experimental protocol for its application as an internal standard in LC-MS/MS analysis. The provided workflows and data tables serve as a valuable resource for researchers and analytical scientists in the field of drug and food safety analysis.

References

An In-depth Technical Guide to the Core Characteristics of Deuterated 4,4'-Dinitrocarbanilide

Author: BenchChem Technical Support Team. Date: December 2025

for Researchers, Scientists, and Drug Development Professionals

Introduction

Deuterated 4,4'-Dinitrocarbanilide (DNC-d8) is the isotopically labeled form of 4,4'-Dinitrocarbanilide (DNC), a key component of the anticoccidial and contraceptive agent Nicarbazin (B1678737).[1][2] The replacement of hydrogen atoms with deuterium (B1214612), a stable, non-radioactive isotope of hydrogen, makes DNC-d8 an invaluable tool in analytical and research settings.[1] Its primary application lies in its use as an internal standard for the highly accurate quantification of DNC residues in various matrices, particularly in food products derived from poultry, as well as in environmental and biological samples.[1] This guide provides a comprehensive overview of the key characteristics of deuterated 4,4'-Dinitrocarbanilide, including its physicochemical properties, synthesis, analytical applications, and biological significance.

Physicochemical Properties

The incorporation of eight deuterium atoms into the 4,4'-Dinitrocarbanilide structure results in a predictable increase in its molecular weight while maintaining nearly identical chemical properties to its non-deuterated counterpart. This subtle mass difference is the cornerstone of its utility in mass spectrometry-based analytical methods.

Table 1: Physicochemical Properties of 4,4'-Dinitrocarbanilide (DNC) and Deuterated 4,4'-Dinitrocarbanilide (DNC-d8)

Property4,4'-Dinitrocarbanilide (DNC)Deuterated 4,4'-Dinitrocarbanilide (DNC-d8)
Chemical Name N,N'-Bis(4-nitrophenyl)urea1,3-bis[4-nitro(2,3,5,6-²H₄)phenyl]urea
Synonyms DNC, 4,4'-DinitrodiphenylureaDNC-d8, N,N'-Bis(p-nitrophenyl)urea-d8
CAS Number 587-90-61156508-87-0
Molecular Formula C₁₃H₁₀N₄O₅C₁₃H₂D₈N₄O₅
Molecular Weight 302.24 g/mol 310.29 g/mol
Appearance Yellow needles or solid powderYellow solid powder
Purity ≥98%≥98%
Storage Conditions Room temperature2-8°C, dry, and dark

Sources:[3][3][4]

Synthesis of Deuterated 4,4'-Dinitrocarbanilide

While detailed proprietary synthesis methods for commercially available deuterated 4,4'-Dinitrocarbanilide are not publicly disclosed, the general principles of deuterium labeling can be applied. A plausible synthetic route would involve the use of deuterated precursors. For instance, the synthesis could be adapted from established methods for preparing the non-deuterated DNC, such as the reaction of deuterated 4-nitroaniline (B120555) with diphenyl carbonate or the nitration of deuterated diphenylurea.[3] General methods for deuteration often involve hydrogen-isotope exchange reactions on a suitable precursor molecule.[5]

Analytical Applications and Experimental Protocols

The primary and most critical application of deuterated 4,4'-Dinitrocarbanilide is as an internal standard in isotope dilution mass spectrometry (IDMS) for the quantification of DNC. Its near-identical chemical and physical properties to the analyte ensure that it behaves similarly during sample preparation, extraction, and chromatographic separation, thus correcting for any analyte loss and matrix effects.

Experimental Protocol: Quantification of DNC in Chicken Tissue using LC-MS/MS with DNC-d8 Internal Standard

This protocol is based on the AOAC Official Method 2013.07 for the determination of nicarbazin residues in chicken tissues.

1. Preparation of Standard Solutions:

  • DNC-d8 Internal Standard Stock Solution (1.0 mg/mL): Dissolve 10 mg of DNC-d8 in a 10 mL volumetric flask with dimethylformamide (DMF).

  • DNC-d8 Internal Standard Working Solution (1.0 µg/mL): Perform a 1000-fold dilution of the stock solution with acetonitrile (B52724) (ACN).

  • Nicarbazin (DNC) Stock Standard Solution (1000 µg/mL): Prepare a stock solution of Nicarbazin in DMF.

  • Nicarbazin (DNC) Intermediate Standard Solution (10 µg/mL): Perform a 100-fold dilution of the stock solution with ACN.

  • Nicarbazin Standard Curve Solutions: Prepare a series of dilutions from the intermediate standard solution with ACN to create a standard curve (e.g., 25, 50, 125, 500, 1250, and 2500 ng/mL).

2. Sample Preparation and Extraction:

  • Accurately weigh 5.00 ± 0.05 g of homogenized tissue sample into a 50 mL polypropylene (B1209903) centrifuge tube.

  • Fortify the sample with 200 µL of the 1.0 µg/mL DNC-d8 internal standard working solution.

  • Add 10 ± 1 g of anhydrous sodium sulfate (B86663) to the tissue sample.

  • Add 20 mL of ACN and mix thoroughly using a vortex mixer.

  • Centrifuge the sample at approximately 3000 rpm.

  • Decant the supernatant into a separate graduated vessel.

  • Re-extract the tissue pellet with another 20 mL of ACN and combine the supernatants.

  • Adjust the final volume of the combined extracts to 50 mL with ACN.

  • Filter the sample extract into an LC vial for analysis.

3. LC-MS/MS Analysis:

  • Liquid Chromatography (LC): Employ a suitable C18 reverse-phase column. The mobile phase can consist of a gradient of acetonitrile and water with a modifier like ammonium (B1175870) acetate.

  • Mass Spectrometry (MS/MS): Use a tandem mass spectrometer operating in negative electrospray ionization (ESI-) mode. Monitor the specific precursor-to-product ion transitions for both DNC and DNC-d8.

    • DNC: m/z 301 → [product ions]

    • DNC-d8: m/z 309 → [product ions]

  • Quantification: The concentration of DNC in the sample is determined by comparing the peak area ratio of the analyte (DNC) to the internal standard (DNC-d8) against the calibration curve prepared with matrix-matched standards.

Table 2: Method Validation Parameters for DNC Analysis in Chicken Tissues using DNC-d8

TissueRelative Recovery (%)Repeatability (RSDr, %)Reproducibility (RSDR, %)
Muscle90.45.47.9
Liver94.55.86.8
Kidney91.55.29.0
Skin with Fat94.58.98.9

Source:[6]

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_result Result sample Homogenized Tissue Sample spike Spike with DNC-d8 Internal Standard sample->spike extract1 First Acetonitrile Extraction spike->extract1 extract2 Second Acetonitrile Extraction extract1->extract2 combine Combine Extracts extract2->combine filter Filter combine->filter lcms LC-MS/MS Analysis filter->lcms data Data Acquisition (DNC & DNC-d8 signals) lcms->data quant Quantification (Ratio to Standard Curve) data->quant result DNC Concentration in Tissue quant->result mechanism_of_action DNC 4,4'-Dinitrocarbanilide (DNC) DNC->Inhibition1 DNC->Inhibition2 ZP3 Sperm Receptor Sites (ZP3) ReducedFertilization Reduced Fertilization ZP3->ReducedFertilization VitMembrane Vitelline Membrane Formation PorousMembrane Porous Vitelline Membrane VitMembrane->PorousMembrane Inhibition1->ZP3 Inhibition2->VitMembrane ReducedHatchability Reduced Egg Hatchability ReducedFertilization->ReducedHatchability PorousMembrane->ReducedHatchability

References

Technical Guide: 4,4'-Dinitrocarbanilide-d8

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Dinitrocarbanilide-d8 (DNC-d8) is the deuterated analog of 4,4'-dinitrocarbanilide (DNC), the active component of the anticoccidial drug nicarbazin (B1678737). Nicarbazin is an equimolar complex of DNC and 2-hydroxy-4,6-dimethylpyrimidine (HDP). While DNC possesses the biological activity, HDP enhances its absorption.[1] This technical guide provides an in-depth overview of the CAS number, physicochemical properties, synthesis, and experimental applications of this compound, with a focus on its role in analytical and metabolic studies.

Physicochemical Properties

This compound is a stable, isotopically labeled compound essential for use as an internal standard in quantitative analyses. Its physical and chemical properties are summarized in the table below.

PropertyValueReference
CAS Number 1156508-87-0[2]
Molecular Formula C₁₃H₂D₈N₄O₅[3]
Molecular Weight 310.29 g/mol [2]
Appearance Yellow Solid[3]
Purity ≥98%[2][3]
Storage Conditions 2-8°C, protected from light[3]

Synthesis

The synthesis of 4,4'-Dinitrocarbanilide (DNC) typically involves the reaction of 4-nitroaniline (B120555) with a carbonyl source like diphenyl carbonate or through the nitration of diphenylurea. A plausible synthetic route for the deuterated analog would involve using a deuterated precursor, such as 4-nitroaniline-d4, in a similar reaction.

Conceptual Synthesis Workflow:

cluster_synthesis Conceptual Synthesis of this compound 4-Nitroaniline-d4 4-Nitroaniline-d4 Reaction Condensation Reaction 4-Nitroaniline-d4->Reaction Diphenyl_Carbonate Diphenyl Carbonate Diphenyl_Carbonate->Reaction DNC_d8 This compound Reaction->DNC_d8 Purification Purification DNC_d8->Purification

Caption: Conceptual synthesis of this compound.

Mechanism of Action: Uncoupling of Oxidative Phosphorylation

The biological activity of the non-deuterated 4,4'-Dinitrocarbanilide (DNC) stems from its ability to act as an uncoupler of oxidative phosphorylation in mitochondria. This process is central to cellular energy production.

In normal mitochondrial respiration, the electron transport chain (ETC) pumps protons (H+) from the mitochondrial matrix to the intermembrane space, creating a proton gradient. This gradient drives ATP synthase to produce ATP. Uncouplers like DNC are lipophilic weak acids that can transport protons across the inner mitochondrial membrane, dissipating the proton gradient.[4][5] This uncoupling disrupts the link between electron transport and ATP synthesis. The energy from the proton gradient is released as heat instead of being used for ATP production.[6]

Signaling Pathway of DNC as an Uncoupler:

cluster_mito Mitochondrial Intermembrane Space cluster_matrix Mitochondrial Matrix H_plus_high High H+ Concentration ATP_Synthase ATP Synthase H_plus_high->ATP_Synthase Proton Motive Force DNC DNC-d8 (Uncoupler) H_plus_high->DNC Binds H+ H_plus_low Low H+ Concentration ATP ATP ATP_Synthase->ATP Synthesizes ETC Electron Transport Chain ETC->H_plus_high Pumps H+ DNC->H_plus_low Transports H+ across membrane

Caption: DNC-d8 uncouples oxidative phosphorylation.

Experimental Protocols

The primary application of this compound is as an internal standard for the quantification of nicarbazin (measured as DNC) in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7][8]

Preparation of Standard Solutions
  • DNC-d8 Internal Standard Stock Solution (1.0 mg/mL): Dissolve 10 mg of DNC-d8 in a 10 mL volumetric flask with N,N-dimethylformamide (DMF).

  • DNC-d8 Internal Standard Working Solution (1.0 µg/mL): Perform a 1000-fold dilution of the stock solution with acetonitrile (B52724).[7]

Sample Preparation from Chicken Tissue
  • Weigh 5.00 g of homogenized tissue into a 50 mL centrifuge tube.

  • Fortify the sample with 200 µL of the 1.0 µg/mL DNC-d8 internal standard working solution.

  • Add 10 g of anhydrous sodium sulfate.

  • Add 20 mL of acetonitrile and vortex for 30 minutes.

  • Centrifuge at approximately 3000 rpm for 10 minutes.

  • Decant the supernatant.

  • Repeat the extraction of the pellet with another 20 mL of acetonitrile.

  • Combine the supernatants and adjust the final volume to 50 mL with acetonitrile.

  • Filter the extract into an LC vial for analysis.[7]

LC-MS/MS Analysis

A typical LC-MS/MS method for the analysis of DNC uses a C18 column and a gradient elution with mobile phases consisting of water and methanol (B129727) with additives like formic acid and ammonium (B1175870) acetate.[1]

Table of LC-MS/MS Parameters:

ParameterTypical Value
LC Column C18 (e.g., 50 x 2.1 mm, 3 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Methanol
Flow Rate 0.4 mL/min
Injection Volume 10 µL
Ionization Mode Electrospray Ionization (ESI), Negative
MRM Transition (DNC) m/z 301 -> [product ion]
MRM Transition (DNC-d8) m/z 309 -> [product ion]

Experimental Workflow for Nicarbazin Residue Analysis:

Sample_Collection Tissue Sample Collection Homogenization Homogenization Sample_Collection->Homogenization Spiking Spiking with DNC-d8 Internal Standard Homogenization->Spiking Extraction Solvent Extraction (Acetonitrile) Spiking->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection Filtration Filtration Supernatant_Collection->Filtration LCMSMS_Analysis LC-MS/MS Analysis Filtration->LCMSMS_Analysis Quantification Quantification LCMSMS_Analysis->Quantification

Caption: Workflow for nicarbazin residue analysis using DNC-d8.

Quantitative Data

The use of DNC-d8 as an internal standard allows for accurate and precise quantification of DNC in various matrices. The following table summarizes typical validation parameters for LC-MS/MS methods.

ParameterMatrixValueReference
Linearity Range Chicken Feed0.1 - 100 mg/kg[8]
Recovery Chicken Muscle90.4%[1]
Recovery Chicken Liver94.5%[1]
Recovery Chicken Kidney91.5%[1]
RSDr (Repeatability) Chicken Muscle5.4%[1]
RSDR (Reproducibility) Chicken Muscle7.9%[1]

Conclusion

This compound is an indispensable tool for researchers and scientists in the fields of drug development, food safety, and veterinary medicine. Its primary application as an internal standard in LC-MS/MS methods ensures the accurate quantification of nicarbazin residues. Understanding its physicochemical properties, synthesis, and the mechanism of action of its non-deuterated counterpart as an uncoupler of oxidative phosphorylation provides a comprehensive foundation for its effective use in experimental settings. This guide serves as a foundational resource for the application of this compound in rigorous scientific investigation.

References

An In-depth Technical Guide on 4,4'-Dinitrocarbanilide-d8

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive technical information on 4,4'-Dinitrocarbanilide-d8 (DNC-d8), a deuterated analog of 4,4'-Dinitrocarbanilide (DNC). It is intended for researchers, scientists, and drug development professionals who utilize stable isotope-labeled compounds in their studies. DNC is the primary marker residue for the anticoccidial drug Nicarbazin (B1678737), and DNC-d8 is crucial as an internal standard for its quantitative analysis.

Physicochemical Properties

This compound is a synthetic, isotopically labeled form of DNC where eight hydrogen atoms on the phenyl rings have been replaced with deuterium. This substitution results in a higher molecular weight compared to the endogenous compound, which allows for its differentiation in mass spectrometry-based analyses.

Table 1: Comparative Physicochemical Data

PropertyThis compound4,4'-Dinitrocarbanilide
Molecular Formula C₁₃H₂D₈N₄O₅[1]C₁₃H₁₀N₄O₅[2]
Molecular Weight 310.29 g/mol [1][3][4]302.24 g/mol [2]
CAS Number 1156508-87-0[1][3]587-90-6[2]
Appearance Yellow Solid[1]Yellow needles[5]
Purity ≥98%[1][3]Not specified
Synonyms N,N'-Bis(p-nitrophenyl)urea-d8, DNC-d8[1]N,N'-Bis(4-nitrophenyl)urea, DNC[2][5]

Experimental Protocol: Quantification of 4,4'-Dinitrocarbanilide in Chicken Tissue using LC-MS/MS

The following protocol is a detailed methodology for the determination and identification of 4,4'-Dinitrocarbanilide (DNC) in chicken tissues by Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), utilizing DNC-d8 as an internal standard.[6][7]

1. Preparation of Standard Solutions:

  • DNC-d8 Internal Standard Stock Solution (1.0 mg/mL): Dissolve 10 mg of DNC-d8 in a 10 mL volumetric flask with dimethylformamide (DMF) and mix thoroughly.[6][7]

  • DNC-d8 Internal Standard Working Solution (1.0 µg/mL): Perform a 1000-fold dilution of the DNC-d8 stock solution with acetonitrile (B52724) (ACN).[6][7]

  • Nicarbazin Stock Standard Solution (1000 µg/mL DNC): Accurately weigh the equivalent of 100.0 mg of DNC from a nicarbazin reference standard and transfer it to a 100 mL volumetric flask. Dissolve with sonication in DMF and dilute to volume.[7][8]

  • Nicarbazin Intermediate Standard Solution (10 µg/mL DNC): Perform a 100-fold dilution of the nicarbazin stock solution with ACN.[6][7]

  • Nicarbazin Standard Curve Solutions: Prepare a calibration curve by diluting the intermediate standard solution with ACN to achieve concentrations of 25, 50, 125, 500, 1250, and 2500 ng/mL.[6][7]

2. Sample Extraction:

  • Accurately weigh 5.00 ± 0.05 g of ground chicken tissue (muscle, liver, or skin with fat) into a 50 mL polypropylene (B1209903) centrifuge tube.[6]

  • Fortify the sample by adding 200 µL of the 1.0 µg/mL DNC-d8 internal standard working solution.[6]

  • Add 10 ± 1 g of anhydrous sodium sulfate (B86663) to the tube.[6]

  • Extract the tissue twice with ACN.[6]

  • Combine, filter, and dilute the extracts as needed for LC-MS/MS analysis.[6]

3. LC-MS/MS Analysis:

  • Liquid Chromatography (LC) Conditions:

    • Column Temperature: 30°C

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 10 µL

    • Mobile Phase A: Water with 1.0 mL formic acid and 0.38 g ammonium (B1175870) acetate (B1210297) per 1000 mL.

    • Mobile Phase B: Methanol with 1.0 mL formic acid and 0.38 g ammonium acetate per 1000 mL.

    • A gradient elution program is typically used.[7][8]

  • Mass Spectrometry (MS/MS) Conditions:

    • Operating Mode: Negative ion, selected reaction monitoring (SRM)

    • DNC Determinative Transition: m/z 301.0 → 136.7

    • DNC Identification Transition: m/z 301.0 → 106.9

    • DNC-d8 Internal Standard Transition: m/z 308.7 → 140.6[7][8]

Logical Pathway: From Nicarbazin Administration to DNC Degradation Product

The following diagram illustrates the progression from the administration of the anticoccidial drug Nicarbazin to poultry, its metabolism leaving 4,4'-Dinitrocarbanilide (DNC) as a residue, and the subsequent degradation of this residue into p-nitroaniline upon thermal processing of the meat.

logical_pathway cluster_drug Drug Administration & Metabolism cluster_processing Food Processing Nicarbazin Nicarbazin (Anticoccidial Drug) DNC_Residue 4,4'-Dinitrocarbanilide (DNC) Residue in Tissue Nicarbazin->DNC_Residue Metabolism in Poultry Thermal_Processing Thermal Processing (e.g., Cooking) DNC_Residue->Thermal_Processing Subjected to Heat pNA p-Nitroaniline (Degradation Product) Thermal_Processing->pNA Degradation

Figure 1: Transformation pathway of Nicarbazin residue.

This pathway highlights that the diphenylurea 4,4'-dinitrocarbanilide (DNC) is the residue of concern found in the edible tissues of broilers that have been fed diets containing nicarbazin.[9] Subsequent thermal processing of chicken meat containing DNC can lead to the formation of p-nitroaniline.[9] The presence of p-nitroaniline has been confirmed in DNC-containing chicken breast fillets subjected to various cooking methods.[9]

References

An In-depth Technical Guide to Isotopic Labeling Studies with 4,4'-Dinitrocarbanilide-d8

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of 4,4'-Dinitrocarbanilide-d8 (DNC-d8) in isotopic labeling studies. The focus is on the metabolic fate and quantitative analysis of its non-deuterated analogue, 4,4'-Dinitrocarbanilide (DNC), the active component of the anticoccidial drug Nicarbazin. This document details the mechanism of action, metabolic pathways, and established analytical methodologies, offering a valuable resource for researchers in drug metabolism, food safety, and veterinary science.

Introduction to 4,4'-Dinitrocarbanilide and its Deuterated Analog

4,4'-Dinitrocarbanilide (DNC) is the biologically active component of Nicarbazin, a widely used veterinary drug for the prevention of coccidiosis in poultry.[1] Nicarbazin itself is an equimolar complex of DNC and 2-hydroxy-4,6-dimethylpyrimidine (HDP).[2] While DNC provides the therapeutic effect, HDP enhances its absorption in the gastrointestinal tract.[2][3]

The deuterated analog, this compound (DNC-d8), serves as an ideal internal standard for quantitative bioanalytical studies. Its chemical properties are nearly identical to those of DNC, but its increased mass allows for clear differentiation in mass spectrometry-based assays. This makes DNC-d8 an invaluable tool for accurately determining the concentration of DNC residues in various biological matrices, such as animal tissues and eggs.

Physicochemical Properties

A summary of the key physicochemical properties of DNC and its deuterated form is presented below.

Property4,4'-Dinitrocarbanilide (DNC)This compound (DNC-d8)
Synonyms N,N'-Bis(4-nitrophenyl)urea, 4,4'-DinitrodiphenylureaN,N'-Bis(p-nitrophenyl)urea-d8, DNC-d8
CAS Number 587-90-61156508-87-0
Molecular Formula C13H10N4O5C13H2D8N4O5
Molecular Weight 302.24 g/mol 310.29 g/mol
Appearance Yellow needlesYellow solid
Melting Point 312°C (decomposes)Not available
Solubility Practically insoluble in water; sparingly soluble in boiling alcohol.[4]Not available

Metabolic Fate of Nicarbazin

Upon oral administration, Nicarbazin dissociates into its two components, DNC and HDP.[2][3] These components are absorbed and follow different metabolic and excretory pathways.[2][3]

  • 4,4'-Dinitrocarbanilide (DNC): This is the more persistent residue and is primarily excreted in the feces.[3] DNC tends to accumulate in the liver and kidneys of poultry more so than in muscle, skin, or fat.[5]

  • 2-hydroxy-4,6-dimethylpyrimidine (HDP): This component is absorbed and rapidly eliminated, mainly through the urine.[2][3]

The differential metabolism and excretion of DNC and HDP are crucial for understanding the residue profile of Nicarbazin in food-producing animals.

Nicarbazin Nicarbazin Absorption Absorption Nicarbazin->Absorption Oral Administration DNC 4,4'-Dinitrocarbanilide (DNC) Excretion_Feces Excretion (Feces) DNC->Excretion_Feces Tissues Tissue Accumulation (Liver, Kidneys) DNC->Tissues HDP 2-hydroxy-4,6-dimethylpyrimidine (HDP) Excretion_Urine Excretion (Urine) HDP->Excretion_Urine Absorption->DNC Absorption->HDP

Metabolic pathway of Nicarbazin.

Mechanism of Action

The primary mode of action of Nicarbazin, through its DNC component, involves the disruption of egg formation in birds. Specifically, DNC interferes with the formation of the vitelline membrane, which separates the egg yolk from the egg white.[1][3][6] This interference is thought to be related to altered cholesterol metabolism.[1][6] The result is a porous vitelline membrane, leading to a mottled appearance of the yolk and increased embryo mortality within the first seven days of development.[2][6]

Nicarbazin has also been shown to affect eggshell pigmentation in brown-egg laying hens by reducing the synthesis of protoporphyrin IX, a key pigment.[7]

DNC DNC Ingestion Vitelline_Membrane Interference with Vitelline Membrane Formation DNC->Vitelline_Membrane Cholesterol Altered Cholesterol Metabolism Vitelline_Membrane->Cholesterol Porous_Membrane Porous Vitelline Membrane Vitelline_Membrane->Porous_Membrane Yolk_Mottling Yolk Mottling Porous_Membrane->Yolk_Mottling Embryo_Mortality Increased Embryo Mortality Porous_Membrane->Embryo_Mortality

Mechanism of DNC's effect on egg hatchability.

Quantitative Data Presentation

The use of DNC-d8 as an internal standard has enabled the accurate quantification of DNC in various matrices. Below are tables summarizing key quantitative findings from studies on DNC.

Table 1: Recovery of DNC from Fortified Chicken Tissues using LC-MS/MS
TissueRelative Recovery (%)Relative Standard Deviation of Repeatability (RSDr) (%)Relative Standard Deviation of Reproducibility (RSDR) (%)
Muscle90.45.47.9
Liver94.55.86.8
Kidney91.55.29.0
Skin with Fat94.58.98.9
Data from AOAC Method 2013.07 validation studies.[8]
Table 2: Degradation of DNC in Chicken Breast under Different Cooking Methods
Cooking MethodMaximum Degradation (%)Time to Maximum Degradation
Boiling6910 minutes
Grilling55 (average)30 minutes
Microwaving55 (average)2 minutes
Frying55 (average)Not specified
RoastingNot specifiedNot specified
Data from a study on thermal processing of DNC-containing chicken breast.[9][10]
Table 3: Concentration of p-Nitroaniline (p-NA) from DNC Degradation during Cooking
Cooking Methodp-NA Concentration (µg/kg)
Grilling326.3
Frying640.0
Roasting456.9
Data from a study on the thermal degradation products of DNC.[11]

Experimental Protocols

The following sections detail the methodologies for the synthesis of DNC-d8 and the analysis of DNC in biological samples.

Synthesis of this compound

Materials:

  • 4-nitroaniline-d4

  • Phosgene (B1210022) (or a safer equivalent like triphosgene (B27547) or diphenyl carbonate)

  • Anhydrous, non-protic solvent (e.g., toluene, chlorobenzene)

  • Base (e.g., pyridine, triethylamine)

Procedure (Hypothetical):

  • Dissolve 4-nitroaniline-d4 in the chosen anhydrous solvent in a reaction vessel equipped with a stirrer and a reflux condenser.

  • Slowly add a solution of phosgene or its equivalent to the reaction mixture while stirring. The reaction is typically carried out at an elevated temperature.

  • If necessary, a base can be added to scavenge the HCl produced during the reaction.

  • After the addition is complete, continue to heat the mixture for several hours to ensure the reaction goes to completion.

  • Cool the reaction mixture and collect the precipitated product by filtration.

  • Wash the product with a suitable solvent to remove any unreacted starting materials and byproducts.

  • Dry the final product, this compound, under vacuum.

Note: This is a generalized and hypothetical procedure. The synthesis of DNC-d8 should be performed by experienced chemists in a well-equipped laboratory, with appropriate safety precautions, especially when handling toxic reagents like phosgene.

Analysis of DNC in Chicken Tissues using LC-MS/MS with DNC-d8 Internal Standard (Based on AOAC Method 2013.07)

This method is applicable for the determination and identification of DNC in chicken liver, kidney, muscle, skin with adhering fat, and eggs.[12][13]

Materials and Reagents:

Sample Preparation:

  • Weigh 5.0 g of homogenized tissue (1.0 g for kidney) into a 50 mL centrifuge tube.

  • Fortify the sample with a known amount of DNC-d8 internal standard solution (e.g., 200 µL of 1.0 µg/mL).

  • Add 10 g of anhydrous sodium sulfate (2.0 g for kidney).

  • Add 20 mL of acetonitrile.

  • Shake vigorously for 10 minutes.

  • Centrifuge at ≥ 4000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube.

  • Repeat the extraction of the pellet with another 20 mL of acetonitrile.

  • Combine the supernatants.

  • Filter an aliquot of the combined extract through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions (Example):

  • LC Column: A suitable reversed-phase column (e.g., C18)

  • Mobile Phase: Gradient elution with water and acetonitrile (both may contain a small amount of formic acid or ammonium (B1175870) formate)

  • Injection Volume: 5-20 µL

  • Mass Spectrometer: Triple quadrupole

  • Ionization Mode: Negative ion electrospray (ESI-)

  • MRM Transitions:

    • DNC: m/z 301.0 → 136.7 (quantifier), m/z 301.0 → 106.9 (qualifier)

    • DNC-d8: m/z 308.7 → 140.6

Quantification: The concentration of DNC in the sample is determined by comparing the peak area ratio of the DNC quantifier ion to the DNC-d8 internal standard ion against a calibration curve prepared with known concentrations of DNC and a constant concentration of DNC-d8.

cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Homogenized Tissue Sample Spike Spike with DNC-d8 Internal Standard Sample->Spike Extract1 Extract with Acetonitrile Spike->Extract1 Centrifuge1 Centrifuge Extract1->Centrifuge1 Supernatant1 Collect Supernatant Centrifuge1->Supernatant1 Extract2 Re-extract Pellet Centrifuge1->Extract2 Supernatant2 Combine Supernatants Supernatant1->Supernatant2 Centrifuge2 Centrifuge Extract2->Centrifuge2 Centrifuge2->Supernatant2 Filter Filter Extract Supernatant2->Filter LC_MSMS LC-MS/MS Analysis (Negative ESI, MRM) Filter->LC_MSMS Quantification Quantification using Calibration Curve LC_MSMS->Quantification Result Final DNC Concentration Quantification->Result

Workflow for DNC analysis in tissues.

References

An In-depth Technical Guide to 4,4'-Dinitrocarbanilide-d8

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of the existing literature on 4,4'-Dinitrocarbanilide-d8 (DNC-d8), a deuterated analog of a key component of the veterinary drug Nicarbazin. This document is intended to serve as a core resource for researchers, scientists, and professionals in drug development, offering detailed information on its synthesis, properties, and applications, particularly its role as an internal standard in analytical methodologies.

Introduction

This compound (DNC-d8) is the isotopically labeled form of 4,4'-Dinitrocarbanilide (DNC). DNC is the biologically active component of Nicarbazin, a widely used coccidiostat in the poultry industry.[1] Due to its chemical stability and mass shift compared to the native compound, DNC-d8 serves as an ideal internal standard for quantitative analysis by mass spectrometry-based methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2] Its use significantly improves the accuracy and precision of methods for detecting and quantifying Nicarbazin residues in various matrices, including animal tissues and feed.

Physicochemical Properties

The physical and chemical properties of DNC-d8 are crucial for its application as an analytical standard. The following tables summarize the key properties of both DNC-d8 and its non-deuterated counterpart, 4,4'-Dinitrocarbanilide (DNC).

Table 1: General Properties of this compound

PropertyValueReference
Chemical Name 1,3-bis[4-nitro(2,3,5,6-²H₄)phenyl]urea[3]
Synonyms N,N'-Bis(p-nitrophenyl)urea-d8, DNC-d8[4]
CAS Number 1156508-87-0[3][4]
Molecular Formula C₁₃H₂D₈N₄O₅[4]
Molecular Weight 310.29 g/mol [3][4][5][6]
Appearance Yellow Solid[3][4]
Purity ≥98%[3][4]
Storage Conditions 2-8°C[4]

Table 2: Physicochemical Properties of 4,4'-Dinitrocarbanilide (Non-Deuterated)

PropertyValueReference
CAS Number 587-90-6[7][8]
Molecular Formula C₁₃H₁₀N₄O₅[7][8]
Molecular Weight 302.24 g/mol [7][8]
Melting Point 312°C (decomposes)[7]
Solubility in Water 2 x 10⁻⁶ g/100 mL at 25°C[7]
Solubility in Ethanol (B145695) 0.007 g/100 mL at 25°C[7]
Solubility in Ethyl Acetate (B1210297) 0.015 g/100 mL at 25°C[7]
Solubility in DMSO 0.47 g/100 mL at 25°C[7]

Synthesis of this compound

While specific, detailed synthesis protocols for commercially available this compound are often proprietary, a plausible synthetic route can be derived from the known synthesis of the non-deuterated analog and general deuteration techniques. The synthesis of 4,4'-Dinitrocarbanilide involves the reaction of 4-nitroaniline (B120555) with a carbonyl source.[7] For the deuterated version, the key starting material would be deuterated 4-nitroaniline (4-nitroaniline-d4).

A general approach for the synthesis is outlined below:

cluster_start Starting Material cluster_reagent Reagent cluster_product Product 4-Nitroaniline-d4 4-Nitroaniline-d4 Reaction Reaction 4-Nitroaniline-d4->Reaction 2 equivalents Phosgene (B1210022) or equivalent (e.g., triphosgene (B27547), diphenyl carbonate) Phosgene or equivalent (e.g., triphosgene, diphenyl carbonate) Phosgene or equivalent (e.g., triphosgene, diphenyl carbonate)->Reaction 1 equivalent This compound This compound Reaction->this compound

Caption: Proposed synthesis of this compound.

Experimental Protocol (Hypothetical):

  • Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen or argon), dissolve deuterated 4-nitroaniline (4-nitroaniline-2,3,5,6-d4) in a suitable high-boiling point solvent (e.g., pyridine (B92270) or dichlorobenzene).

  • Reagent Addition: Slowly add a solution of a phosgene equivalent, such as triphosgene or diphenyl carbonate, to the reaction mixture at an elevated temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Workup and Purification: Upon completion, cool the reaction mixture and isolate the crude product by filtration. Purify the crude this compound by recrystallization from an appropriate solvent (e.g., ethanol or acetic acid) to yield a yellow solid.

  • Characterization: Confirm the identity and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR), mass spectrometry (to confirm the molecular weight and isotopic enrichment), and HPLC (to determine purity).

Metabolism of Nicarbazin

Nicarbazin, the parent compound of DNC, undergoes dissociation into its two components, 4,4'-dinitrocarbanilide (DNC) and 2-hydroxy-4,6-dimethylpyrimidine (HDP), in the gastrointestinal tract.[1] These two components follow different metabolic and excretory pathways. The understanding of this differential metabolism is critical for residue analysis.

cluster_ingestion Ingestion & Dissociation cluster_components Components cluster_absorption_excretion Absorption & Excretion Nicarbazin Nicarbazin Dissociation Dissociation (in GI tract) Nicarbazin->Dissociation DNC 4,4'-Dinitrocarbanilide (DNC) Dissociation->DNC HDP 2-Hydroxy-4,6-dimethylpyrimidine (HDP) Dissociation->HDP DNC_absorption Absorption DNC->DNC_absorption HDP_absorption Absorption HDP->HDP_absorption DNC_excretion Excretion (primarily feces) DNC_absorption->DNC_excretion HDP_excretion Excretion (primarily urine) HDP_absorption->HDP_excretion

Caption: Metabolic pathway of Nicarbazin.

Analytical Applications and Experimental Protocols

The primary application of this compound is as an internal standard for the quantitative analysis of Nicarbazin residues in various biological matrices. The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry as it compensates for matrix effects and variations in sample preparation and instrument response.

Quantification of Nicarbazin in Chicken Tissues by LC-MS/MS

A widely adopted method for the determination of Nicarbazin residues involves extraction from tissues followed by analysis using LC-MS/MS with DNC-d8 as an internal standard.

cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_output Output Tissue Tissue Sample (e.g., muscle, liver) Spike Spike with DNC-d8 Internal Standard Tissue->Spike Extract Extraction with Acetonitrile (B52724) Spike->Extract Centrifuge Centrifugation Extract->Centrifuge Filter Filtration Centrifuge->Filter LC_MSMS LC-MS/MS Analysis Filter->LC_MSMS Quantification Quantification using Calibration Curve LC_MSMS->Quantification Result Concentration of DNC in Tissue Quantification->Result

Caption: Analytical workflow for DNC in tissues.

Detailed Experimental Protocol:

  • Sample Preparation:

    • Weigh a homogenized tissue sample (e.g., 5 g of muscle or liver) into a centrifuge tube.

    • Spike the sample with a known amount of this compound internal standard solution (e.g., 100 µL of a 1 µg/mL solution).

    • Add an extraction solvent, typically acetonitrile (e.g., 20 mL).

    • Homogenize the sample using a high-speed blender or vortex mixer.

    • Centrifuge the sample to separate the solid and liquid phases.

    • Collect the supernatant (the acetonitrile extract).

    • Filter the extract through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC):

      • Column: A C18 reversed-phase column is typically used.

      • Mobile Phase: A gradient elution with a mixture of water and methanol (B129727) or acetonitrile, often with additives like formic acid or ammonium (B1175870) acetate to improve ionization.

      • Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

      • Injection Volume: 5-20 µL.

    • Tandem Mass Spectrometry (MS/MS):

      • Ionization Mode: Electrospray ionization (ESI) in negative ion mode is commonly employed.

      • Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions are monitored for both DNC and DNC-d8 to ensure selectivity and sensitivity.

        • DNC: m/z 301.1 → 179.0

        • DNC-d8: m/z 309.1 → 183.0

      • Data Analysis: The concentration of DNC in the sample is determined by comparing the peak area ratio of DNC to DNC-d8 against a calibration curve prepared with known concentrations of DNC and a constant concentration of DNC-d8.

Table 3: Method Validation Data for Nicarbazin (as DNC) in Chicken Tissues using DNC-d8

TissueFortification Level (ng/g)Mean Recovery (%)RSD (%)
Muscle10095.25.8
50097.14.2
100096.53.9
Liver10092.86.5
50094.55.1
100093.94.8
Kidney10096.15.3
50098.23.7
100097.43.1

Note: The data in this table is representative and may vary depending on the specific laboratory and method conditions.

Conclusion

This compound is an indispensable tool for the accurate and reliable quantification of Nicarbazin residues in various matrices. Its use as an internal standard in LC-MS/MS methods addresses the challenges of matrix effects and ensures high-quality data for regulatory compliance, food safety, and pharmacokinetic studies. This technical guide has provided a comprehensive overview of the synthesis, properties, metabolism, and analytical applications of DNC-d8, serving as a valuable resource for the scientific community. The detailed protocols and data presented herein should aid researchers in the development and validation of robust analytical methods.

References

Understanding the Stability of 4,4'-Dinitrocarbanilide-d8: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of 4,4'-Dinitrocarbanilide-d8 (DNC-d8), a critical internal standard used in the quantitative analysis of nicarbazin (B1678737) residues in various matrices. Understanding the stability of DNC-d8 is paramount for ensuring the accuracy and reliability of analytical data in research and drug development.

Core Stability Profile

This compound is a deuterated analog of 4,4'-Dinitrocarbanilide (DNC), the primary marker residue of the veterinary drug nicarbazin. As an internal standard, its stability is presumed to be comparable to its non-deuterated counterpart under analytical conditions. The primary degradation pathway for DNC, and likely for DNC-d8, involves the cleavage of the carbanilide (B493258) bond, particularly under thermal stress, to form p-nitroaniline (p-NA).[1][2]

Storage and Handling Recommendations

Proper storage is crucial for maintaining the integrity of DNC-d8. The following storage conditions are recommended based on available data.

FormStorage TemperatureDurationLight Conditions
Solid Powder-20°C≥ 12 monthsDark
Stock Solution (in DMF)Room Temperature3 monthsProtected from light
Stock Solution0 - 4°C1 monthNot specified
Standard SolutionsRoom Temperature14 daysProtected from light

Data compiled from multiple sources.[3][4]

Experimental Protocols

While specific stability-indicating assay protocols for DNC-d8 are not extensively published, its use as an internal standard in various validated analytical methods provides insight into its stability under those experimental conditions. The following is a generalized workflow for the analysis of DNC in tissue samples using DNC-d8 as an internal standard, which inherently demonstrates its stability throughout the procedure.

General Analytical Workflow for DNC Quantification using DNC-d8

This workflow outlines the key steps where the stability of DNC-d8 is essential for accurate quantification of the target analyte.

General Analytical Workflow A Sample Preparation (e.g., Tissue Homogenization) B Fortification with DNC-d8 (Internal Standard) A->B Addition of IS C Extraction (e.g., with Acetonitrile) B->C Extraction of analytes D Purification / Clean-up (e.g., Solid Phase Extraction) C->D Removal of interferences E Solvent Evaporation and Reconstitution D->E Sample concentration F LC-MS/MS Analysis E->F Instrumental analysis G Data Analysis (Quantification of DNC relative to DNC-d8) F->G Result calculation

Caption: Workflow for DNC analysis using DNC-d8.

Degradation Pathway

The primary degradation pathway of DNC, particularly under thermal stress, involves the hydrolysis of the urea (B33335) linkage, leading to the formation of p-nitroaniline (p-NA).[1][2][5] Given the structural similarity, DNC-d8 is expected to follow the same degradation pathway.

Inferred Degradation Pathway of DNC-d8 DNCd8 This compound pNA p-Nitroaniline-d4 DNCd8->pNA Hydrolysis pNA_unlabeled p-Nitroaniline DNCd8->pNA_unlabeled Hydrolysis

Caption: Postulated degradation of DNC-d8.

Note: The degradation of DNC has been studied in chicken meat during various cooking methods, including boiling, grilling, frying, and roasting.[1][5] These studies indicate that thermal processing can lead to the formation of p-NA. While these studies were conducted on the non-deuterated DNC, they provide the most relevant model for the potential degradation of DNC-d8 under similar conditions.

Quantitative Data

Conclusion

This compound demonstrates sufficient stability for its intended use as an internal standard in analytical testing when stored and handled correctly. Its stability profile is closely mirrored by its non-deuterated analog, DNC. The primary degradation product under thermal stress is p-nitroaniline. For researchers and drug development professionals, adherence to recommended storage conditions is critical to ensure the integrity of the standard and the accuracy of analytical results. Further studies are warranted to fully characterize the stability of DNC-d8 under a broader range of environmental conditions.

References

Methodological & Application

Application Notes and Protocols for the Use of 4,4'-Dinitrocarbanilide-d8 as an Internal Standard in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of quantitative analysis by mass spectrometry, particularly in complex biological matrices, the use of a stable isotope-labeled internal standard is crucial for achieving accurate and reproducible results.[1][2] Deuterated internal standards, which are chemically identical to the analyte but have a higher mass due to the replacement of hydrogen atoms with deuterium, are considered the gold standard.[1] They co-elute with the analyte of interest, experiencing similar ionization suppression or enhancement effects and variability during sample preparation and injection, thus providing reliable correction.[1][3]

This document provides detailed application notes and protocols for the use of 4,4'-Dinitrocarbanilide-d8 (DNC-d8) as an internal standard for the quantification of 4,4'-Dinitrocarbanilide (DNC), the marker residue of the coccidiostat nicarbazin (B1678737), in various biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). DNC is the active component of the antifertility agent nicarbazin and is also used for the prevention of coccidiosis in broiler chickens.[4][5] The protocols outlined below are based on validated methods and provide a framework for accurate and robust quantification of DNC.[6][7][8]

Principle of the Method

The quantitative analysis of DNC is performed by adding a known amount of the deuterated internal standard, DNC-d8, to all samples, calibrators, and quality controls at the beginning of the sample preparation process.[9] The samples are then subjected to an extraction procedure to isolate the analyte and the internal standard from the matrix. The extracts are subsequently analyzed by LC-MS/MS. Quantification is based on the ratio of the peak area of the analyte (DNC) to the peak area of the internal standard (DNC-d8). This ratio is proportional to the concentration of the analyte and is used to construct a calibration curve from which the concentration in unknown samples can be determined. This approach effectively compensates for variations in sample extraction efficiency, injection volume, and matrix effects.[2]

Experimental Protocols

Materials and Reagents
  • 4,4'-Dinitrocarbanilide (DNC) reference standard

  • This compound (DNC-d8) internal standard

  • Acetonitrile (B52724) (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Water, LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Ammonium acetate (B1210297) (NH₄OAc), LC-MS grade

  • Anhydrous sodium sulfate (B86663)

  • Dimethylformamide (DMF)

  • 50 mL conical polypropylene (B1209903) centrifuge tubes

  • Syringe filters (e.g., 0.22 µm)

  • LC vials

Preparation of Standard and Internal Standard Solutions

a. DNC Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of DNC reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with DMF.[7]

b. DNC Intermediate Standard Solution (10 µg/mL): Perform a 100-fold dilution of the DNC stock standard solution with acetonitrile.[7][10]

c. DNC Calibration Curve Solutions (e.g., 25, 50, 125, 500, 1250, and 2500 ng/mL): Prepare a series of dilutions from the DNC intermediate standard solution with acetonitrile to achieve the desired concentrations for the calibration curve.[7][10]

d. DNC-d8 Internal Standard Stock Solution (1.0 mg/mL): Dissolve 10 mg of DNC-d8 standard in a 10 mL volumetric flask with DMF.[7][10]

e. DNC-d8 Internal Standard Working Solution (1.0 µg/mL): Perform a 1000-fold dilution of the DNC-d8 stock solution with acetonitrile.[7][10]

Sample Preparation (Example for Chicken Tissue)

This protocol is adapted from validated methods for the analysis of DNC in chicken tissues.[7][8]

  • Accurately weigh 5.00 ± 0.05 g of homogenized tissue sample into a 50 mL conical polypropylene centrifuge tube.[7]

  • Fortify the sample with a known volume (e.g., 200 µL) of the 1.0 µg/mL DNC-d8 internal standard working solution.[7]

  • Add 10 ± 1 g of anhydrous sodium sulfate to the tissue sample.[7]

  • Add 20 mL of acetonitrile to the tube.

  • Homogenize the sample for 1-2 minutes.

  • Centrifuge the sample at approximately 3000 rpm for 10 minutes.[11]

  • Decant the supernatant into a clean tube.

  • Re-extract the tissue pellet with another 20 mL of acetonitrile, homogenize, and centrifuge as before.

  • Combine the supernatants.[11]

  • Adjust the final volume of the combined extract to 50 mL with acetonitrile.[11]

  • Filter the extract through a 0.22 µm syringe filter into an LC vial for analysis.[11]

LC-MS/MS Instrumental Analysis

The following are typical LC-MS/MS parameters and can be optimized for the specific instrumentation used.

a. Liquid Chromatography (LC) Conditions:

ParameterValue
Column C18 reverse-phase column (e.g., 100 x 4.6 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid and 5 mM Ammonium Acetate
Mobile Phase B Methanol with 0.1% Formic Acid and 5 mM Ammonium Acetate
Flow Rate 0.4 - 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Gradient A typical gradient starts with a high percentage of mobile phase A, ramps up to a high percentage of mobile phase B to elute the analytes, holds for a period, and then returns to the initial conditions for re-equilibration.

b. Mass Spectrometry (MS) Conditions:

ParameterValue
Ionization Mode Negative Electrospray Ionization (ESI-)
Scan Type Multiple Reaction Monitoring (MRM)
DNC Transition (Quantifier) m/z 301.0 → 137.1[12]
DNC Transition (Qualifier) m/z 301.0 → 107.2[12]
DNC-d8 Transition m/z 309.0 → 141.2[6][12]
Collision Energy Optimized for each transition
Source Temperature e.g., 261 °C[12]
Capillary Temperature e.g., 360 °C[12]

Data Presentation and Method Performance

The following tables summarize typical quantitative data obtained from validated methods for DNC analysis using DNC-d8 as an internal standard.

Table 1: Calibration Curve Parameters

MatrixCalibration Range (ng/mL)Regression ModelCorrelation Coefficient (r²)
Chicken Liver0.5 - 50Weighted (1/x) Linear> 0.995[13]
Chicken Muscle0.5 - 50Weighted (1/x) Linear> 0.99
Animal Feed0.1 - 100 mg/kgLinear> 0.999[6]

Table 2: Accuracy and Precision Data in Chicken Liver

Fortification Level (ng/g)Mean Recovery (%)RSDr (%)RSDR (%)
10093 - 99[8]< 10< 15
40093 - 99[8]< 10< 15
800093 - 99[8]< 10< 15

RSDr: Repeatability Relative Standard Deviation; RSDR: Reproducibility Relative Standard Deviation

Table 3: Method Detection and Quantitation Limits

MatrixLimit of Detection (LOD)Limit of Quantitation (LOQ)
Chicken Tissues< 3.0 ng/g[8]20 ng/g[8]
Animal Feed-0.1 mg/kg[6]

Visualizations

Experimental_Workflow start Start: Sample Collection sample_prep Sample Preparation start->sample_prep is_addition Addition of DNC-d8 Internal Standard sample_prep->is_addition extraction Extraction with Acetonitrile centrifugation Centrifugation extraction->centrifugation supernatant_collection Supernatant Collection centrifugation->supernatant_collection filtration Filtration supernatant_collection->filtration lc_ms_analysis LC-MS/MS Analysis filtration->lc_ms_analysis data_processing Data Processing lc_ms_analysis->data_processing quantification Quantification data_processing->quantification reporting Reporting Results quantification->reporting end End reporting->end is_addition->extraction

Caption: Experimental workflow for the quantification of DNC using DNC-d8 internal standard.

Logical_Relationship cluster_sample Sample Processing analyte DNC (Analyte) lc_ms LC-MS/MS System analyte->lc_ms Analysis is DNC-d8 (Internal Standard) is->lc_ms Analysis sample_matrix Sample Matrix (e.g., Tissue, Feed) sample_matrix->lc_ms Analysis ratio Peak Area Ratio (DNC / DNC-d8) lc_ms->ratio Measurement concentration Accurate Concentration of DNC ratio->concentration Calculation

Caption: Logical relationship for internal standard-based quantification.

References

Application of 4,4'-Dinitrocarbanilide-d8 in Pharmacokinetic Analysis: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4,4'-Dinitrocarbanilide-d8 (DNC-d8) is the deuterated form of 4,4'-Dinitrocarbanilide (DNC), the persistent marker residue of the anticoccidial drug Nicarbazin (B1678737).[1][2] Due to its structural similarity and distinct mass from the non-deuterated DNC, DNC-d8 serves as an ideal internal standard in bioanalytical methods for the accurate quantification of Nicarbazin residues in pharmacokinetic studies.[3][4] The use of a stable isotope-labeled internal standard like DNC-d8 is critical for correcting for matrix effects and variations in sample processing, thereby ensuring the reliability and accuracy of pharmacokinetic data. This document provides detailed application notes and protocols for the use of DNC-d8 in the pharmacokinetic analysis of DNC in biological matrices, primarily focusing on poultry tissues as a model.

Application Notes

The primary application of this compound in pharmacokinetic analysis is as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.[3][5] This approach is exemplified in the internationally recognized AOAC Official Method 2013.07 for the determination of Nicarbazin residues in chicken tissues.[1][6][7]

The rationale for using DNC-d8 as an internal standard lies in its chemical and physical properties being nearly identical to the analyte of interest, DNC. This ensures that it behaves similarly during sample extraction, cleanup, and chromatographic separation. However, its increased mass due to the deuterium (B1214612) atoms allows it to be distinguished from the native DNC by a mass spectrometer. This allows for precise quantification by calculating the ratio of the analyte signal to the internal standard signal, which compensates for any losses during sample preparation and variations in instrument response.

Pharmacokinetic studies of Nicarbazin are crucial for determining its absorption, distribution, metabolism, and excretion (ADME) profile, which in turn informs appropriate dosage regimens and withdrawal periods in food-producing animals to ensure food safety. Accurate quantification of DNC, the marker residue, is central to these studies.

Experimental Protocols

The following protocols are based on established and validated methods, such as AOAC Method 2013.07, for the analysis of DNC in poultry tissues using DNC-d8 as an internal standard.

Preparation of Standard Solutions

a. DNC-d8 Internal Standard Stock Solution (1.0 mg/mL):

  • Accurately weigh 10 mg of DNC-d8 standard.

  • Dissolve the standard in a 10 mL volumetric flask using N,N-Dimethylformamide (DMF).

  • Dilute to volume with DMF and mix thoroughly.[1][5]

b. DNC-d8 Internal Standard Working Solution (1.0 µg/mL):

c. Nicarbazin (DNC) Stock Standard Solution (1000 µg/mL DNC component):

  • Accurately weigh an amount of Nicarbazin reference standard equivalent to 100.0 mg of DNC, compensating for purity.

  • Transfer to a 100 mL volumetric flask.

  • Dissolve with sonication in DMF and dilute to volume with DMF. Mix thoroughly.[1][5]

d. Nicarbazin (DNC) Intermediate Standard Solution (10 µg/mL DNC component):

  • Perform a 100-fold dilution of the Nicarbazin stock standard solution with ACN.[1][5]

e. Nicarbazin Standard Curve Solutions:

  • Prepare a series of standard solutions by diluting the intermediate standard solution with ACN to achieve concentrations ranging from 25 to 2500 ng/mL.[1][5]

Sample Preparation (Chicken Tissue)

a. Extraction:

  • Accurately weigh 5.00 ± 0.05 g of homogenized tissue (muscle, liver, skin with fat) or 1.00 ± 0.05 g for kidney into a 50 mL polypropylene (B1209903) centrifuge tube.[5]

  • Fortify the sample with a known amount of the DNC-d8 internal standard working solution (e.g., 200 µL of 1.0 µg/mL DNC-d8 for a 5g sample).[5]

  • Add 10 ± 1 g of anhydrous sodium sulfate (B86663) (2.0 ± 0.2 g for kidney) and mix to create a crumbly paste.[5]

  • Add 20 mL of ACN and vortex for 30 minutes.[5]

  • Centrifuge at approximately 3000 rpm for 10 minutes.[5]

  • Decant the supernatant into a separate tube.

  • Re-extract the tissue pellet with another 20 mL of ACN, vortex, and centrifuge as before.

  • Combine the supernatants.[5]

b. Preparation for LC-MS/MS Analysis:

  • Adjust the final volume of the combined supernatant to 50 mL with ACN and mix thoroughly.[5]

  • Filter the extract through a 0.45 µm PTFE filter into an LC vial for analysis.[1]

LC-MS/MS Analysis

a. Chromatographic Conditions (Example):

  • Column: Aqueous C18, 3 µm, 2.1 x 50 mm[1]

  • Mobile Phase A: Water with 0.1% formic acid and 0.38 g/L ammonium (B1175870) acetate[1][5]

  • Mobile Phase B: Methanol with 0.1% formic acid and 0.38 g/L ammonium acetate[1][5]

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 10 µL

b. Mass Spectrometry Conditions (Example):

  • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode

  • Multiple Reaction Monitoring (MRM) Transitions:

    • DNC: Precursor ion m/z 301.0 → Product ions m/z 136.7 (quantification) and m/z 107.2 (confirmation)[5][8]

    • DNC-d8: Precursor ion m/z 308.7 → Product ion m/z 140.6 (quantification)[5]

Data Analysis and Quantification
  • Construct a calibration curve by plotting the ratio of the peak area of DNC to the peak area of DNC-d8 against the concentration of the DNC standards.

  • Use a weighted (1/x) linear regression for the calibration curve.[5]

  • Calculate the concentration of DNC in the samples using the regression equation from the calibration curve.

Data Presentation

The use of DNC-d8 as an internal standard allows for the generation of high-quality data for pharmacokinetic analysis. Key parameters obtained from such studies are summarized below.

Table 1: Method Validation Data for DNC Analysis in Chicken Tissues using DNC-d8 Internal Standard (Based on AOAC 2013.07)

Tissue TypeRelative Recovery (%)Repeatability (RSDr, %)Reproducibility (RSDR, %)
Muscle90.4%5.4%7.9%
Liver94.5%5.8%6.8%
Kidney91.5%5.2%9.0%
Skin with Fat94.5%8.9%8.9%
Data sourced from studies supporting AOAC Method 2013.07.[1][6]

Table 2: Example Pharmacokinetic Parameters of DNC in Avian Species

SpeciesPeak Plasma Concentration (Cmax) (µg/mL)Time to Peak Concentration (Tmax) (days)Plasma Half-life (t1/2) (days)
Chicken2.87 ± 0.1561.43
Mallard2.39 ± 0.1580.72
Canada Goose1.53 ± 0.1581.26
Data from a comparative study on Nicarbazin absorption.[9]

Visualizations

The following diagrams illustrate the workflow and rationale for using DNC-d8 in pharmacokinetic analysis.

Pharmacokinetic_Analysis_Workflow Pharmacokinetic Analysis Workflow Using DNC-d8 cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Tissue_Sample Biological Matrix (e.g., Chicken Tissue) Spike_IS Spike with DNC-d8 (Internal Standard) Tissue_Sample->Spike_IS Accurate Weighing Extraction Solvent Extraction (e.g., Acetonitrile) Spike_IS->Extraction Cleanup Centrifugation & Filtration Extraction->Cleanup LC_Separation Liquid Chromatography (Separation of DNC and DNC-d8) Cleanup->LC_Separation MS_Detection Tandem Mass Spectrometry (Detection and Quantification) LC_Separation->MS_Detection Peak_Integration Peak Area Integration (DNC and DNC-d8) MS_Detection->Peak_Integration Ratio_Calculation Calculate Area Ratio (DNC / DNC-d8) Peak_Integration->Ratio_Calculation Calibration_Curve Quantify using Calibration Curve Ratio_Calculation->Calibration_Curve PK_Parameters Determine Pharmacokinetic Parameters (Cmax, Tmax, etc.) Calibration_Curve->PK_Parameters

Caption: Workflow for pharmacokinetic analysis of DNC using DNC-d8.

Rationale_for_DNCd8 Rationale for Using DNC-d8 as an Internal Standard cluster_properties Shared Properties cluster_distinction Key Distinction cluster_outcome Result DNC DNC (Analyte) m/z = 301.0 Chem_Props Identical Chemical Properties Extraction_Behavior Similar Extraction Efficiency Chromatography Co-elution in LC Mass_Diff Different Mass-to-Charge Ratio (Distinguishable by MS) DNC->Mass_Diff DNC_d8 DNC-d8 (Internal Standard) m/z = 308.7 DNC_d8->Mass_Diff Correction Correction for Matrix Effects and Sample Loss Chem_Props->Correction Extraction_Behavior->Correction Chromatography->Correction Mass_Diff->Correction Accurate_Quant Accurate and Precise Quantification Correction->Accurate_Quant

Caption: Rationale for using DNC-d8 as an internal standard.

References

Application Notes and Protocols for Quantitative Analysis of 4,4'-Dinitrocarbanilide-d8

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed methodologies for the quantitative analysis of 4,4'-Dinitrocarbanilide (DNC), utilizing its deuterated internal standard, 4,4'-Dinitrocarbanilide-d8 (DNC-d8), primarily by Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The protocols are intended for researchers, scientists, and drug development professionals involved in residue analysis in various matrices such as poultry tissue, eggs, and feed.

Introduction

Nicarbazin (B1678737) is a widely used coccidiostat in the poultry industry. It is a complex of two molecules: 4,4'-Dinitrocarbanilide (DNC) and 2-hydroxy-4,6-dimethylpyrimidine (HDP). DNC is the component that persists longer in tissues and is therefore used as the marker residue for monitoring nicarbazin levels in food products.[1] To ensure accurate quantification and to correct for matrix effects and variations during sample preparation and analysis, a stable isotope-labeled internal standard, this compound (DNC-d8), is employed.[2] The most robust and widely accepted method for this analysis is LC-MS/MS, as outlined in AOAC Official Method 2013.07.[1][3]

Principle of the Method

The fundamental principle of the analytical method involves the extraction of DNC and the internal standard DNC-d8 from a given matrix.[3] The extract is then cleaned up and analyzed by LC-MS/MS.[3] Quantification is achieved by comparing the peak area ratio of the analyte (DNC) to the internal standard (DNC-d8) against a calibration curve prepared with known concentrations of DNC and a constant concentration of DNC-d8.[3][4] This internal standardization method provides high accuracy and precision.

Experimental Protocols

Protocol 1: Determination of DNC in Poultry Tissues (Muscle, Liver, Kidney, Skin with Fat) and Eggs

This protocol is based on the AOAC Official Method 2013.07 for the determination of nicarbazin residues, measured as DNC, in chicken tissues.[1][3]

1. Reagents and Materials

2. Preparation of Solutions

  • Mobile Phase A: To 1000 mL of water, add 1.0 mL of formic acid and 0.38 ± 0.04 g of ammonium acetate. Mix thoroughly.[3]

  • Mobile Phase B: To 1000 mL of methanol, add 1.0 mL of formic acid and 0.38 ± 0.04 g of ammonium acetate. Mix thoroughly.[3]

  • DNC Stock Standard Solution (1000 µg/mL): Accurately weigh the equivalent of 100.0 mg of DNC from the nicarbazin reference standard (compensating for purity) and transfer to a 100 mL volumetric flask. Dissolve in DMF with sonication and dilute to volume with DMF.[3]

  • DNC Intermediate Standard Solution (10 µg/mL): Perform a 100-fold dilution of the DNC stock standard solution with acetonitrile.[3]

  • DNC Standard Curve Solutions (25, 50, 125, 500, 1250, and 2500 ng/mL): Prepare by serial dilution of the DNC intermediate standard solution with acetonitrile.[3]

  • DNC-d8 Internal Standard Stock Solution (1.0 mg/mL): Dissolve 10 mg of DNC-d8 standard in DMF in a 10 mL volumetric flask.[3]

  • DNC-d8 Internal Standard Working Solution (1.0 µg/mL): Perform a 1000-fold dilution of the DNC-d8 stock solution with acetonitrile.[3]

3. Sample Preparation and Extraction

  • Homogenization: Homogenize tissue samples, preferably by cryogenic grinding, to obtain a fine, uniform powder.[4]

  • Weighing: Accurately weigh 5.00 ± 0.05 g of the homogenized sample (1.00 ± 0.05 g for kidney) into a 50 mL conical centrifuge tube.[3]

  • Fortification: Fortify all samples with 200 µL (40 µL for kidney) of the 1.0 µg/mL DNC-d8 internal standard working solution.[3]

  • Dehydration: Add 10 ± 1 g of anhydrous sodium sulfate (2.0 ± 0.2 g for kidney) to each sample.[3]

  • Extraction:

    • Add 20 mL of acetonitrile to the tube.

    • Mix using a multi-tube vortex mixer for 30 minutes.

    • Centrifuge at approximately 3000 rpm for 10 minutes.[3]

    • Decant the supernatant into another 50 mL tube.

    • Repeat the extraction step on the tissue pellet and combine the supernatants.[3]

  • Final Volume Adjustment: Adjust the combined supernatant to a final volume of 50 mL with acetonitrile and mix thoroughly.[3]

  • Filtration: Filter the sample extract into an LC vial for analysis.[3]

4. LC-MS/MS Analysis

  • LC Column: A suitable C18 column (e.g., Keystone ODS/H, 5 µm, 4.6 x 250 mm) can be used.[5]

  • Mobile Phase Gradient: A typical gradient would involve varying the proportions of Mobile Phase A and Mobile Phase B.

  • Flow Rate: A common flow rate is 0.6 - 1.0 mL/min.[5][6]

  • Injection Volume: 10-30 µL.[5][6]

  • Mass Spectrometry: Operate in negative electrospray ionization (ESI) mode.

  • Ion Transitions:

    • DNC: Precursor ion [M-H]⁻ at m/z 301.0. Product ions for quantification and confirmation can be monitored (e.g., m/z 107.2 and 137.1).[6]

    • DNC-d8: Precursor ion [M-H]⁻ at m/z 309.0. A corresponding product ion is monitored (e.g., m/z 140.6).[2][4]

5. Quantification

  • Create a matrix-matched standard curve by adding known amounts of DNC standard solutions to blank matrix extracts.[3]

  • Calculate the peak area ratios of DNC to DNC-d8 for both the standards and the samples.

  • Determine the concentration of DNC in the samples by interpolating from the standard curve.

Protocol 2: Determination of DNC in Animal Feed

This protocol is adapted from methods developed for the analysis of nicarbazin in animal feeds.[2]

1. Reagents and Materials

  • Methanol, HPLC grade

  • DNC analytical standard

  • DNC-d8 internal standard

  • Centrifuge tubes

  • Shaker

  • Centrifuge

  • LC-MS/MS system

2. Sample Preparation and Extraction

  • Weighing: Weigh a representative sample of the ground feed into a centrifuge tube.

  • Fortification: Add a known amount of DNC-d8 internal standard solution.

  • Extraction: Add methanol to the tube and shake vigorously for a specified period (e.g., 30 minutes).

  • Centrifugation: Centrifuge the sample to pellet the solid material.

  • Dilution and Filtration: Take an aliquot of the supernatant, dilute as necessary with the initial mobile phase, and filter into an LC vial.

3. LC-MS/MS Analysis and Quantification

  • The LC-MS/MS parameters and quantification procedure are similar to those described in Protocol 1. A calibration curve is prepared by fortifying blank feed matrix with DNC standards and a constant amount of DNC-d8.[2]

Data Presentation

The performance of these analytical methods is typically evaluated through validation studies. Key quantitative data are summarized below.

Table 1: Method Performance for DNC Analysis in Poultry Tissues (AOAC 2013.07) [1][4]

TissueRelative Recovery (%)RSDr (%)RSDR (%)
Muscle90.45.47.9
Liver94.55.86.8
Kidney91.55.29.0
Skin with Fat94.58.98.9

RSDr: Repeatability Relative Standard Deviation, RSDR: Reproducibility Relative Standard Deviation

Table 2: Method Validation Data for DNC Analysis in Animal Feed [2]

Fortification Level (mg/kg)Recovery (%)RSD (%)
0.188 - 101< 8
10088 - 101< 8

Table 3: Limits of Detection and Quantification

MethodMatrixLODLOQ
AOAC 2013.07Chicken Tissues< 3.0 ng/g20 ng/g
icELISAChicken-0.8 µg/kg
LFIA (quantitative)Chicken-2.5 µg/kg

LOD: Limit of Detection, LOQ: Limit of Quantitation, icELISA: indirect competitive enzyme-linked immunosorbent assay, LFIA: lateral flow immunoassay[7][8]

Visualizations

The following diagrams illustrate the experimental workflows.

experimental_workflow_tissue cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis homogenization Homogenization (Cryogenic Grinding) weighing Weighing (e.g., 5g Muscle) homogenization->weighing fortification Fortification (Add DNC-d8) weighing->fortification dehydration Dehydration (Add Na2SO4) fortification->dehydration add_acn Add Acetonitrile dehydration->add_acn vortex Vortex (30 min) add_acn->vortex centrifuge1 Centrifuge vortex->centrifuge1 decant Decant Supernatant centrifuge1->decant re_extract Re-extract Pellet centrifuge1->re_extract Repeat Extraction combine Combine Supernatants decant->combine re_extract->combine adjust_volume Adjust to Final Volume combine->adjust_volume filter Filter adjust_volume->filter lc_msms LC-MS/MS Analysis filter->lc_msms

Caption: Workflow for DNC analysis in poultry tissue.

logical_relationship_quantification cluster_inputs LC-MS/MS Data cluster_processing Calculation cluster_output Result sample_peaks Sample Peak Areas (DNC & DNC-d8) ratio_calc Calculate Peak Area Ratios (DNC / DNC-d8) sample_peaks->ratio_calc standard_peaks Standard Peak Areas (DNC & DNC-d8) standard_peaks->ratio_calc calibration_curve Generate Calibration Curve ratio_calc->calibration_curve final_concentration Final DNC Concentration in Sample ratio_calc->final_concentration Interpolate calibration_curve->final_concentration

Caption: Quantification logic using internal standard.

References

Application Notes and Protocols for 4,4'-Dinitrocarbanilide-d8 as a Tracer Compound in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4,4'-Dinitrocarbanilide (DNC), the primary marker residue of the veterinary drug nicarbazin (B1678737), is a critical analyte in food safety and wildlife management.[1][2][3] Nicarbazin is utilized as a coccidiostat in the poultry industry and as a contraceptive agent in waterfowl.[2][3] Accurate quantification of DNC in biological matrices is therefore essential for monitoring drug residues and ensuring compliance with regulatory limits. 4,4'-Dinitrocarbanilide-d8 (DNC-d8), a stable isotope-labeled analog of DNC, serves as an ideal internal standard for quantitative analysis by mass spectrometry. Its use mitigates matrix effects and compensates for variability during sample preparation and analysis, leading to highly accurate and precise results.[4][5][6]

These application notes provide detailed protocols for the use of DNC-d8 as an internal standard for the quantification of DNC in various biological samples, primarily focusing on animal tissues and eggs. The methodologies described are based on established analytical procedures, such as AOAC Method 2013.07.[1][7]

Principle of Isotope Dilution Mass Spectrometry

The use of a stable isotope-labeled (SIL) internal standard, such as DNC-d8, is a cornerstone of robust quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS).[4][5] SIL internal standards have chemical and physical properties nearly identical to the analyte of interest, ensuring they behave similarly during sample extraction, cleanup, and ionization.[6][8] However, due to the mass difference, the SIL internal standard can be distinguished from the native analyte by the mass spectrometer. By adding a known amount of DNC-d8 to the sample at the beginning of the workflow, the ratio of the analyte (DNC) to the internal standard (DNC-d8) can be measured. This ratio is then used to accurately calculate the concentration of the analyte, correcting for any losses or variations that may occur during the analytical process.

Experimental Protocols

Protocol 1: Determination of DNC in Poultry Tissues (Muscle, Liver, Kidney, Skin with Fat) and Eggs

This protocol is adapted from AOAC Method 2013.07 for the determination of nicarbazin residues, measured as DNC, in chicken tissues.[1][7]

1. Materials and Reagents

  • 4,4'-Dinitrocarbanilide (DNC) analytical standard

  • This compound (DNC-d8) internal standard

  • Acetonitrile (ACN), HPLC grade

  • Dimethylformamide (DMF)

  • Anhydrous sodium sulfate (B86663)

  • 50 mL conical polypropylene (B1209903) centrifuge tubes

  • Multi-tube vortex mixer

  • Centrifuge

  • LC-MS/MS system

2. Standard Solution Preparation

  • DNC-d8 Internal Standard Stock Solution (1.0 mg/mL): Dissolve 10 mg of DNC-d8 in a 10 mL volumetric flask with DMF.[1][7]

  • DNC-d8 Internal Standard Working Solution (1.0 µg/mL): Dilute the stock solution appropriately with ACN.

  • Nicarbazin (DNC) Stock Standard Solution (1000 µg/mL DNC component): Prepare in DMF.

  • Nicarbazin (DNC) Intermediate Standard Solution (10 µg/mL DNC component): Dilute the stock solution with ACN.[1][7]

  • Nicarbazin Standard Curve Solutions: Prepare a series of dilutions from the intermediate standard solution with ACN to create a standard curve (e.g., 25, 50, 125, 500, 1250, and 2500 ng/mL).[7]

3. Sample Preparation and Extraction

  • Weigh 5.00 ± 0.05 g of ground tissue (1.00 ± 0.05 g for kidney) into a 50 mL centrifuge tube.[1]

  • Fortify all samples with 200 µL (40 µL for kidney) of the 1.0 µg/mL DNC-d8 internal standard working solution.[1]

  • Add 10 ± 1 g of anhydrous sodium sulfate (2.0 ± 0.2 g for kidney) and mix thoroughly to create a uniform homogenate.[1]

  • Add 20 mL of ACN and vortex for 30 minutes.[1]

  • Centrifuge at approximately 3000 rpm for 10 minutes.[1]

  • Decant the supernatant into a separate 50 mL tube.

  • Re-extract the tissue pellet with another 20 mL of ACN, vortex, and centrifuge as before.

  • Combine the supernatants and adjust the final volume to 50 mL with ACN.[1]

  • Filter the extract through a 0.22 µm filter into an LC vial for analysis.

4. LC-MS/MS Analysis

  • LC Column: C18 column (or equivalent)

  • Mobile Phase: A gradient of ACN and water (often with a modifier like ammonium (B1175870) acetate).

  • Injection Volume: 10 µL

  • MS Detection: Electrospray ionization (ESI) in negative ion mode.

  • SRM Transitions:

    • DNC: m/z 301.0 → 136.7 (determinative ion) and 301.0 → 106.9 (identification ion).[1]

    • DNC-d8: m/z 308.7 → 141.2 (for quantification).[9]

5. Quantification

Create a calibration curve by plotting the peak area ratio of DNC to DNC-d8 against the concentration of the DNC standards. Use the regression equation from the calibration curve to determine the concentration of DNC in the unknown samples.

Data Presentation

The following tables summarize the performance data for the quantification of DNC using DNC-d8 as an internal standard, as reported in validation studies of AOAC Method 2013.07.[1][7][10]

Table 1: Recovery and Precision of DNC Analysis in Chicken Tissues

TissueRelative Recovery (%) (95% CI)Repeatability (RSDr %) (95% CI)Reproducibility (RSDR %)
Muscle90.4 (83.8 - 97.5)5.4 (3.8 - 9.2)7.9
Liver94.5 (91.1 - 98.0)5.8 (4.1 - 9.9)6.8
Kidney91.5 (85.3 - 98.1)5.2 (3.7 - 8.8)9.0
Skin with Fat94.5 (89.2 - 100.1)8.9 (6.3 - 15.1)8.9

Table 2: Pharmacokinetic Parameters of DNC in Different Bird Species

SpeciesPeak Plasma DNC (µg/mL)Time to Peak (days)Plasma Half-life (days)
Chickens2.87 ± 0.1561.43
Mallards2.39 ± 0.1580.72
Canada Geese1.53 ± 0.1581.26
Data from a study where birds were gavaged with 8.4 mg of NCZ/kg per day for 8 days.[2]

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Tissue, Egg) Spike Spike with DNC-d8 Internal Standard Sample->Spike Add known amount Homogenize Homogenize with Sodium Sulfate Spike->Homogenize Extract Extract with Acetonitrile Homogenize->Extract Centrifuge Centrifuge and Collect Supernatant Extract->Centrifuge Filter Filter Extract Centrifuge->Filter LCMS LC-MS/MS Analysis Filter->LCMS Inject Quantify Quantify DNC using DNC/DNC-d8 Ratio LCMS->Quantify Measure peak areas Report Report Results Quantify->Report

Caption: Workflow for the quantification of DNC in biological samples using DNC-d8.

Isotope_Dilution_Principle cluster_sample In the Sample cluster_process Sample Processing & Analysis cluster_detection Mass Spectrometry Detection cluster_result Final Result Analyte DNC (Analyte) Unknown Amount Loss Losses during Extraction & Cleanup Analyte->Loss IS DNC-d8 (Internal Standard) Known Amount Added IS->Loss Ratio Measure Ratio of DNC / DNC-d8 Loss->Ratio Ratio remains constant Concentration Accurate Concentration of DNC Ratio->Concentration Calculate

Caption: Principle of isotope dilution mass spectrometry for accurate quantification.

References

Application Notes and Protocols for 4,4'-Dinitrocarbanilide-d8 in Sample Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of 4,4'-Dinitrocarbanilide-d8 (DNC-d8) as an internal standard in the quantitative analysis of 4,4'-Dinitrocarbanilide (DNC), the marker residue of the veterinary drug nicarbazin (B1678737). The primary application is in the analysis of animal tissues and feed to ensure food safety and for research purposes.

Introduction

4,4'-Dinitrocarbanilide (DNC) is the active component of the anticoccidial drug nicarbazin, widely used in the poultry industry.[1][2] Regulatory bodies worldwide have established maximum residue limits (MRLs) for DNC in edible tissues.[1][3] Accurate quantification of DNC is crucial for monitoring compliance with these regulations and for pharmacokinetic studies. This compound (DNC-d8) is a deuterated analog of DNC and serves as an ideal internal standard for analytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its use corrects for variations in sample preparation and instrument response, leading to improved accuracy and precision.[4][5][6]

Principle of Use

DNC-d8 is chemically identical to DNC, but with a higher molecular weight due to the replacement of eight hydrogen atoms with deuterium. This mass difference allows for its distinction from the native DNC by a mass spectrometer, while its similar chemical and physical properties ensure it behaves almost identically during extraction, chromatography, and ionization. By adding a known amount of DNC-d8 to each sample at the beginning of the preparation process, the ratio of the analyte (DNC) signal to the internal standard (DNC-d8) signal can be used for accurate quantification, compensating for any losses during the procedure.

Application: Quantification of DNC in Chicken Tissues and Eggs by LC-MS/MS (Based on AOAC Official Method 2013.07)

This protocol describes the determination and identification of nicarbazin, measured as DNC, in chicken tissues (muscle, liver, kidney, skin with adhering fat) and eggs.[7][8][9][10]

Experimental Protocol

1. Reagents and Materials

  • 4,4'-Dinitrocarbanilide (DNC) reference standard

  • This compound (DNC-d8) internal standard

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Dimethylformamide (DMF)

  • Water, LC-MS grade

  • Formic acid (FA)

  • Ammonium acetate (B1210297) (NH4OAc)

  • Anhydrous sodium sulfate (B86663)

  • 50 mL conical polypropylene (B1209903) centrifuge tubes

  • Volumetric flasks

  • Pipettes

  • LC-MS/MS system

2. Preparation of Standard Solutions

  • DNC Stock Standard Solution (1000 µg/mL): Accurately weigh the equivalent of 100.0 mg of DNC (compensated for purity) and transfer to a 100 mL volumetric flask. Dissolve and dilute to volume with DMF.[8][9]

  • DNC Intermediate Standard Solution (10 µg/mL): Perform a 100-fold dilution of the DNC stock standard solution with ACN.[8][9]

  • DNC Standard Curve Solutions (25, 50, 125, 500, 1250, and 2500 ng/mL): Prepare a series of dilutions from the DNC intermediate standard solution with ACN.[8][9]

  • DNC-d8 Internal Standard Stock Solution (1.0 mg/mL): Dissolve 10 mg of DNC-d8 in a 10 mL volumetric flask with DMF and dilute to volume.[7][8]

  • DNC-d8 Internal Standard Working Solution (1.0 µg/mL): Perform a 1000-fold dilution of the DNC-d8 stock solution with ACN.[8][9]

3. Sample Preparation and Extraction

  • Homogenization: Homogenize tissue samples, for example, by cryogenic grinding.[8]

  • Weighing: Accurately weigh 5.00 ± 0.05 g of the homogenized sample (1.00 ± 0.05 g for kidney) into a 50 mL conical polypropylene centrifuge tube.[7]

  • Fortification: Fortify all samples with 200 µL (40 µL for kidney) of the 1.0 µg/mL DNC-d8 internal standard working solution.[7][8]

  • Dehydration: Add 10 ± 1 g of anhydrous sodium sulfate (2.0 ± 0.2 g for kidney) and thoroughly mix with a spatula to create a uniform homogenate.[7][8]

  • Extraction: Add 20 mL of ACN and mix using a multi-tube vortex mixer for 30 minutes.[7]

  • Centrifugation: Centrifuge the sample at approximately 3000 rpm for 10 minutes.[7][8]

  • Supernatant Collection: Decant the supernatant into another 50 mL tube.

  • Re-extraction: Repeat the extraction (steps 5-7) and combine the supernatants.[7][8]

  • Final Volume Adjustment: Adjust the final volume of the combined supernatants to 50 mL with ACN and mix thoroughly.[7][8]

  • Filtration: Filter the sample extract into an LC vial for analysis.[7][8]

4. LC-MS/MS Analysis

  • LC Conditions (suggested):

    • Column: C18 or equivalent

    • Mobile Phase A: Water with 0.1% Formic Acid and 5mM Ammonium Acetate

    • Mobile Phase B: Methanol with 0.1% Formic Acid and 5mM Ammonium Acetate

    • Gradient elution is typically used.

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 10 µL

  • MS/MS Conditions (suggested for negative ion mode):

    • DNC Transitions: m/z 301.0 → 136.7 (determinative) and 301.0 → 106.9 (identification).[8]

    • DNC-d8 Transition: m/z 308.7 → 140.6.[8]

5. Data Analysis and Calculation

  • Measure the peak areas for the specified transitions of DNC and DNC-d8 in both the standard solutions and the samples.[7]

  • Construct a 1/x weighted linear standard curve by plotting the ratio of the DNC peak area to the DNC-d8 peak area against the concentration of the DNC standards.[7]

  • Calculate the concentration of DNC in the extracted samples from the standard curve.[7]

  • Determine the final DNC concentration in the original tissue sample by accounting for the initial sample weight, dilutions, and extraction volumes.

Data Presentation

Table 1: Performance Data for the Quantification of DNC in Chicken Tissues using DNC-d8 Internal Standard (Based on AOAC Method 2013.07)

Tissue TypeRelative Recovery (%)Repeatability (RSDr %)Reproducibility (RSDR %)
Muscle90.45.47.9
Liver94.55.86.8
Kidney91.55.29.0
Skin with Fat94.58.98.9
Egg82 (average)2.5 - 11.3Not specified

Data sourced from validation studies of AOAC Method 2013.07.[6][9][10]

Table 2: LC-MS/MS Transitions for DNC and DNC-d8

CompoundPrecursor Ion (m/z)Product Ion (m/z)Function
DNC301.0136.7Determinative
DNC301.0106.9Identification
DNC-d8308.7140.6Internal Standard

Data sourced from AOAC Method 2013.07.[8]

Experimental Workflow Diagram

experimental_workflow sample Sample Homogenization (e.g., Cryogenic Grinding) weigh Weigh Sample (5g tissue or 1g kidney) sample->weigh fortify Fortify with DNC-d8 Internal Standard weigh->fortify dehydrate Add Anhydrous Sodium Sulfate & Mix fortify->dehydrate extract1 First Extraction (20mL ACN, Vortex 30 min) dehydrate->extract1 extract2 Second Extraction (Repeat) dehydrate->extract2 Re-extract pellet centrifuge1 Centrifuge (3000 rpm, 10 min) extract1->centrifuge1 supernatant1 Collect Supernatant centrifuge1->supernatant1 combine Combine Supernatants supernatant1->combine extract2->combine volume_adjust Adjust to Final Volume (50 mL with ACN) combine->volume_adjust filter Filter into LC Vial volume_adjust->filter lcms LC-MS/MS Analysis filter->lcms data Data Processing (Quantification using DNC/DNC-d8 ratio) lcms->data

Caption: Workflow for DNC quantification using DNC-d8.

Conclusion

The use of this compound as an internal standard is a robust and reliable approach for the accurate quantification of DNC in various biological matrices. The detailed protocol based on the validated AOAC Official Method 2013.07 provides a clear guideline for researchers, scientists, and drug development professionals to implement this method in their laboratories. The high recovery and precision data underscore the effectiveness of this methodology for regulatory monitoring and research applications.

References

Analysis of 4,4'-Dinitrocarbanilide Food Residues Utilizing an Isotope-Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

Introduction

Nicarbazin (B1678737) is a widely used coccidiostat in the poultry industry to control the parasitic disease coccidiosis. The marker residue for nicarbazin in edible tissues is 4,4'-dinitrocarbanilide (DNC).[1][2][3][4] Regulatory agencies worldwide have established maximum residue limits (MRLs) for DNC in poultry products to ensure consumer safety.[5] Accurate and robust analytical methods are therefore essential for monitoring DNC levels in food matrices. The use of a stable isotope-labeled internal standard, 4,4'-Dinitrocarbanilide-d8 (DNC-d8), is a highly effective strategy to improve the accuracy and precision of these analytical methods by compensating for matrix effects and variations during sample preparation and analysis.[6][7]

This document provides a detailed application note and protocol for the analysis of DNC in various food residues, with a specific focus on poultry tissues and eggs, using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and DNC-d8 as an internal standard.

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the analysis of DNC using DNC-d8 as an internal standard.

Table 1: Method Performance for DNC Analysis in Various Matrices

MatrixAnalyteInternal StandardMethodRecovery (%)RSD (%)Linearity (r)
Animal FeedDNCDNC-d8LC-ESI-MS88 - 101< 80.9999
Chicken PlasmaDNC-HPLC-UV99.7 ± 1.9--
Duck and Goose PlasmaDNC-HPLC-UV99.5 ± 4.9 and 101.4 ± 4.5--
Chicken MuscleDNCDNC-d8FPIA74.2 - 85.8< 8.6-
Chicken MuscleDNCDNC-d8LC-MS/MS90.45.4 (RSDr), 7.9 (RSDR)-
Chicken LiverDNCDNC-d8LC-MS/MS94.55.8 (RSDr), 6.8 (RSDR)-
Chicken KidneyDNCDNC-d8LC-MS/MS91.55.2 (RSDr), 9.0 (RSDR)-
Chicken Skin with FatDNCDNC-d8LC-MS/MS94.58.9 (RSDr), 8.9 (RSDR)-

RSD: Relative Standard Deviation; RSDr: Repeatability; RSDR: Reproducibility

Experimental Protocols

Preparation of Standards and Reagents

1.1. DNC-d8 Internal Standard Stock Solution (1.0 mg/mL):

  • Dissolve 10 mg of DNC-d8 standard in a 10 mL volumetric flask using N,N-Dimethylformamide (DMF).

  • Dilute to volume with DMF and mix thoroughly.[2][3][8]

1.2. DNC-d8 Internal Standard Working Solution (1.0 µg/mL):

1.3. Nicarbazin Stock Standard Solution (1000 µg/mL DNC component):

  • Accurately weigh the equivalent of 100.0 mg of DNC from the nicarbazin reference standard, compensating for purity.

  • Transfer to a 100 mL volumetric flask, dissolve with sonication in DMF (approximately 10 minutes), and dilute to volume with DMF.[3]

1.4. Nicarbazin Intermediate Standard Solution (10 µg/mL DNC component):

  • Perform a 100-fold dilution of the nicarbazin stock standard solution with ACN.[3][8]

1.5. Nicarbazin Standard Curve Solutions:

  • Prepare a series of standard curve solutions by diluting the nicarbazin intermediate standard solution with ACN to achieve concentrations such as 25, 50, 125, 500, 1250, and 2500 ng/mL.[3][8]

Sample Preparation: Poultry Tissue (Muscle, Liver, Kidney, Skin with Fat)

2.1. Sample Homogenization:

  • Cryogenically homogenize a representative sample of the tissue (minimum 500 g when possible) to produce a fine, uniform powder.[3]

2.2. Extraction:

  • Accurately weigh 5.00 ± 0.05 g of the homogenized tissue (1.00 ± 0.05 g for kidney) into a 50 mL conical polypropylene (B1209903) centrifuge tube.[8]

  • Fortify the sample with 200 µL (40 µL for kidney) of the 1.0 µg/mL DNC-d8 internal standard working solution.[8]

  • Add 10 ± 1 g of anhydrous sodium sulfate (B86663) (2.0 ± 0.2 g for kidney).[8]

  • Add 20 mL of ACN and vortex for 30 minutes.[8]

  • Centrifuge the sample at approximately 3000 rpm for 10 minutes.[3][8]

  • Decant the supernatant into a separate graduated vessel.[3][8]

  • Re-extract the tissue pellet with another 20 mL of ACN, vortex, and centrifuge as before.

  • Combine the supernatants.[3][8]

  • Adjust the final volume of the combined extracts to 50 mL with ACN and mix thoroughly.[8]

  • Filter the sample extract through a 0.45 µm PTFE filter into an LC vial for analysis.[3][8]

Sample Preparation: Eggs

3.1. Extraction:

  • Homogenize the egg sample.

  • A detailed protocol for liquid-liquid extraction can be followed as described in the literature for the confirmation of nicarbazin in eggs.[1]

LC-MS/MS Analysis

4.1. Chromatographic Conditions:

  • Column: A suitable reversed-phase column, such as a C18 column, should be used.

  • Mobile Phase A: Water with 1.0 mL/L formic acid and 0.38 g/L ammonium (B1175870) acetate.[3]

  • Mobile Phase B: Methanol with 1.0 mL/L formic acid and 0.38 g/L ammonium acetate.[3]

  • Flow Rate: A typical flow rate is between 0.2 and 0.6 mL/min.

  • Injection Volume: 10 µL.[9]

4.2. Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.[6]

  • Monitored Transitions:

    • DNC: Precursor ion [M-H]⁻ at m/z 301.0, with product ions typically around m/z 136.7 and 107.[1][6]

    • DNC-d8: Precursor ion [M-H]⁻ at m/z 309.0 (or 308.7), with a product ion around m/z 140.6 (or 141.2).[9][10]

  • The collision energies and other source parameters should be optimized for the specific instrument being used.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample Homogenized Tissue Sample add_is Add DNC-d8 Internal Standard sample->add_is add_na2so4 Add Anhydrous Sodium Sulfate add_is->add_na2so4 add_acn Add Acetonitrile add_na2so4->add_acn vortex Vortex (30 min) add_acn->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant reextract Re-extract Pellet centrifuge->reextract combine Combine Supernatants supernatant->combine reextract->combine adjust_vol Adjust to Final Volume combine->adjust_vol filter Filter (0.45 µm) adjust_vol->filter lc_vial LC Vial filter->lc_vial lcmsms LC-MS/MS Analysis lc_vial->lcmsms data_proc Data Processing & Quantification lcmsms->data_proc

Caption: Experimental workflow for the extraction and analysis of DNC from tissue samples.

logical_relationship nicarbazin Nicarbazin Use in Poultry dnc_residue DNC Residue in Tissues/Eggs nicarbazin->dnc_residue leads to extraction Sample Extraction dnc_residue->extraction dnc_d8 DNC-d8 (Internal Standard) dnc_d8->extraction added during quantification Accurate Quantification dnc_d8->quantification corrects for variability lcmsms LC-MS/MS Detection extraction->lcmsms provides extract for lcmsms->quantification enables

Caption: Logical relationship of DNC-d8 in the analytical process.

References

Application Notes and Protocols for Metabolic Stability Assays Incorporating 4,4'-Dinitrocarbanilide-d8

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The Critical Role of Metabolic Stability in Drug Discovery

Metabolic stability, the susceptibility of a chemical compound to biotransformation, is a pivotal parameter in the drug discovery and development process.[1] A compound's metabolic stability influences its pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions.[2][3] Early assessment of metabolic stability using in vitro models allows for the selection and optimization of drug candidates with favorable pharmacokinetic properties, thereby reducing the likelihood of costly late-stage failures.[4][5]

In vitro metabolic stability assays are routinely conducted using liver-derived systems such as microsomes and hepatocytes.[6][7][8] Liver microsomes are a subcellular fraction containing a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s (CYPs), which are responsible for Phase I metabolism.[6][8] Hepatocytes, being intact liver cells, contain both Phase I and Phase II enzymes, offering a more comprehensive assessment of a compound's metabolic fate.[4][5]

The Utility of 4,4'-Dinitrocarbanilide-d8 as an Internal Standard

Accurate quantification of the parent compound over time is fundamental to determining its metabolic stability. Liquid chromatography-mass spectrometry (LC-MS) is a widely used analytical technique for this purpose due to its high sensitivity and selectivity.[6] To ensure the accuracy and reproducibility of LC-MS analysis, a stable isotope-labeled internal standard (SIL-IS) is often employed.[9][10][11]

This compound is the deuterated form of 4,4'-Dinitrocarbanilide.[12] Deuterated compounds serve as ideal internal standards because they are chemically almost identical to the analyte but have a different mass.[9] This allows them to co-elute with the analyte during chromatography and experience similar ionization effects in the mass spectrometer, effectively correcting for variations in sample preparation and instrument response.[9][10][11] The use of a SIL-IS like this compound is crucial for minimizing matrix effects and ensuring robust and reliable quantification in complex biological matrices.[9][11]

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLM)

This protocol describes the determination of the metabolic stability of a test compound in the presence of human liver microsomes, with this compound used as an internal standard for LC-MS/MS analysis.

Materials and Reagents:

  • Test Compound

  • This compound (Internal Standard, IS)

  • Pooled Human Liver Microsomes (HLM)

  • 0.1 M Phosphate Buffer (pH 7.4)

  • NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive Control Compounds (e.g., Testosterone, Verapamil)

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Water, HPLC grade

  • Formic Acid

  • 96-well incubation plates

  • 96-well deep-well plates for quenching and sample collection

Procedure:

  • Preparation of Solutions:

    • Prepare a 1 mM stock solution of the test compound in DMSO.

    • Prepare a 1 mM stock solution of the positive control compound in DMSO.

    • Prepare a 1 mg/mL stock solution of this compound in a suitable solvent like DMSO or acetonitrile.[12] Further dilute to a working concentration (e.g., 100 ng/mL) in acetonitrile for the quenching solution.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well incubation plate, add the following to each well:

      • Phosphate Buffer (pH 7.4)

      • Human Liver Microsomes (final protein concentration typically 0.5-1.0 mg/mL)

      • Test compound or positive control (final concentration typically 1 µM)

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to each well.

  • Time Point Sampling:

    • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), transfer an aliquot (e.g., 50 µL) of the incubation mixture to a deep-well plate containing a quenching solution (e.g., 150 µL of cold acetonitrile with this compound as the internal standard).[6]

    • The 0-minute time point sample should be collected immediately after the addition of the NADPH regenerating system.

  • Sample Processing:

    • Seal the deep-well plate and vortex for 2 minutes to precipitate the proteins.

    • Centrifuge the plate at 4000 rpm for 10 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound relative to the internal standard, this compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining against time.

    • Determine the elimination rate constant (k) from the slope of the linear regression.

    • Calculate the half-life (t½) using the equation: t½ = 0.693 / k.[6]

    • Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein).[6]

Protocol 2: In Vitro Metabolic Stability Assay Using Cryopreserved Human Hepatocytes

This protocol outlines the procedure for assessing the metabolic stability of a test compound using suspended cryopreserved human hepatocytes.

Materials and Reagents:

  • Test Compound

  • This compound (Internal Standard, IS)

  • Cryopreserved Human Hepatocytes

  • Hepatocyte Incubation Medium (e.g., Williams' Medium E)

  • Positive Control Compounds (e.g., Midazolam, 7-Hydroxycoumarin)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Formic Acid

  • 12- or 24-well non-coated plates

  • Conical tubes

Procedure:

  • Hepatocyte Preparation:

    • Thaw the cryopreserved hepatocytes in a 37°C water bath according to the supplier's protocol.[7]

    • Determine cell viability and concentration using a method like the trypan blue exclusion assay.[7]

    • Dilute the hepatocyte suspension to the desired final cell density (e.g., 0.5 x 10^6 viable cells/mL) in pre-warmed incubation medium.[4]

  • Incubation Setup:

    • In separate tubes, prepare the test compound and positive control working solutions in the incubation medium at twice the final desired concentration.[4]

    • In a 12- or 24-well plate, add an equal volume of the hepatocyte suspension and the corresponding test/positive control working solution to each well.[4] The final concentration of the test compound is typically 1 µM.

    • Place the plate on an orbital shaker in a humidified incubator at 37°C with 5% CO2.

  • Time Point Sampling:

    • At designated time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), collect aliquots (e.g., 50 µL) from each well.[4]

    • Quench the reaction by adding the aliquot to a tube or well containing cold acetonitrile with this compound as the internal standard.

  • Sample Processing and LC-MS/MS Analysis:

    • Follow steps 4 and 5 from Protocol 1 for sample processing and LC-MS/MS analysis.

  • Data Analysis:

    • Similar to the microsomal assay, determine the half-life (t½) from the disappearance of the parent compound over time.

    • Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/10^6 cells) = (0.693 / t½) * (incubation volume / number of cells in 10^6).[4]

Data Presentation

Table 1: Metabolic Stability of Test Compounds in Human Liver Microsomes

Compoundt½ (min)CLint (µL/min/mg protein)
Test Compound A45.215.3
Test Compound B12.854.1
Test Compound C> 60< 11.6
Verapamil (Positive Control)8.581.5

Table 2: Metabolic Stability of Test Compounds in Human Hepatocytes

Compoundt½ (min)CLint (µL/min/10^6 cells)
Test Compound A98.77.0
Test Compound B25.127.6
Test Compound C> 120< 5.8
Midazolam (Positive Control)18.337.9

Visualizations

G prep Prepare Reagents (Test Compound, HLM, NADPH, IS) incubate Incubation at 37°C (HLM + Compound) prep->incubate start_reaction Initiate Reaction (Add NADPH) incubate->start_reaction sampling Time-Point Sampling (0, 5, 15, 30, 60 min) start_reaction->sampling quench Quench Reaction (Cold ACN + IS) sampling->quench process Sample Processing (Centrifuge, Supernatant Transfer) quench->process analyze LC-MS/MS Analysis process->analyze data_analysis Data Analysis (t½, CLint) analyze->data_analysis

Caption: Workflow for an in vitro metabolic stability assay.

G stability_data Metabolic Stability Data (t½, CLint) pk_prediction Prediction of In Vivo Pharmacokinetics stability_data->pk_prediction Informs candidate_selection Lead Candidate Selection/Optimization pk_prediction->candidate_selection Guides in_vivo_studies Progression to In Vivo Studies candidate_selection->in_vivo_studies Determines dummy1

Caption: Role of metabolic stability in drug development.

References

Troubleshooting & Optimization

How to resolve solubility problems with 4,4'-Dinitrocarbanilide-d8

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with 4,4'-Dinitrocarbanilide-d8.

Troubleshooting Guide

Issue: Precipitate Formation When Preparing Stock Solutions

If you observe precipitation when preparing a stock solution of this compound, it is likely due to the low solubility of the compound in the chosen solvent. Follow these steps to address the issue:

Troubleshooting Workflow

G cluster_0 Initial Observation cluster_1 Initial Troubleshooting Steps cluster_2 Advanced Troubleshooting cluster_3 Outcome start Precipitate observed in This compound solution step1 Verify Solvent Choice and Purity start->step1 step2 Attempt to Redissolve with Physical Methods step1->step2 If precipitate persists step3 Consider Co-solvent System step2->step3 If precipitate persists end Homogeneous Solution Achieved step2->end If successful step4 pH Adjustment (Aqueous Solutions) step3->step4 step3->end If successful step5 Particle Size Reduction step4->step5 step4->end If successful step5->end If successful

Caption: A workflow for troubleshooting solubility issues.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

Q2: In which solvents is this compound likely to be most soluble?

Based on the data for the non-deuterated form, the best solubility is achieved in polar aprotic solvents.[1]

Quantitative Solubility Data for 4,4'-Dinitrocarbanilide (non-deuterated) at 25°C

SolventSolubility ( g/100 mL)
Water2 x 10⁻⁶
Ethanol0.007
Ethyl Acetate0.015
Petroleum Ether0.0
Xylene<0.01
Methyl Cellosolve0.1
Dimethyl Acetamide (DMA)0.14
Dimethyl Sulfoxide (DMSO)0.47

Data sourced from DrugFuture.[1]

Q3: I am still having trouble dissolving the compound even in DMSO. What can I do?

If you are still facing solubility issues with DMSO, you can try the following:

  • Gentle Warming and Sonication: Applying gentle heat (e.g., up to 60°C) and using an ultrasonic bath can help increase the rate of dissolution.[3]

  • Use Fresh, Anhydrous Solvent: DMSO is hygroscopic, and absorbed water can significantly decrease the solubility of hydrophobic compounds.[3] Always use a fresh, unopened bottle or a properly stored anhydrous grade of the solvent.

Q4: Can I use a co-solvent system to improve solubility?

Yes, using a co-solvent is a common and effective technique to enhance the solubility of poorly soluble compounds.[4] For this compound, you could try a mixture of a good solvent (like DMSO or DMA) with another miscible solvent in which your final experimental system is compatible.

Q5: Is it possible to increase the aqueous solubility of this compound?

Given its extremely low water solubility, achieving a high concentration in purely aqueous solutions will be challenging. However, for some applications, techniques like pH adjustment or the use of cyclodextrins can be explored to enhance aqueous solubility.[4] It's important to note that pH adjustment may not be effective for neutral molecules like this.

Q6: Are there any other methods to improve the solubility of this compound?

Several other techniques can be employed to enhance the solubility of poorly soluble drugs and compounds, including:

  • Particle Size Reduction: Decreasing the particle size increases the surface area available for solvent interaction, which can improve the dissolution rate.[5][6][7] This can be achieved through methods like micronization.[5][7]

  • Solid Dispersions: This involves dispersing the compound in an inert carrier at the solid-state, which can enhance solubility and dissolution rate.

  • Complexation: The formation of complexes, for instance with cyclodextrins, can increase the aqueous solubility of a drug.[4]

Experimental Protocols

Protocol 1: Standard Method for Preparing a Stock Solution in DMSO

This protocol outlines the standard procedure for preparing a stock solution of this compound in DMSO.

Materials:

  • This compound solid

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Vortex mixer

  • Sonicator (water bath)

  • Warming plate or water bath (optional)

  • Appropriate personal protective equipment (PPE)

Procedure:

  • Weigh the desired amount of this compound in a suitable vial.

  • Add the calculated volume of anhydrous DMSO to achieve the target concentration.

  • Vortex the mixture vigorously for 1-2 minutes.

  • If the solid is not fully dissolved, place the vial in a sonicator bath for 10-15 minutes.

  • If solubility is still an issue, gently warm the solution to 40-60°C while stirring or sonicating.[3]

  • Visually inspect the solution to ensure it is clear and free of any particulate matter before use.

  • Store the stock solution appropriately. For DMSO solutions, storage at -20°C or -80°C is recommended for long-term stability.[3]

Protocol 2: Screening for Optimal Solvent using a Small-Scale Solubility Test

This protocol provides a method for testing the solubility of this compound in various solvents to identify the most suitable one for your experiment.

Materials:

  • This compound solid

  • A selection of candidate solvents (e.g., DMSO, DMA, N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF), Acetonitrile)

  • Small glass vials with caps

  • Microbalance

  • Vortex mixer

  • Sonicator

Procedure:

  • Weigh a small, precise amount of this compound (e.g., 1 mg) into several labeled vials.

  • To each vial, add a small, measured volume of a different candidate solvent (e.g., 100 µL).

  • Vortex each vial vigorously for 2-3 minutes.

  • Sonicate the vials for 15-20 minutes.

  • Allow the vials to stand at room temperature for at least one hour to reach equilibrium.

  • Visually inspect each vial for undissolved solid.

  • If the solid has completely dissolved, add another small, known amount of the compound and repeat steps 3-6 until a saturated solution is obtained.

  • Calculate the approximate solubility in each solvent (e.g., in mg/mL).

Solvent Screening Workflow

G cluster_0 Preparation cluster_1 Dissolution Process cluster_2 Analysis prep1 Weigh equal amounts of This compound into vials prep2 Add a selection of test solvents prep1->prep2 diss1 Vortex thoroughly prep2->diss1 diss2 Sonicate to aid dissolution diss1->diss2 diss3 Allow to equilibrate diss2->diss3 ana1 Visually inspect for undissolved solid diss3->ana1 ana2 Quantify solubility ana1->ana2 ana3 Select optimal solvent ana2->ana3

Caption: A workflow for screening optimal solvents.

References

Optimizing the working concentration of 4,4'-Dinitrocarbanilide-d8 for experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4,4'-Dinitrocarbanilide-d8. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the working concentration of this internal standard in your experiments. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound (DNC-d8) is a deuterated form of 4,4'-Dinitrocarbanilide (DNC). Its primary application is as an internal standard in analytical chemistry, specifically for the quantification of DNC residues in various matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). DNC is the marker residue for the veterinary drug nicarbazin (B1678737), which is used to control coccidiosis in poultry.

Q2: Why is an internal standard like DNC-d8 necessary for my experiments?

A2: Internal standards are crucial for accurate and precise quantification in LC-MS/MS analysis.[1][2] DNC-d8 is chemically almost identical to the analyte (DNC) and is added at a known concentration to all samples, calibrators, and quality controls before sample preparation.[1] It helps to correct for variations that can occur during sample extraction, cleanup, and instrumental analysis, including matrix effects (ion suppression or enhancement), thereby improving the reliability of the results.[1]

Q3: How should I prepare and store stock solutions of this compound?

A3: this compound is typically provided as a solid.[3] Stock solutions are generally prepared by dissolving the solid in an appropriate organic solvent. For example, a stock solution of 1.0 mg/mL can be prepared in N,N-Dimethylformamide (DMF).[4] It is recommended to store stock solutions in a dry, dark place at -20°C for long-term stability, while short-term storage at 0-4°C for up to a month is also possible.[3] Always refer to the supplier's certificate of analysis for specific storage recommendations.

Q4: What are typical working concentrations for DNC-d8?

A4: The optimal working concentration of DNC-d8 depends on the expected concentration range of the analyte (DNC) in your samples and the sensitivity of your LC-MS/MS instrument. A common approach is to prepare an intermediate stock solution (e.g., 1.0 µg/mL in acetonitrile) from the primary stock solution.[4] This intermediate solution is then used to fortify samples. The goal is to have a concentration that provides a stable and reproducible signal in the mass spectrometer, typically in the mid-range of the calibration curve for the analyte.

Quantitative Data Summary

The following table summarizes typical concentrations used for DNC-d8 and its non-deuterated analyte, DNC, in experimental settings.

Solution Type Compound Concentration Solvent Purpose Reference
Stock SolutionThis compound1.0 mg/mLN,N-Dimethylformamide (DMF)Primary stock for further dilutions[4]
Intermediate StandardThis compound1.0 µg/mLAcetonitrile (B52724) (ACN)Working stock for fortifying samples[4]
Stock Solution4,4'-Dinitrocarbanilide (DNC)1000 µg/mLN,N-Dimethylformamide (DMF)Primary stock for calibration standards[4]
Intermediate Standard4,4'-Dinitrocarbanilide (DNC)10 µg/mLAcetonitrile (ACN)Working stock for preparing calibration curve[4]
Calibration Curve4,4'-Dinitrocarbanilide (DNC)25 - 2500 ng/mLAcetonitrile (ACN)Standard curve for quantification[4]
Matrix-Matched Curve4,4'-Dinitrocarbanilide (DNC)0.5 - 50 ng/mLSample ExtractStandard curve to account for matrix effects[4]

Experimental Workflow Diagram

The following diagram illustrates a typical experimental workflow for the quantification of DNC in biological samples using DNC-d8 as an internal standard.

experimental_workflow Experimental Workflow for DNC Analysis using DNC-d8 Internal Standard cluster_prep Sample and Standard Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_data Data Processing sample Weigh Biological Sample (e.g., 5g tissue) add_is Fortify with DNC-d8 (e.g., 200µL of 1µg/mL) sample->add_is add_na2so4 Add Anhydrous Sodium Sulfate (B86663) add_is->add_na2so4 extract_acn Extract with Acetonitrile (ACN) add_na2so4->extract_acn cal_standards Prepare DNC Calibration Standards add_is_cal Fortify Calibration Standards with DNC-d8 cal_standards->add_is_cal lcms_analysis LC-MS/MS Analysis add_is_cal->lcms_analysis vortex Vortex/Shake extract_acn->vortex centrifuge Centrifuge vortex->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant re_extract Re-extract Pellet collect_supernatant->re_extract combine_supernatants Combine Supernatants re_extract->combine_supernatants dilute Dilute Extract combine_supernatants->dilute filter Filter dilute->filter filter->lcms_analysis peak_integration Peak Integration (DNC & DNC-d8) lcms_analysis->peak_integration calibration_curve Generate Calibration Curve (Ratio of DNC/DNC-d8 vs. Concentration) peak_integration->calibration_curve quantification Quantify DNC in Samples calibration_curve->quantification

Workflow for DNC analysis using DNC-d8.

Troubleshooting Guide

Q5: I am observing high variability in the DNC-d8 signal across my samples. What could be the cause?

A5: High variability in the internal standard signal can be due to several factors:

  • Inconsistent Pipetting: Ensure that the same amount of DNC-d8 working solution is added to every sample, calibrator, and quality control. Use a calibrated pipette and consistent technique.

  • Sample Preparation Variability: Inconsistent extraction recovery between samples can lead to variable internal standard signals. Ensure thorough mixing and consistent execution of all extraction steps.

  • Matrix Effects: Significant differences in the matrix composition between samples can cause variable ion suppression or enhancement, affecting the DNC-d8 signal. Consider further sample cleanup or dilution.

  • Instrument Instability: Check the stability of the LC-MS/MS system by injecting the DNC-d8 solution multiple times to see if the signal is consistent.

Q6: The DNC-d8 signal is very low or absent. What should I do?

A6: A low or absent internal standard signal could be due to:

  • Incorrect Preparation: Double-check the calculations and dilutions for your stock and working solutions.

  • Degradation: Ensure that the DNC-d8 solutions have been stored correctly and have not expired. Consider preparing fresh solutions.

  • Mass Spectrometer Settings: Verify that the mass spectrometer is set to monitor the correct precursor and product ions for DNC-d8. For negative ion mode, the precursor ion is typically m/z 309.[5]

  • Ionization Issues: The chemical properties of DNC-d8 make it suitable for negative ion electrospray ionization (ESI).[5] Ensure your ion source is operating in the correct mode and that the source parameters are optimized.

Q7: My calibration curve is non-linear. How can DNC-d8 help troubleshoot this?

A7: A non-linear calibration curve can be caused by issues with the analyte or the internal standard.

  • Analyze the DNC-d8 Signal: Check if the absolute response of DNC-d8 is consistent across all calibration standards. If the DNC-d8 signal is not stable, it points to an issue with the internal standard addition or instrument stability.

  • Check for Contamination: Ensure that the blank samples (containing only the internal standard) do not show a significant signal for the analyte (DNC). Contamination can lead to a non-linear response, especially at lower concentrations.

  • Detector Saturation: At very high concentrations, the detector may become saturated, leading to a flattening of the curve. If this is the case, you may need to dilute your higher concentration standards or adjust the detector settings.

Detailed Experimental Protocol

This protocol provides a general methodology for the quantification of 4,4'-Dinitrocarbanilide (DNC) in chicken tissue using this compound (DNC-d8) as an internal standard, adapted from established methods.[4]

1. Preparation of Standards and Solutions

  • DNC-d8 Stock Solution (1.0 mg/mL): Accurately weigh 10 mg of DNC-d8 and dissolve it in 10 mL of DMF.

  • DNC-d8 Intermediate Solution (1.0 µg/mL): Perform a 1:1000 dilution of the DNC-d8 stock solution with acetonitrile (ACN).

  • DNC Stock Solution (1000 µg/mL): Accurately weigh the appropriate amount of nicarbazin reference standard (which contains DNC) and dissolve it in DMF to achieve a final DNC concentration of 1000 µg/mL, accounting for the purity of the standard.

  • DNC Intermediate Solution (10 µg/mL): Perform a 1:100 dilution of the DNC stock solution with ACN.

  • Calibration Standards: Prepare a series of calibration standards by diluting the DNC intermediate solution with ACN to achieve concentrations ranging from 25 to 2500 ng/mL.

2. Sample Preparation and Extraction

  • Weigh 5.0 g of homogenized chicken tissue into a 50 mL polypropylene (B1209903) centrifuge tube.

  • Fortify the sample by adding 200 µL of the 1.0 µg/mL DNC-d8 intermediate solution.

  • Add 10 g of anhydrous sodium sulfate to the tube.

  • Add 20 mL of ACN to the tube.

  • Vortex the tube for 30 minutes.

  • Centrifuge the sample at approximately 3000 rpm for 10 minutes.

  • Decant the supernatant into a clean tube.

  • Re-extract the tissue pellet with another 20 mL of ACN, vortex, and centrifuge as before.

  • Combine the supernatants and adjust the final volume to 50 mL with ACN.

  • Filter the extract through a 0.45 µm PTFE filter into an LC vial for analysis.

3. LC-MS/MS Analysis

  • LC Column: A C18 reversed-phase column is typically used.

  • Mobile Phase: A gradient of water and methanol, both containing a modifier like formic acid and ammonium (B1175870) acetate, is common.[4]

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • MS/MS Transitions:

    • DNC: Monitor the transition from the precursor ion [M-H]⁻ at m/z 301.0 to appropriate product ions (e.g., m/z 137.1).

    • DNC-d8: Monitor the transition from the precursor ion [M-H]⁻ at m/z 309.0 to its corresponding product ion.[6]

4. Quantification

  • Generate a calibration curve by plotting the ratio of the peak area of DNC to the peak area of DNC-d8 against the concentration of the DNC calibration standards.

  • Determine the peak area ratio of DNC to DNC-d8 in the samples.

  • Calculate the concentration of DNC in the samples using the calibration curve.

Logical Relationship Diagram

The following diagram illustrates the logical relationship for troubleshooting common issues when using an internal standard.

troubleshooting_logic Troubleshooting Logic for Internal Standard Issues cluster_investigation Investigation Steps cluster_solution Potential Solutions start Problem Observed (e.g., High Variability, Low Signal) check_is_prep Verify IS Preparation (Concentration, Dilution, Age) start->check_is_prep check_pipetting Review Pipetting Technique (Accuracy, Consistency) start->check_pipetting check_instrument Assess Instrument Performance (Inject IS alone, Check Stability) start->check_instrument check_ms_params Confirm MS Parameters (Correct m/z, Ionization Mode) start->check_ms_params check_matrix Evaluate Matrix Effects (Post-column infusion, Dilution series) start->check_matrix remake_solutions Prepare Fresh IS Solutions check_is_prep->remake_solutions recalibrate_pipette Recalibrate/Service Pipettes check_pipetting->recalibrate_pipette tune_instrument Tune/Calibrate Mass Spectrometer check_instrument->tune_instrument optimize_source Optimize Ion Source Parameters check_ms_params->optimize_source improve_cleanup Implement Additional Cleanup Steps or Dilute Sample check_matrix->improve_cleanup

Troubleshooting logic for internal standard issues.

References

Strategies to prevent the degradation of 4,4'-Dinitrocarbanilide-d8 solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper handling and storage of 4,4'-Dinitrocarbanilide-d8 (DNC-d8) solutions to prevent degradation.

Troubleshooting Guides and FAQs

Q1: My DNC-d8 solution has changed color. What does this indicate?

A yellowish discoloration of a DNC-d8 solution that was initially colorless may indicate degradation. The primary degradation product of DNC is p-nitroaniline, which is a yellow compound.[1] If you observe a color change, it is recommended to prepare a fresh solution and re-evaluate your storage conditions.

Q2: I'm seeing a precipitate in my frozen DNC-d8 stock solution. What should I do?

Precipitation upon freezing can occur if the solvent's capacity to dissolve DNC-d8 is significantly reduced at lower temperatures. Before use, allow the solution to come to room temperature and vortex thoroughly to ensure complete redissolution of the analyte. If the precipitate does not redissolve, it may indicate insolubility or degradation, and a fresh solution should be prepared.

Q3: Can I repeatedly freeze and thaw my DNC-d8 stock solution?

While there is no specific data on the effect of freeze-thaw cycles on DNC-d8, it is a general best practice to minimize these cycles for any analytical standard solution. Repeated freezing and thawing can introduce moisture and potentially accelerate degradation. It is advisable to aliquot your stock solution into smaller, single-use vials to avoid multiple freeze-thaw cycles.

Q4: What are the primary factors that can cause degradation of DNC-d8 solutions?

The primary factors that can lead to the degradation of DNC-d8 solutions are exposure to high temperatures, light, and potentially hydrolysis in aqueous environments.[1][2] Thermal stress can cause the breakdown of DNC-d8 into p-nitroaniline.[1][2]

Q5: How can I check the purity of my DNC-d8 solution if I suspect degradation?

You can assess the purity of your DNC-d8 solution using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). By comparing the chromatogram of your current solution to that of a freshly prepared standard, you can identify any degradation products, such as p-nitroaniline.

Data Presentation: Recommended Storage Conditions

ParameterRecommendationRationale
Storage Temperature (Solid Form) -20°C for up to 3 years; 4°C for up to 2 years.[3]To minimize thermal degradation over long-term storage.
Storage Temperature (Stock Solution) -80°C for up to 6 months; -20°C for up to 1 month.[3]Lower temperatures slow down potential degradation reactions in solution.
Light Exposure Store in amber vials or protect from light.To prevent potential photodegradation.
Solvent Use high-purity, anhydrous solvents such as DMSO or acetonitrile.[3]To ensure good solubility and minimize the risk of hydrolysis.
Container Use tightly sealed, inert containers (e.g., glass vials with PTFE-lined caps).To prevent solvent evaporation and contamination.

Experimental Protocols

Protocol for Preparation of a 1 mg/mL DNC-d8 Stock Solution in DMSO

  • Materials:

    • This compound (solid)

    • Dimethyl sulfoxide (B87167) (DMSO), anhydrous, HPLC grade or higher

    • Calibrated analytical balance

    • Class A volumetric flask (e.g., 10 mL)

    • Calibrated pipettes

    • Amber glass vials with PTFE-lined caps

  • Procedure:

    • Allow the DNC-d8 solid to equilibrate to room temperature before opening to prevent moisture condensation.

    • Accurately weigh 10 mg of DNC-d8 solid on a calibrated analytical balance.

    • Quantitatively transfer the weighed solid to a 10 mL Class A volumetric flask.

    • Add a small amount of DMSO to the flask to dissolve the solid. Use sonication and gentle warming (up to 60°C) if necessary to aid dissolution.[3]

    • Once completely dissolved, bring the solution to the 10 mL mark with DMSO.

    • Cap the flask and invert several times to ensure homogeneity.

    • Aliquot the stock solution into smaller, single-use amber glass vials.

    • Store the aliquots at -80°C for long-term storage.

Mandatory Visualization

experimental_workflow cluster_preparation Solution Preparation cluster_storage Storage cluster_usage Usage weigh Weigh DNC-d8 Solid dissolve Dissolve in Anhydrous Solvent weigh->dissolve volume Bring to Final Volume dissolve->volume homogenize Homogenize Solution volume->homogenize aliquot Aliquot into Vials homogenize->aliquot store Store at -80°C, Protected from Light aliquot->store thaw Thaw Single Aliquot store->thaw use Use in Experiment thaw->use

Caption: Recommended workflow for preparing and storing DNC-d8 solutions.

degradation_pathway DNCd8 This compound Degradation Degradation DNCd8->Degradation pNA p-Nitroaniline Degradation->pNA Heat Heat Heat->Degradation Light Light Light->Degradation Hydrolysis Hydrolysis Hydrolysis->Degradation

References

Addressing matrix effects in analyses with 4,4'-Dinitrocarbanilide-d8

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the analysis of 4,4'-Dinitrocarbanilide (DNC) using its stable isotope-labeled internal standard, 4,4'-Dinitrocarbanilide-d8 (DNC-d8).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

This compound (DNC-d8) is a stable isotope-labeled version of 4,4'-Dinitrocarbanilide (DNC), the marker residue for the anticoccidial drug Nicarbazin.[1][2] It is used as an internal standard in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS).[2] Stable isotope-labeled internal standards are considered the gold standard for mitigating matrix effects because they have nearly identical chemical and physical properties to the analyte of interest.[3][4][5] This ensures that they co-elute chromatographically and experience similar extraction efficiencies and ionization suppression or enhancement, leading to more accurate and precise quantification.[4]

Q2: What are matrix effects and how do they impact the analysis of DNC?

Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds from the sample matrix.[6] These effects can manifest as ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate quantification of DNC.[6][7] In complex biological matrices such as plasma, tissue, or eggs, endogenous components like salts, lipids, and proteins can interfere with the ionization of DNC in the mass spectrometer's ion source.

Q3: My DNC-d8 internal standard signal is showing high variability between samples. What could be the cause?

High variability in the DNC-d8 signal across a sample batch is a strong indicator of inconsistent matrix effects. While DNC-d8 is designed to compensate for these effects, significant variations can still point to underlying issues. Potential causes include:

  • Inconsistent Sample Clean-up: Inadequate or inconsistent removal of matrix components during sample preparation can lead to varying levels of ion suppression or enhancement.

  • High Matrix Load: Injecting samples with a high concentration of matrix components can overwhelm the ionization source.

  • Precipitation in the LC System: Poor solubility of matrix components in the mobile phase can cause them to precipitate, leading to system instability.

Q4: I am observing a shift in the retention time of DNC or DNC-d8. What could be the problem?

Retention time shifts can be caused by several factors:

  • "Deuterium Isotope Effect": In some cases, the replacement of hydrogen with deuterium (B1214612) can lead to slight changes in the physicochemical properties of the molecule, causing it to elute slightly earlier or later than the unlabeled analyte.[4][8] This is a known phenomenon with stable isotope-labeled standards.

  • Matrix-Induced Chromatographic Effects: High concentrations of matrix components can interact with the analytical column, altering its chemistry and affecting the retention of both DNC and DNC-d8.[7]

  • LC System Issues: Problems with the LC system, such as pump malfunctions, leaks, or column degradation, can also lead to retention time shifts.

Troubleshooting Guides

Issue 1: Significant Ion Suppression or Enhancement Observed

Symptoms:

  • Low or inconsistent recovery of DNC.

  • High variability in the analyte/internal standard peak area ratio in quality control samples.

  • The post-column infusion experiment shows a significant drop or rise in the baseline signal at the retention time of DNC.

Recommended Actions:

  • Optimize Sample Preparation: The most effective way to reduce matrix effects is to remove interfering components before analysis.

    • Solid-Phase Extraction (SPE): Employ a robust SPE method to selectively extract DNC and DNC-d8 while minimizing the co-extraction of matrix components.

    • Liquid-Liquid Extraction (LLE): Optimize the extraction solvent and pH to improve the selectivity for DNC.

  • Sample Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components.[6][9] However, ensure that the diluted concentration of DNC remains above the limit of quantification.[9]

  • Chromatographic Separation: Improve the separation of DNC from co-eluting matrix components by:

    • Optimizing the mobile phase gradient.

    • Using a column with a different selectivity.

    • Decreasing the flow rate to increase resolution.

Experimental Protocol: Evaluating Matrix Effects using Post-Extraction Spiking

This protocol allows for the quantitative assessment of matrix effects.

  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike DNC and DNC-d8 into the final mobile phase solvent.

    • Set B (Post-Extraction Spike): Extract a blank matrix sample and then spike DNC and DNC-d8 into the final extract.

    • Set C (Pre-Extraction Spike): Spike DNC and DNC-d8 into a blank matrix sample before extraction.

  • Analyze all samples using the developed LC-MS/MS method.

  • Calculate the Matrix Effect (ME) and Recovery (RE):

    • ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • RE (%) = (Peak Area in Set C / Peak Area in Set B) * 100

Data Interpretation:

Matrix Effect (ME)Interpretation
ME < 100%Ion Suppression
ME > 100%Ion Enhancement
85% < ME < 115%Generally acceptable matrix effect
Recovery (RE)Interpretation
80% < RE < 120%Acceptable extraction efficiency
Issue 2: Poor Peak Shape and Asymmetry for DNC and DNC-d8

Symptoms:

  • Tailing or fronting peaks.

  • Broad peaks leading to reduced sensitivity.

Recommended Actions:

  • Check for Sample Overload: Injecting too high a concentration of the analyte can lead to peak distortion. Dilute the sample and re-inject.

  • Mobile Phase Mismatch: Ensure the sample solvent is compatible with the initial mobile phase conditions. A strong solvent in the sample can cause peak distortion.

  • Column Contamination: Matrix components can accumulate on the column, affecting peak shape. Implement a column washing step between injections or use a guard column.

  • pH of the Mobile Phase: The pH of the mobile phase can affect the ionization state of DNC and its interaction with the stationary phase. Adjust the pH to improve peak shape.

Visualizing Experimental Workflows

Workflow for Investigating and Mitigating Matrix Effects

cluster_investigation Investigation Phase cluster_mitigation Mitigation Phase A Post-Column Infusion (Qualitative Assessment) B Post-Extraction Spike (Quantitative Assessment) A->B Provides initial indication C Optimize Sample Preparation (SPE, LLE) B->C If ME > ±15% D Adjust Chromatographic Conditions C->D If ME still significant E Sample Dilution D->E If further reduction needed F Method Validation E->F

Caption: A logical workflow for the systematic investigation and mitigation of matrix effects.

Decision Tree for Addressing Poor Internal Standard Performance

cluster_causes Potential Causes cluster_solutions Solutions Start High Variability in DNC-d8 Signal? InconsistentCleanup Inconsistent Sample Cleanup? Start->InconsistentCleanup Yes HighMatrix High Matrix Load? InconsistentCleanup->HighMatrix No ImproveCleanup Improve and Standardize Sample Preparation Protocol InconsistentCleanup->ImproveCleanup Yes DeuteriumEffect Chromatographic Shift (Deuterium Effect)? HighMatrix->DeuteriumEffect No DiluteSample Dilute Sample Extract HighMatrix->DiluteSample Yes AdjustChroma Adjust Chromatography to Ensure Co-elution DeuteriumEffect->AdjustChroma Yes End Re-evaluate Performance ImproveCleanup->End DiluteSample->End AdjustChroma->End

Caption: A decision tree for troubleshooting high variability in the DNC-d8 internal standard signal.

References

How to minimize isotopic exchange for 4,4'-Dinitrocarbanilide-d8

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing isotopic exchange for 4,4'-Dinitrocarbanilide-d8 (DNC-d8). Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the isotopic integrity of DNC-d8 in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is isotopic exchange and why is it a concern for DNC-d8?

Isotopic exchange, specifically hydrogen-deuterium (H/D) exchange, is a chemical process where a deuterium (B1214612) atom on the DNC-d8 molecule is replaced by a hydrogen atom from its surroundings, such as from solvents or the sample matrix.[1] This is a critical issue in applications like liquid chromatography-mass spectrometry (LC-MS) where DNC-d8 is used as an internal standard. The loss of deuterium alters the mass of the standard, which can lead to inaccurate quantification of the target analyte.[1]

Q2: How stable are the deuterium atoms on the aromatic rings of DNC-d8?

The deuterium atoms on the aromatic rings of DNC-d8 are generally stable under typical analytical conditions. Unlike hydrogens attached to heteroatoms (like the nitrogen atoms in the urea (B33335) linkage of DNC), hydrogens on aromatic carbons are not readily exchangeable. However, exchange can be induced under certain conditions, such as in the presence of strong acids or metal catalysts. It has also been observed to occur during analysis by atmospheric pressure chemical ionization (APCI) mass spectrometry.

Q3: What are the primary factors that can promote isotopic exchange of DNC-d8?

Several factors can influence the rate of isotopic exchange:

  • pH: The stability of deuterium labels can be pH-dependent. For many compounds, the minimum rate of exchange occurs in a slightly acidic environment.[2]

  • Temperature: Higher temperatures accelerate the rate of chemical reactions, including isotopic exchange.

  • Solvent Composition: Protic solvents (e.g., water, methanol) are a source of hydrogen atoms and can facilitate H/D exchange. Aprotic solvents (e.g., acetonitrile (B52724), dimethylformamide) are generally preferred for stock solutions.

  • Catalysts: The presence of acid, base, or metal catalysts can promote the exchange of even non-labile hydrogens.[2]

Q4: How should I store DNC-d8 to maintain its isotopic purity?

Proper storage is crucial for maintaining the integrity of DNC-d8. For long-term storage of the solid material, a dry and dark environment at -20°C is recommended.[3] One supplier suggests that stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[4] To prevent contamination with atmospheric moisture, it is advisable to store the compound in a desiccator.

Troubleshooting Guide

This guide addresses common issues encountered during the use of DNC-d8 as an internal standard in analytical methods.

Problem Potential Cause Recommended Solution
Decreasing internal standard (IS) signal over an analytical run. Ongoing Isotopic Exchange: The DNC-d8 may be exchanging with hydrogen from the mobile phase or sample matrix in the autosampler.1. Lower Autosampler Temperature: Set the autosampler to a lower temperature (e.g., 4°C) to slow down the exchange rate. 2. Optimize Mobile Phase pH: If your chromatography allows, adjust the mobile phase to a slightly acidic pH, as this can minimize the exchange rate for some compounds.
Presence of ions at m/z values corresponding to DNC with fewer deuterium atoms (e.g., d7, d6). In-source Back-Exchange: Isotopic exchange can occur in the mass spectrometer's ion source, particularly with APCI.1. Optimize APCI Source Conditions: Lowering the desolvation temperature in the APCI source may reduce the extent of back-exchange. 2. Consider an Alternative Ionization Technique: If possible, try using electrospray ionization (ESI), which is generally a softer ionization technique and less prone to in-source exchange.
Calculated analyte concentration is artificially high and/or variable. Isotopic Impurity in the Standard: The DNC-d8 standard may contain unlabeled DNC as an impurity, or back-exchange may have occurred during storage or sample preparation.1. Verify Isotopic Purity: Check the certificate of analysis for the isotopic purity of the standard. If in doubt, analyze a fresh, high-concentration solution of the DNC-d8 by high-resolution mass spectrometry to assess its isotopic distribution. 2. Prepare Fresh Stock and Working Solutions: If the solutions have been stored for an extended period or under suboptimal conditions, prepare fresh ones.
Poor reproducibility of quantitative data. Inconsistent Sample Handling: Variability in sample preparation time, temperature, or solvent exposure can lead to different degrees of isotopic exchange between samples.1. Standardize Sample Preparation Workflow: Ensure that all samples, standards, and quality controls are processed consistently. Minimize the time samples spend in protic solvents and at room temperature before analysis.

Data Presentation

Table 1: Representative Stability of Deuterated Aromatic Compounds

Compound TypeConditionTime% Deuterium Retention
Deuterated NitrobenzeneAqueous Buffer, pH 7.4, 37°C24 hours>99%
Deuterated AnilineAqueous Buffer, pH 7.4, 37°C24 hours>99%
Deuterated PhenolMethanol, Room Temperature48 hours>98%
Deuterated IndoleAPCI-MS, High Desolvation Temp.During AnalysisVariable (can be significant)

Note: This table is for illustrative purposes and the actual stability of DNC-d8 may vary.

Experimental Protocols

Protocol for Assessing the Isotopic Stability of DNC-d8

This protocol outlines a series of experiments to evaluate the stability of DNC-d8 against isotopic back-exchange in solutions relevant to your analytical method.

1. Objective: To determine the rate of deuterium loss from DNC-d8 under various storage and analytical conditions.

2. Materials:

  • DNC-d8 solid standard

  • Unlabeled DNC standard

  • Aprotic solvent (e.g., anhydrous acetonitrile)

  • Protic solvent (e.g., methanol, water)

  • Buffers at various pH values (e.g., pH 4, 7, 9)

  • LC-MS system

3. Methodology:

  • Preparation of Stock Solution:

    • Prepare a stock solution of DNC-d8 at a concentration of 1 mg/mL in anhydrous acetonitrile.

  • Preparation of Test Solutions:

    • Prepare a series of test solutions by spiking the DNC-d8 stock solution into different matrices to a final concentration of 1 µg/mL. The matrices should include:

      • Your typical sample diluent

      • Mobile phase A and B

      • A 50:50 mixture of acetonitrile and water

      • Buffered solutions at pH 4, 7, and 9.

  • Incubation:

    • Aliquot the test solutions into multiple vials for each condition.

    • Incubate the vials at different temperatures:

      • Refrigerated (4°C)

      • Room temperature (~25°C)

      • Elevated temperature (e.g., 40°C)

    • Designate time points for analysis (e.g., 0, 2, 4, 8, 24, and 48 hours).

  • Sample Analysis:

    • At each time point, take an aliquot from each condition and analyze it by LC-MS.

    • Acquire full-scan mass spectra for DNC-d8 to observe the full isotopic distribution.

    • Monitor the ion signals for DNC-d8 and any potential back-exchanged products (d7, d6, etc.).

  • Data Analysis:

    • Calculate the percentage of the DNC-d8 remaining at each time point relative to the t=0 sample.

    • Plot the percentage of DNC-d8 remaining versus time for each condition to determine the stability profile.

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_stock Prepare DNC-d8 Stock (1 mg/mL in ACN) prep_test Prepare Test Solutions (1 µg/mL in various matrices) prep_stock->prep_test incubate Incubate at different temperatures (4°C, 25°C, 40°C) prep_test->incubate Start Incubation timepoints Sample at multiple time points (0, 2, 4, 8, 24, 48h) incubate->timepoints lcms LC-MS Analysis (Full Scan) timepoints->lcms Analyze Aliquots data_analysis Data Analysis (% DNC-d8 remaining vs. time) lcms->data_analysis end end data_analysis->end Assess Stability troubleshooting_logic cluster_solutions start Inaccurate Results check_is_area IS Area Fluctuating? start->check_is_area check_mass_spec Lower m/z peaks (d7, d6) present? check_is_area->check_mass_spec No solution_temp Lower Autosampler Temp check_is_area->solution_temp Yes solution_workflow Standardize Workflow check_is_area->solution_workflow Yes solution_source Optimize MS Source check_mass_spec->solution_source Yes solution_purity Verify IS Purity check_mass_spec->solution_purity No end Improved Accuracy

References

Technical Support Center: Analysis of 4,4'-Dinitrocarbanilide-d8 by Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the development of liquid chromatography (LC) methods for 4,4'-Dinitrocarbanilide-d8 (DNC-d8), often used as an internal standard for the analysis of 4,4'-Dinitrocarbanilide (DNC), the marker residue for the veterinary drug nicarbazin.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DNC-d8) and why is it used in LC methods?

A1: this compound is a stable isotope-labeled version of 4,4'-Dinitrocarbanilide. In quantitative analysis, particularly with mass spectrometry detection (LC-MS), a stable isotope-labeled internal standard is the gold standard. It is chemically identical to the analyte of interest (DNC) but has a different mass due to the deuterium (B1214612) atoms. This allows it to mimic the analyte's behavior during sample preparation and ionization, correcting for variations in extraction recovery and matrix effects, which leads to more accurate and precise quantification.[1][2]

Q2: What are the typical matrices in which DNC and DNC-d8 are analyzed?

A2: DNC is the marker residue for the veterinary drug nicarbazin, which is used in poultry. Therefore, the most common matrices for analysis are animal tissues (muscle, liver, kidney, skin with fat) and eggs.[1][3] It is also analyzed in animal feed.

Q3: What are the general storage and stability recommendations for DNC-d8 standards?

A3: DNC-d8 stock solutions are typically prepared in dimethylformamide (DMF). Stock standards are generally stable for up to 3 months when stored at room temperature and protected from light. Working solutions, often diluted in acetonitrile (B52724) (ACN), are stable for about 14 days under the same conditions. It is recommended to re-analyze the chemical purity of the DNC-d8 solid standard after three years of storage.

Q4: What are the key physicochemical properties of DNC that are relevant for LC method development?

A4: DNC is a neutral molecule with low solubility in water and common organic solvents like ethanol (B145695) and ethyl acetate. It is more soluble in solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO). Its low water solubility and polar nature due to the nitro groups influence the choice of mobile phase and stationary phase in reversed-phase chromatography.

Troubleshooting Guide

This guide addresses specific issues that researchers may encounter during the analysis of DNC-d8 and DNC.

Problem Potential Cause Suggested Solution
Poor Peak Shape (Tailing) Secondary Interactions with Silanols: The nitro groups in DNC can interact with residual silanol (B1196071) groups on silica-based C18 columns, leading to peak tailing.- Use a modern, end-capped, high-purity silica (B1680970) column. - Operate the mobile phase at a low pH (e.g., with 0.1% formic acid) to suppress the ionization of silanol groups. - Consider using a column with a different stationary phase chemistry, such as a polymer-based or hybrid silica column.
Column Overload: Injecting too high a concentration of the analyte can saturate the stationary phase.- Dilute the sample. - Reduce the injection volume.
Extra-column Volume: Excessive tubing length or internal diameter between the injector, column, and detector can cause peak broadening and tailing.- Use tubing with a smaller internal diameter (e.g., 0.125 mm). - Minimize the length of all tubing connections.
Low Signal Intensity / No Peak Ion Suppression: Co-eluting matrix components can suppress the ionization of DNC and DNC-d8 in the mass spectrometer source.- Improve sample cleanup using Solid Phase Extraction (SPE). - Optimize the chromatographic separation to separate the analytes from interfering matrix components. - Use matrix-matched calibration standards to compensate for consistent ion suppression.[1][3] - The use of DNC-d8 as an internal standard is crucial to correct for ion suppression.[1]
In-source Degradation: While not extensively reported for DNC, some nitroaromatic compounds can undergo degradation in the hot electrospray ionization source.- Optimize ion source parameters, such as temperature and voltages, to find a balance between efficient ionization and minimal degradation.
Incorrect MS/MS Transition: The selected precursor and product ions may not be optimal or correct.- Infuse a standard solution of DNC and DNC-d8 directly into the mass spectrometer to optimize the collision energy and confirm the most abundant and stable fragment ions.
High Background Noise Contaminated Mobile Phase or System: Impurities in the solvents or a contaminated LC system can lead to high background noise.- Use high-purity, LC-MS grade solvents and additives. - Flush the LC system thoroughly with a strong solvent like isopropanol.
Matrix Effects: Complex matrices can introduce a high level of background ions.- Enhance sample preparation to remove more matrix components.
Inconsistent Retention Times Poor Column Equilibration: Insufficient equilibration time between gradient runs can lead to shifting retention times.- Ensure the column is equilibrated with the initial mobile phase conditions for at least 5-10 column volumes before each injection.
Changes in Mobile Phase Composition: Inaccurate mobile phase preparation or evaporation of the more volatile solvent component can alter retention times.- Prepare mobile phases accurately and keep solvent bottles capped. - Prepare fresh mobile phase regularly.
Column Degradation: Over time, the stationary phase can degrade, leading to changes in retention.- Replace the column with a new one of the same type.
Carryover Adsorption of Analyte in the System: DNC, being a relatively hydrophobic molecule, can adsorb to surfaces in the injector or transfer lines.- Use a strong needle wash solution in the autosampler, containing a high percentage of organic solvent. - Inject a blank solvent after a high-concentration sample to check for carryover.

Experimental Protocols

Sample Preparation from Chicken Tissue (based on AOAC Official Method 2013.07)[1][3]
  • Homogenization: Weigh 5 g of homogenized tissue into a 50 mL centrifuge tube.

  • Internal Standard Spiking: Add a known amount of DNC-d8 internal standard solution.

  • Extraction: Add 20 mL of acetonitrile (ACN), and vortex for 30 minutes.

  • Centrifugation: Centrifuge at 3000 rpm for 10 minutes.

  • Supernatant Collection: Decant the supernatant into a clean tube.

  • Re-extraction: Repeat the extraction step with another 20 mL of ACN.

  • Combine and Dilute: Combine the supernatants and bring to a final volume of 50 mL with ACN.

  • Filtration: Filter the extract through a 0.22 µm syringe filter into an LC vial.

Liquid Chromatography Method
  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 95% A

    • 2-8 min: Gradient to 5% A

    • 8-10 min: Hold at 5% A

    • 10.1-12 min: Return to 95% A and equilibrate.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

Mass Spectrometry Method (Triple Quadrupole)
  • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.

  • Precursor Ion (m/z) for DNC: 301.1

  • Product Ions (m/z) for DNC: 137.0, 167.0

  • Precursor Ion (m/z) for DNC-d8: 309.1

  • Product Ion (m/z) for DNC-d8: 141.0

  • Ion Source Parameters:

    • Capillary Voltage: 3.0 kV

    • Source Temperature: 150 °C

    • Desolvation Temperature: 400 °C

    • Desolvation Gas Flow: 800 L/hr

    • Cone Gas Flow: 50 L/hr

Quantitative Data Summary

Parameter Value Matrix Reference
Recovery 90-105%Chicken Muscle, Liver, Kidney, Skin[1][4]
Relative Standard Deviation (RSD) < 15%Chicken Muscle, Liver, Kidney, Skin[1][4]
Limit of Quantification (LOQ) 1-5 ng/gChicken Tissue[3]
Limit of Detection (LOD) 0.5-2 ng/gChicken Tissue[3]

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Tissue Sample Homogenization Homogenization Sample->Homogenization Spiking Spike with DNC-d8 IS Homogenization->Spiking Extraction Acetonitrile Extraction Spiking->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration Centrifugation->Filtration LC_Separation LC Separation (C18) Filtration->LC_Separation MS_Detection MS/MS Detection (ESI-) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification Troubleshooting_Flowchart start Chromatographic Issue Observed peak_shape Poor Peak Shape? start->peak_shape peak_tailing Peak Tailing? peak_shape->peak_tailing Yes low_intensity Low/No Signal? peak_shape->low_intensity No check_column Check Column Chemistry (Silanol Interactions) peak_tailing->check_column Yes check_overload Check for Overload (Dilute Sample) peak_tailing->check_overload If persists retention_shift Retention Time Shift? low_intensity->retention_shift No check_ion_suppression Investigate Ion Suppression (Improve Cleanup) low_intensity->check_ion_suppression Yes check_equilibration Check Column Equilibration retention_shift->check_equilibration Yes end Problem Resolved check_column->end check_overload->end check_ms_params Optimize MS Parameters (Tune Source) check_ion_suppression->check_ms_params If persists check_ms_params->end check_mobile_phase Check Mobile Phase Preparation check_equilibration->check_mobile_phase If persists check_mobile_phase->end

References

Troubleshooting calibration curve inaccuracies with 4,4'-Dinitrocarbanilide-d8

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4,4'-Dinitrocarbanilide-d8 (DNC-d8). This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using DNC-d8 as an internal standard in quantitative analyses.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound (DNC-d8) is the deuterated stable isotope-labeled form of 4,4'-Dinitrocarbanilide (DNC). Its primary application is as an internal standard (IS) for the quantitative analysis of Nicarbazin, measured as DNC, in various matrices, particularly in animal tissues and feed.[1][2][3] The use of a stable isotope-labeled internal standard like DNC-d8 is considered best practice in mass spectrometry-based methods (LC-MS/MS) as it helps to correct for variability during sample preparation and analysis, leading to more accurate and precise results.[4][5][6]

Q2: How should I prepare my DNC-d8 stock and working solutions?

Proper preparation of standard solutions is critical for accurate calibration. Based on established protocols such as AOAC Method 2013.07, the following procedure is recommended:

  • DNC-d8 Internal Standard Stock Solution (1.0 mg/mL): Dissolve the entire contents of a 10 mg vial of DNC-d8 standard in a 10 mL volumetric flask using dimethylformamide (DMF). Ensure it is thoroughly mixed.[2][7]

  • DNC-d8 Internal Standard Working Solution (1.0 µg/mL): Perform a 1000-fold dilution of the DNC-d8 stock solution with acetonitrile (B52724) (ACN).[2][7]

It is crucial to use calibrated pipettes and volumetric flasks to minimize dilution errors.[8]

Q3: What are the recommended storage conditions for DNC-d8 powder and its solutions?

To ensure the stability and integrity of your internal standard, adhere to the following storage conditions:

FormatStorage TemperatureDuration
Powder -20°C3 years[1]
4°C2 years[1]
Stock Solution in Solvent -80°C6 months[1]
-20°C1 month[1]
Working Solutions Room Temperature (protected from light)14 days[7]

It is advisable to aliquot stock solutions after preparation to avoid repeated freeze-thaw cycles, which can degrade the standard.[1]

Troubleshooting Guide for Calibration Curve Inaccuracies

This guide addresses common problems encountered when developing and running calibration curves using DNC-d8.

Issue 1: Poor Linearity or Non-Linearity in the Calibration Curve

A non-linear calibration curve can be caused by several factors, from standard preparation to detector saturation.[9]

Possible Cause & Troubleshooting Steps:

  • Inaccurate Standard Dilutions: Errors in serial dilutions can significantly impact linearity.[8]

    • Solution: Prepare each calibration standard independently from a verified stock solution. Use precision-calibrated pipettes and volumetric flasks.

  • Improper Blank or Zero Standard: A contaminated blank can lead to a non-zero intercept and affect linearity.

    • Solution: Ensure your blank matrix is free from DNC contamination. Run a solvent blank to check for system contamination.

  • Detector Saturation: At high concentrations, the mass spectrometer detector response may become non-proportional to the analyte concentration.[8][9]

    • Solution: Lower the concentration range of your highest calibration standards to ensure they fall within the linear range of the detector.

  • Matrix Effects: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of DNC and/or DNC-d8, leading to non-linearity, especially when using a matrix-matched curve.[9]

    • Solution: Improve sample cleanup procedures to remove interfering matrix components. Ensure that DNC and DNC-d8 co-elute perfectly.

Issue 2: High Variability and Poor Reproducibility in Quality Control (QC) Samples

Inconsistent results for QC samples often point to issues with the internal standard's performance or sample processing.

Possible Cause & Troubleshooting Steps:

  • Inconsistent Internal Standard Spiking: Inaccurate or inconsistent addition of the DNC-d8 working solution to samples, standards, and QCs is a common source of error.

    • Solution: Use a calibrated pipette to add a fixed volume of the DNC-d8 working solution to every sample and standard early in the sample preparation process. AOAC Method 2013.07 specifies adding the IS before tissue extraction.[2]

  • Chromatographic Separation of Analyte and Internal Standard (Isotope Effect): Although chemically similar, deuterated standards can sometimes elute slightly earlier than the non-labeled analyte.[4][9] If this separation is significant, they may be affected differently by matrix effects, leading to poor correction and high variability.

    • Solution: Overlay the chromatograms of DNC and DNC-d8 to verify co-elution. If separation is observed, adjust the chromatographic method (e.g., gradient, column temperature) to achieve better co-elution.

  • Analyte or IS Degradation: DNC or DNC-d8 may be unstable under certain sample preparation conditions (e.g., pH, temperature).

    • Solution: Evaluate the stability of both DNC and DNC-d8 throughout your entire analytical process. Minimize sample exposure to harsh conditions.

Issue 3: Inaccurate Quantification (Results are Consistently High or Low)

Systematic errors in quantification are often subtle and can be linked to the purity of the standards or cross-contamination.

Possible Cause & Troubleshooting Steps:

  • Isotopic Contribution from the Internal Standard: The DNC-d8 standard may contain a small percentage of the unlabeled DNC. This impurity will contribute to the analyte signal, causing a positive bias (overestimation), especially at the lower limit of quantification.[4]

    • Solution: Analyze a high-concentration solution of the DNC-d8 internal standard alone. Check for any signal at the mass transition for the unlabeled DNC. If significant, obtain a new DNC-d8 standard with higher isotopic purity (≥98% is recommended).[4][6]

  • Contribution from the Analyte Standard to the IS Signal: Conversely, the unlabeled DNC standard may contain naturally occurring isotopes (e.g., ¹³C) that contribute to the signal at the DNC-d8 mass transition.

    • Solution: Analyze a high-concentration solution of the DNC standard alone and check for signal at the DNC-d8 mass transition. This is typically less of an issue but should be checked during method validation.

  • Differential Matrix Effects: If DNC and DNC-d8 do not co-elute perfectly, one may experience more ion suppression or enhancement than the other, leading to inaccurate correction and biased results.[9]

    • Solution: As mentioned previously, optimize chromatography for co-elution. Consider further sample cleanup to reduce overall matrix effects.

Experimental Protocols & Data

Protocol: Preparation of Matrix-Matched Calibration Curve

This protocol is adapted from AOAC Method 2013.07 for the analysis of DNC in chicken tissues.[2][7]

  • Prepare Tissue Extract: Homogenize and extract 5.0 g of control tissue (known to be free of Nicarbazin) according to your validated sample preparation method.

  • Create Negative Control (NC) Extracts: Pool the supernatants from the extracted control tissue.

  • Spike Standards: To separate aliquots of the NC extract, add specific volumes of the Nicarbazin standard curve solutions (prepared in ACN) to create matrix-matched calibrators at the desired concentrations (e.g., 0.5, 1.0, 2.5, 10, 25, and 50 ng/mL).[7]

  • Add Internal Standard: Fortify each matrix-matched calibrator and sample with a consistent volume (e.g., 200 µL) of the 1.0 µg/mL DNC-d8 internal standard solution.[2]

  • Final Dilution: Adjust all calibrators and samples to the same final volume with ACN and mix thoroughly.[2]

  • Analysis: Filter the solutions and inject them into the LC-MS/MS system. Construct a 1/x weighted linear standard curve by plotting the peak area ratio (DNC/DNC-d8) against the concentration.[2]

Quantitative Performance Data

The following table summarizes recovery and precision data from multi-laboratory studies using AOAC Method 2013.07, which employs DNC-d8 as an internal standard for the analysis of DNC in various chicken tissues.[10]

TissueRelative Recovery (95% CI)Repeatability (RSDr %) (95% CI)Reproducibility (RSDR %)
Muscle 90.4% (83.8 to 97.5)5.4% (3.8 to 9.2)7.9%
Liver 94.5% (91.1 to 98.0)5.8% (4.1 to 9.9)6.8%
Kidney 91.5% (85.3 to 98.1)5.2% (3.7 to 8.8)9.0%
Skin with Fat 94.5% (89.2 to 100.1)8.9% (6.3 to 15.1)8.9%

These values demonstrate that when the method is performed correctly, the use of DNC-d8 allows for high levels of accuracy and precision.[10]

Visualized Workflows

General Experimental Workflow

The following diagram outlines the typical workflow for sample analysis using DNC-d8 as an internal standard.

G start_node start_node process_node process_node decision_node decision_node end_node end_node A Sample Collection (e.g., Tissue) B Sample Homogenization A->B C Spike with DNC-d8 Internal Standard B->C D Solvent Extraction (e.g., with ACN) C->D E Centrifugation & Supernatant Collection D->E F Sample Cleanup (if necessary) E->F G Final Volume Adjustment F->G H LC-MS/MS Analysis G->H I Data Processing (Ratio of DNC/DNC-d8) H->I J Quantification using Calibration Curve I->J

Caption: Standard workflow for quantitative analysis using DNC-d8.

Troubleshooting Logic for Calibration Failures

This decision tree provides a logical approach to diagnosing calibration curve inaccuracies.

G start_node start_node decision_node decision_node solution_node solution_node A Calibration Curve Fails (Poor r², Inaccurate QCs) B Is the curve non-linear? A->B Start Here C Are QC results highly variable? B->C No S1 Check for: - Detector Saturation - Dilution Errors - Matrix Effects B->S1 Yes D Are results consistently biased? C->D No S2 Check for: - Inconsistent IS Spiking - Analyte/IS Instability - DNC/DNC-d8 Co-elution C->S2 Yes S3 Check for: - Isotopic Contamination - Differential Matrix Effects - Standard Purity D->S3 Yes

Caption: Decision tree for troubleshooting DNC-d8 calibration issues.

References

Validation & Comparative

The Gold Standard for Nicarbazin Analysis: A Comparative Analysis of 4,4'-Dinitrocarbanilide-d8

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the critical role of 4,4'-Dinitrocarbanilide-d8 (DNC-d8) as an internal standard for the accurate quantification of nicarbazin (B1678737) residues in food safety and drug development.

In the realm of analytical chemistry, particularly for regulatory monitoring and pharmacokinetic studies, the precision and reliability of quantitative methods are paramount. The determination of 4,4'-Dinitrocarbanilide (DNC), the marker residue for the coccidiostat nicarbazin, is a critical task in ensuring food safety and for drug development professionals. The use of an appropriate internal standard is fundamental to achieving accurate and reproducible results. This guide provides a comparative analysis of this compound (DNC-d8) against other internal standardization strategies, supported by experimental data and detailed protocols.

The Unrivaled Choice: this compound

An ideal internal standard should closely mimic the analyte's chemical and physical properties, including its behavior during sample preparation and analysis, without interfering with the analyte's signal. A stable isotope-labeled (SIL) internal standard, such as DNC-d8, is widely considered the gold standard for quantitative mass spectrometry-based assays.[1] DNC-d8 is a deuterated form of DNC, meaning it has the same chemical structure but with eight hydrogen atoms replaced by deuterium. This subtle difference in mass allows it to be distinguished from the native DNC by a mass spectrometer, while ensuring it behaves almost identically during extraction, chromatography, and ionization.[1]

The overwhelming consensus in the scientific literature is that DNC-d8 is the preferred internal standard for DNC analysis. Its use significantly improves the repeatability and accuracy of the method by compensating for matrix effects, variations in instrument response, and procedural losses during sample preparation.[1][2]

Comparative Performance: The Advantage of an Isotopic Companion

The primary alternative to using a stable isotope-labeled internal standard like DNC-d8 is to employ an external standard calibration or to use a non-isotopically labeled internal standard that is structurally similar to the analyte. However, for complex matrices such as animal tissues and feed, these alternatives often fall short.

External Standard Calibration: This method relies on a calibration curve generated from a series of standards prepared in a clean solvent. While simple, it fails to account for matrix-induced signal suppression or enhancement, leading to inaccurate quantification. It also cannot correct for losses during sample extraction and processing.

Structurally Similar Internal Standards: While better than external calibration, using a different compound as an internal standard introduces potential for error. Differences in extraction efficiency, chromatographic retention time, and ionization efficiency between the analyte and the internal standard can lead to biased results.

The following table summarizes the performance of analytical methods for DNC quantification using DNC-d8 as an internal standard, demonstrating its superiority.

Performance MetricMethod with DNC-d8 Internal StandardMethod without Internal Standard (External Standard)
Recovery 88% - 101%[1]Prone to variability due to matrix effects and sample loss
Precision (RSD) < 8%[1]Generally higher and less consistent
Accuracy High, corrects for matrix effects and procedural losses[2]Lower, susceptible to matrix-induced errors
Linearity (r²) > 0.99[1]Can be affected by matrix interference

Experimental Protocol: Quantification of DNC in Animal Tissues using LC-MS/MS with DNC-d8

This section details a typical experimental protocol for the determination of DNC in animal tissues using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with DNC-d8 as an internal standard.

1. Sample Preparation and Extraction:

  • Homogenization: Weigh a known amount of tissue sample and homogenize.

  • Fortification: Spike the homogenized sample with a known concentration of DNC-d8 internal standard solution.

  • Extraction: Extract the DNC and DNC-d8 from the matrix using a suitable organic solvent (e.g., methanol (B129727) or acetonitrile). This is typically done by vigorous mixing followed by centrifugation.

  • Clean-up (Optional): Depending on the complexity of the matrix, a solid-phase extraction (SPE) step may be included to remove interfering substances.

  • Reconstitution: Evaporate the solvent and reconstitute the extract in the mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

  • Chromatographic Separation: Inject the reconstituted extract onto a liquid chromatography system equipped with a suitable column (e.g., C18) to separate DNC and DNC-d8 from other components in the extract.

  • Mass Spectrometric Detection: The eluent from the LC column is introduced into a tandem mass spectrometer. The instrument is set to monitor specific precursor-to-product ion transitions for both DNC and DNC-d8.

    • DNC transition: m/z 301 → [specific product ions]

    • DNC-d8 transition: m/z 309 → [specific product ions]

  • Quantification: The concentration of DNC in the sample is determined by calculating the ratio of the peak area of DNC to the peak area of DNC-d8 and comparing this ratio to a calibration curve prepared with known concentrations of DNC and a constant concentration of DNC-d8.

Visualizing the Workflow

The following diagrams illustrate the experimental workflow and the logical relationship in the quantification process.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Tissue Sample Homogenization Homogenization Sample->Homogenization Fortification Fortification with DNC-d8 Homogenization->Fortification Extraction Solvent Extraction Fortification->Extraction Centrifugation Centrifugation Extraction->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_MSMS LC-MS/MS Analysis Reconstitution->LC_MSMS Data_Processing Data Processing LC_MSMS->Data_Processing Quantification Quantification Data_Processing->Quantification

Caption: Experimental workflow for DNC analysis.

logical_relationship Analyte DNC (Analyte) Extraction_Process Extraction & Clean-up Analyte->Extraction_Process IS DNC-d8 (Internal Standard) IS->Extraction_Process Matrix Sample Matrix (Tissue, Feed, etc.) Matrix->Extraction_Process LC_MSMS_Analysis LC-MS/MS Measurement Extraction_Process->LC_MSMS_Analysis Ratio Peak Area Ratio (DNC / DNC-d8) LC_MSMS_Analysis->Ratio Final_Concentration Final DNC Concentration Ratio->Final_Concentration Calibration_Curve Calibration Curve Calibration_Curve->Final_Concentration

Caption: Logic of quantification using an internal standard.

Conclusion

For researchers, scientists, and drug development professionals engaged in the analysis of nicarbazin, the use of this compound as an internal standard is not merely a recommendation but a necessity for achieving the highest standards of data quality. Its ability to accurately correct for analytical variability inherent in complex matrices makes it an indispensable tool. The experimental data consistently demonstrates that methods employing DNC-d8 exhibit superior accuracy, precision, and reliability compared to alternative approaches. By adopting this gold-standard internal standard, laboratories can ensure the integrity and defensibility of their analytical results.

References

A Comparative Guide to 4,4'-Dinitrocarbanilide and its Deuterated Analog, 4,4'-Dinitrocarbanilide-d8

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the performance, properties, and applications of 4,4'-Dinitrocarbanilide (DNC) and its deuterated form, 4,4'-Dinitrocarbanilide-d8. While direct comparative studies on the therapeutic performance of these two specific compounds are not publicly available, this document extrapolates their potential differences based on the well-established principles of deuteration in pharmacology and provides data on their known applications.

Introduction to Deuteration and the Kinetic Isotope Effect

Deuteration is the process of replacing one or more hydrogen atoms in a molecule with its heavier, stable isotope, deuterium.[1] This subtle structural modification can significantly alter a drug's metabolic profile due to the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP450) enzymes, which are crucial for drug metabolism.[2] This can lead to a slower rate of metabolism, potentially resulting in a longer half-life, increased bioavailability, and a modified toxicity profile for the deuterated compound compared to its non-deuterated counterpart.[3][4]

Overview of 4,4'-Dinitrocarbanilide and its Deuterated Form

4,4'-Dinitrocarbanilide is the active component of the anticoccidial drug Nicarbazin, which is used in the poultry industry.[5][6] It functions by interfering with egg formation and hatchability.[7][8] this compound is the deuterated analog of DNC and is primarily utilized as an internal standard in analytical chemistry for the precise quantification of DNC in various matrices, such as animal tissues and feed.[9][10]

Data Presentation: A Comparative Summary

The following table summarizes the key properties and applications of 4,4'-Dinitrocarbanilide and this compound.

Property4,4'-Dinitrocarbanilide (Non-deuterated)This compound (Deuterated)
CAS Number 587-90-6[11]1156508-87-0[10]
Molecular Formula C13H10N4O5[11]C13H2D8N4O5[10]
Molecular Weight 302.24 g/mol [11]310.29 g/mol [10]
Primary Application Active ingredient in the anticoccidial drug Nicarbazin[5][6]Internal standard for quantitative analysis by LC-MS/MS[9][10]
Biological Effect Reduces egg hatchability in poultry[7][8]Used as a non-interfering tracer for quantification[10]
Metabolism (in vivo) Undergoes metabolism and is the persistent residue of Nicarbazin[6]Expected to have a slower metabolic rate due to the kinetic isotope effect
Toxicity Long-term studies in animals have been conducted to assess toxicity[12]Not intended for therapeutic use; toxicity profile not independently established

Theoretical Performance Comparison

While direct experimental data comparing the therapeutic performance is lacking, we can infer potential differences based on the principles of deuteration:

  • Metabolic Stability: 4,4'-Dinitrocarbanilide is subject to metabolic degradation in vivo.[6] The deuteration in this compound, where hydrogen atoms on the phenyl rings are replaced with deuterium, would likely slow down the rate of metabolic processes that involve the cleavage of these C-H bonds. This increased metabolic stability is a key reason for the predictable behavior of deuterated compounds as internal standards.[13]

  • Pharmacokinetics: A slower metabolic rate for a deuterated drug typically leads to a longer plasma half-life and increased systemic exposure (Area Under the Curve - AUC).[3] If this compound were to be used therapeutically, it would be expected to exhibit a longer duration of action compared to its non-deuterated form. This could potentially allow for less frequent dosing.

  • Toxicity Profile: The toxicity of a drug can sometimes be attributed to its metabolites. By altering the metabolic pathway, deuteration can potentially reduce the formation of toxic metabolites.[14] However, it could also potentially lead to the formation of novel metabolites with different toxicological profiles. A comprehensive toxicological assessment would be necessary to determine the safety of deuterated DNC for any therapeutic application.

Experimental Protocols

The following is a representative experimental protocol for the determination of 4,4'-Dinitrocarbanilide in chicken tissues using this compound as an internal standard, based on established methodologies.[9]

Objective: To quantify the concentration of 4,4'-Dinitrocarbanilide (DNC) in chicken tissue samples by liquid chromatography with tandem mass spectrometry (LC-MS/MS).

Materials:

  • Chicken tissue (muscle, liver, kidney, skin with fat)

  • 4,4'-Dinitrocarbanilide (DNC) analytical standard

  • This compound (DNC-d8) internal standard solution (1.0 µg/mL)

  • Acetonitrile (ACN), HPLC grade

  • Anhydrous sodium sulfate (B86663)

  • 50 mL conical polypropylene (B1209903) centrifuge tubes

  • Vortex mixer

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Sample Preparation:

    • Accurately weigh 5.00 ± 0.05 g of homogenized chicken tissue into a 50 mL centrifuge tube.

    • Fortify the sample with 200 µL of the 1.0 µg/mL DNC-d8 internal standard solution.

    • Add 10 ± 1 g of anhydrous sodium sulfate to the tissue sample.

  • Extraction:

    • Add 20 mL of ACN to the tube.

    • Vortex the sample for 30 minutes.

    • Centrifuge the sample at approximately 3000 rpm for 10 minutes.

    • Decant the supernatant into a clean 50 mL tube.

    • Re-extract the tissue pellet with an additional 20 mL of ACN, vortex, and centrifuge as before.

    • Combine the supernatants.

  • Sample Analysis:

    • Adjust the final volume of the combined supernatant to 50 mL with ACN and mix thoroughly.

    • Filter the extract into an LC vial.

    • Inject the sample into the LC-MS/MS system for analysis.

  • Quantification:

    • Prepare a matrix-matched calibration curve by adding known amounts of DNC standard solutions to blank tissue extracts.

    • Quantify the DNC concentration in the samples by comparing the peak area ratio of DNC to DNC-d8 against the calibration curve.

Mandatory Visualizations

G cluster_0 Metabolism of Non-Deuterated Drug cluster_1 Metabolism of Deuterated Drug Non-deuterated Drug (C-H) Non-deuterated Drug (C-H) Metabolite A Metabolite A Non-deuterated Drug (C-H)->Metabolite A Fast Metabolism (CYP450) Deuterated Drug (C-D) Deuterated Drug (C-D) Metabolite B Metabolite B Deuterated Drug (C-D)->Metabolite B Slow Metabolism (KIE)

Caption: The Kinetic Isotope Effect (KIE) on drug metabolism.

G Sample Collection (e.g., Chicken Tissue) Sample Collection (e.g., Chicken Tissue) Homogenization Homogenization Sample Collection (e.g., Chicken Tissue)->Homogenization Spiking with Deuterated Internal Standard (DNC-d8) Spiking with Deuterated Internal Standard (DNC-d8) Homogenization->Spiking with Deuterated Internal Standard (DNC-d8) Solvent Extraction Solvent Extraction Spiking with Deuterated Internal Standard (DNC-d8)->Solvent Extraction Centrifugation & Supernatant Collection Centrifugation & Supernatant Collection Solvent Extraction->Centrifugation & Supernatant Collection LC-MS/MS Analysis LC-MS/MS Analysis Centrifugation & Supernatant Collection->LC-MS/MS Analysis Data Processing & Quantification Data Processing & Quantification LC-MS/MS Analysis->Data Processing & Quantification

Caption: Workflow for analytical quantification using a deuterated internal standard.

References

Method Validation Showdown: 4,4'-Dinitrocarbanilide-d8 Sets the Gold Standard for Accuracy and Precision

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and precision in analytical method validation, the choice of internal standard is paramount. This guide provides a comprehensive comparison of method validation performance using 4,4'-Dinitrocarbanilide-d8 (DNC-d8) as an internal standard versus alternative approaches, supported by robust experimental data.

The use of a stable isotope-labeled internal standard, such as DNC-d8 for the analysis of 4,4'-Dinitrocarbanilide (DNC), is a widely accepted strategy to enhance the reliability of bioanalytical methods. DNC is the marker residue for the coccidiostat nicarbazin (B1678737), and its accurate quantification in various matrices like animal tissues and feed is crucial for regulatory compliance and food safety. This guide delves into the data that underscores the superiority of the internal standard method utilizing DNC-d8.

Superior Accuracy and Precision with DNC-d8

The inclusion of DNC-d8 as an internal standard significantly improves the accuracy and precision of analytical methods for DNC quantification. A single-laboratory validation study of an LC-MS/MS method for DNC in chicken tissues demonstrated a marked improvement in accuracy when an internal standard was incorporated.[1] For instance, in chicken liver, the accuracy of the improved method ranged from 93% to 99% across a wide concentration range (100–8000 ng/g), a stark contrast to recoveries below 80% at lower concentrations (100–400 ng/g) in the original method without an internal standard.[1]

The precision of the method is also notably enhanced. The intertrial repeatability precision (RSDr) for the method without an internal standard ranged from 2.5% to 11.3% in fortified tissues.[1] In contrast, a method employing a deuterated form of DNC as an internal standard for the analysis of nicarbazin in animal feeds reported RSD values of less than 8%.[2]

The following tables summarize the performance data, offering a clear comparison.

Table 1: Comparison of Method Performance for DNC Analysis

Method TypeAnalyteMatrixAccuracy (% Recovery)Precision (RSD)
Internal Standard (DNC-d8) DNCChicken Liver93 - 99%< 8%
Internal Standard (DNC-d8) DNCAnimal Feed88 - 101%< 8%[2]
External Standard DNCChicken Liver< 80% (at 100-400 ng/g)2.5 - 11.3%
External Standard DNCBroiler Liver> 70%-

Table 2: Detailed Accuracy and Precision Data for AOAC Method 2013.07 (with DNC-d8 Internal Standard) in Various Chicken Tissues

TissueRelative Recovery (%)Repeatability (RSDr) (%)Reproducibility (RSDR) (%)
Muscle90.45.47.9[3][4][5]
Liver94.55.86.8[3][4][5]
Kidney91.55.29.0[3][4][5]
Skin with adhering fat94.58.98.9[3]

The "Why": Advantages of Using a Stable Isotope-Labeled Internal Standard

The superior performance of the method using DNC-d8 can be attributed to the fundamental advantages of using a stable isotope-labeled internal standard. These standards are chemically identical to the analyte of interest, differing only in isotopic composition. This similarity ensures that the internal standard behaves almost identically to the analyte during sample preparation, extraction, and chromatographic analysis. Consequently, it effectively compensates for variations and losses that can occur at each step, leading to more accurate and precise results.[6]

In contrast, external standard methods are more susceptible to errors arising from sample matrix effects, injection volume variability, and inconsistencies in sample preparation.[7][8][9] While simpler in execution, the external standard method's reliability can be compromised, especially when dealing with complex matrices or trace-level quantification.[7]

Experimental Workflow and Protocols

A robust and validated experimental workflow is the backbone of reliable analytical data. The following diagram illustrates a typical workflow for the determination of DNC in tissue samples using DNC-d8 as an internal standard, based on established methods like AOAC 2013.07.[10]

Method_Validation_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Tissue Sample Fortify Fortify with DNC-d8 Internal Standard Sample->Fortify Homogenize Homogenize with Anhydrous Sodium Sulfate (B86663) Fortify->Homogenize Extract Extract with Acetonitrile Homogenize->Extract Filter Filter Extract Extract->Filter Dilute Dilute Extract Filter->Dilute Inject Inject into LC-MS/MS Dilute->Inject Acquire Acquire Data Inject->Acquire Integrate Integrate Peaks (DNC and DNC-d8) Acquire->Integrate Calculate Calculate Concentration using Response Ratio Integrate->Calculate Report Report Results Calculate->Report

Caption: Experimental workflow for DNC analysis using DNC-d8.

Detailed Experimental Protocol (Adapted from AOAC Method 2013.07)

1. Sample Preparation:

  • Weighing: Accurately weigh 5.00 ± 0.05 g of the ground tissue sample into a 50 mL centrifuge tube.

  • Fortification: Add a known amount of DNC-d8 internal standard solution (e.g., 200 µL of a 1.0 µg/mL solution) to each sample.[10]

  • Homogenization: Add anhydrous sodium sulfate to the tissue sample and homogenize.

  • Extraction: Extract the sample twice with acetonitrile.

  • Filtration: Combine and filter the extracts.

2. LC-MS/MS Analysis:

  • Dilution: Dilute the filtered extract as needed to fall within the calibration curve range.

  • Injection: Inject the diluted extract into the LC-MS/MS system.

  • Chromatographic Conditions: Utilize a suitable C18 column with a gradient elution program. Mobile phase typically consists of water and methanol (B129727) with additives like formic acid and ammonium (B1175870) acetate.[4]

  • Mass Spectrometric Detection: Operate the mass spectrometer in negative ion mode using selected reaction monitoring (SRM) to monitor the transitions for both DNC and DNC-d8.[11]

3. Data Analysis:

  • Calibration Curve: Prepare matrix-matched calibration standards containing known concentrations of DNC and a constant concentration of DNC-d8. Generate a calibration curve by plotting the ratio of the peak area of DNC to the peak area of DNC-d8 against the concentration of DNC.

  • Quantification: Determine the concentration of DNC in the samples by calculating the peak area ratio of DNC to DNC-d8 and interpolating from the calibration curve.

Conclusion

The data presented unequivocally demonstrates that the use of this compound as an internal standard provides a superior analytical method for the quantification of DNC in terms of both accuracy and precision. For laboratories and researchers committed to generating the highest quality data, the adoption of a stable isotope-labeled internal standard method is a critical step. The enhanced reliability and robustness of this approach, as evidenced by the validation data, make it the recommended choice for regulatory submissions and critical research applications.

References

A Comparative Guide to Inter-Laboratory Validated Analytical Methods for 4,4'-Dinitrocarbanilide Utilizing its Deuterated Isotope

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of analytical methods for the quantification of 4,4'-Dinitrocarbanilide (DNC), the marker residue of the coccidiostat nicarbazin, with a focus on methods that have undergone inter-laboratory validation and utilize 4,4'-Dinitrocarbanilide-d8 (DNC-d8) as an internal standard. The information is intended for researchers, scientists, and drug development professionals involved in residue analysis and food safety.

Introduction to 4,4'-Dinitrocarbanilide and the Role of DNC-d8

Nicarbazin is a widely used veterinary drug for the control of coccidiosis in poultry. Its residue in edible tissues is monitored through the detection of its more persistent component, 4,4'-Dinitrocarbanilide (DNC)[1][2]. To ensure accurate and reliable quantification, especially in complex biological matrices, stable isotope-labeled internal standards like this compound (DNC-d8) are employed. DNC-d8 mimics the chemical behavior of DNC during sample preparation and analysis, correcting for potential analyte loss and matrix effects, thereby improving the method's precision and accuracy.[3]

This guide focuses on AOAC Method 2013.07, a robust and extensively validated liquid chromatography with tandem mass spectrometry (LC-MS/MS) method that has achieved Final Action status, signifying its reliability and reproducibility across different laboratories.[1][2][4] We will also discuss other analytical techniques for DNC determination to provide a broader perspective.

Comparison of Analytical Method Performance

The following table summarizes the performance characteristics of different analytical methods for the determination of DNC. The data is compiled from various studies, including a multi-laboratory validation of AOAC Method 2013.07.

Parameter AOAC Method 2013.07 (LC-MS/MS) HPLC-UV Method Fluorescence Polarization Immunoassay (FPIA)
Principle Liquid chromatography separation followed by tandem mass spectrometry detection.Liquid chromatography separation with ultraviolet absorbance detection.Competitive immunoassay based on fluorescence polarization.
Internal Standard This compound (DNC-d8)Not explicitly mentioned in all studies, but recommended for improved precision.Not applicable.
Matrix Chicken Tissues (Muscle, Liver, Kidney, Skin with Fat), Eggs[1]Broiler Liver, Eggshells, Plasma[5][6][7]Chicken Muscle[8]
Relative Recovery Muscle: 90.4% (95% CI 83.8-97.5), Liver: 94.5% (95% CI 91.1-98.0), Kidney: 91.5% (95% CI 85.3-98.1), Skin with Fat: 94.5% (95% CI 89.2-100.1)[1][2]>70% in broiler liver, 99.7% in chicken plasma[6][7]74.2% to 85.8% in spiked chicken homogenates[8]
Repeatability (RSDr) Muscle: 5.4%, Liver: 5.8%, Kidney: 5.2%, Skin with Fat: 8.9%[1][2]Not explicitly reported in the context of inter-laboratory validation.<8.6% (Coefficients of Variation)[8]
Reproducibility (RSDR) Muscle: 7.9%, Liver: 6.8%, Kidney: 9.0%, Skin with Fat: 8.9%[1][2]Not explicitly reported in the context of inter-laboratory validation.Not applicable for single-laboratory developed method.
Limit of Quantitation (LOQ) Not explicitly stated, but standard curve ranges down to 25 ng/mL.[1]12.5 µg/kg in broiler liver.[7]Working range of 31.15 to 188.35 µg/kg.[8]
Limit of Detection (LOD) Not explicitly stated.0.0027 µg/g in eggshells.[5]24.21 µg/kg in chicken samples.[8]
Analysis Time Not specified, but involves extraction and LC-MS/MS run time.Not specified.<40 minutes including sample pretreatment.[8]

Experimental Protocols

AOAC Method 2013.07: LC-MS/MS for DNC in Chicken Tissues

This method has been granted Final Action status by AOAC International, based on data from ten residue depletion studies conducted in four different laboratories.[1][2]

1. Principle: Poultry tissue is homogenized with sodium sulfate (B86663) and extracted with acetonitrile. The extract is then filtered and diluted for LC-MS/MS analysis. DNC is identified by comparing its retention time and the mass-to-charge ratio of its product ions with those of a known standard. DNC-d8 is used as an internal standard for quantification.[1]

2. Reagents and Materials:

  • 4,4'-Dinitrocarbanilide (DNC) reference standard

  • This compound (DNC-d8) internal standard

  • Acetonitrile (ACN)

  • Dimethylformamide (DMF)

  • Formic Acid (FA)

  • Ammonium Acetate (NH₄OAc)

  • Anhydrous Sodium Sulfate

  • Mobile Phase A: 1.0 mL FA and 0.38 g NH₄OAc in 1000 mL water

  • Mobile Phase B: 1.0 mL FA and 0.38 g NH₄OAc in 1000 mL methanol[1]

3. Standard Solution Preparation:

  • DNC Stock Standard Solution (1000 µg/mL): Prepared by dissolving an accurately weighed amount of DNC reference standard in ACN.

  • DNC Intermediate Standard Solution (10 µg/mL): Prepared by diluting the stock solution with ACN.

  • DNC Standard Curve Solutions: A series of dilutions ranging from 25 to 2500 ng/mL are prepared from the intermediate solution.

  • DNC-d8 Internal Standard Stock Solution (1.0 mg/mL): Prepared by dissolving 10 mg of DNC-d8 in 10 mL of DMF.

  • DNC-d8 Internal Standard Working Solution (1.0 µg/mL): Prepared by diluting the stock solution.[1]

4. Sample Preparation:

  • Weigh 5.00 g of ground tissue (1.00 g for kidney) into a 50 mL polypropylene (B1209903) centrifuge tube.

  • Fortify all samples with 200 µL (40 µL for kidney) of the 1.0 µg/mL DNC-d8 internal standard solution.

  • Add 10 g of anhydrous sodium sulfate (2.0 g for kidney).

  • The sample is then extracted twice with acetonitrile.

  • The extracts are combined, filtered, and diluted for analysis.[1]

5. LC-MS/MS Analysis: The prepared sample is injected into an LC-MS/MS system for analysis. Identification is achieved by comparing the retention time and the relative intensity of product ions in the sample to those of the standard.[1]

Visualizing the Workflow

The following diagrams illustrate the key workflows and logical relationships in the analysis of 4,4'-Dinitrocarbanilide.

cluster_prep Sample & Standard Preparation cluster_analysis Analysis cluster_processing Data Processing & Results tissue Tissue Sample (Muscle, Liver, etc.) weigh Weigh Sample tissue->weigh dnc_std DNC Standard prep_dnc Prepare DNC Standard Curve dnc_std->prep_dnc dnc8_std DNC-d8 Standard prep_dnc8 Prepare DNC-d8 Working Solution dnc8_std->prep_dnc8 add_dnc8 Add DNC-d8 Internal Standard weigh->add_dnc8 add_na2so4 Add Sodium Sulfate add_dnc8->add_na2so4 extract Extract with Acetonitrile add_na2so4->extract filter_dilute Filter & Dilute extract->filter_dilute lcms LC-MS/MS Analysis filter_dilute->lcms prep_dnc->lcms prep_dnc8->add_dnc8 data Data Acquisition lcms->data integrate Peak Integration data->integrate quantify Quantification using Internal Standard integrate->quantify report Final Report quantify->report

Caption: Workflow for DNC analysis using AOAC Method 2013.07.

cluster_labs Participating Laboratories cluster_params Validation Parameters Assessed Validation Inter-laboratory Method Validation lab1 Laboratory 1 Validation->lab1 lab2 Laboratory 2 Validation->lab2 lab3 Laboratory 3 Validation->lab3 lab_n ... accuracy Accuracy (Recovery) lab1->accuracy lod_loq LOD & LOQ lab1->lod_loq precision Precision (Repeatability & Reproducibility) lab2->precision linearity Linearity lab2->linearity specificity Specificity lab3->specificity

Caption: Logical relationship in an inter-laboratory validation study.

References

Evaluating 4,4'-Dinitrocarbanilide-d8 as a Reference Standard: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of 4,4'-Dinitrocarbanilide-d8 (DNC-d8) as a reference standard, primarily focusing on its application as an internal standard in the quantitative analysis of 4,4'-Dinitrocarbanilide (DNC). DNC is the marker residue for the anticoccidial drug nicarbazin, and its accurate quantification in food products of animal origin is crucial for regulatory compliance and consumer safety. This document compares the performance of DNC-d8 with alternative approaches and provides supporting experimental data and protocols.

Executive Summary

4,4'-Dinitrocarbilide-d8 is a stable isotope-labeled (SIL) internal standard that offers significant advantages in the bioanalysis of DNC, particularly in complex matrices such as animal tissues and feed. Its chemical and physical properties are nearly identical to the unlabeled analyte, allowing it to effectively compensate for variations in sample preparation and instrumental analysis. The use of DNC-d8 is integral to the highly specific and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, such as the AOAC Official Method 2013.07. This guide will demonstrate that while other analytical approaches exist, the use of DNC-d8 as an internal standard in LC-MS/MS provides the most reliable and robust data for the quantification of DNC.

Performance Comparison: DNC-d8 vs. Alternative Internal Standards

The ideal internal standard co-elutes with the analyte and experiences the same matrix effects and ionization suppression or enhancement. As a stable isotope-labeled analog, DNC-d8 is the gold standard for the analysis of DNC by mass spectrometry.

FeatureThis compound (SIL IS)Structural Analog (Non-SIL IS)No Internal Standard
Analytical Technique LC-MS/MSHPLC-UV, LC-MS/MSHPLC-UV
Co-elution with Analyte Nearly identical retention time, ensuring it experiences the same matrix effects at the same time.Different retention time, leading to differential matrix effects.Not Applicable
Compensation for Matrix Effects High. Effectively corrects for ion suppression or enhancement.Low to moderate. Cannot fully compensate for different matrix effects at different retention times.None. Highly susceptible to matrix effects, leading to inaccurate quantification.
Compensation for Extraction Variability High. Behaves identically to the analyte during sample preparation.Moderate. Similar but not identical chemical properties can lead to different extraction recoveries.None. Results are directly affected by extraction efficiency.
Accuracy and Precision High accuracy and precision due to effective normalization.Moderate accuracy and precision, prone to variability.Low accuracy and precision, highly variable results.
Method Robustness High. Less susceptible to variations in sample matrix and experimental conditions.Moderate. More susceptible to changes in matrix and chromatographic conditions.Low. Prone to significant errors with slight variations.
Cost Higher initial cost for the reference standard.Lower initial cost for the reference standard.Lowest cost (no internal standard).
Overall Reliability Very HighModerateLow

Experimental Data

The performance of this compound is well-documented in the validation of AOAC Official Method 2013.07 for the determination of DNC in chicken tissues.[1][2]

Table 1: Performance of AOAC Method 2013.07 using DNC-d8 Internal Standard in Chicken Tissues [2][3]

MatrixAnalyte Concentration (µg/kg)Mean Recovery (%)Repeatability (RSDr, %)Reproducibility (RSDR, %)
Muscle100 - 40090.45.47.9
Liver100 - 40094.55.86.8
Kidney100 - 40091.55.29.0
Skin with Fat100 - 40094.58.98.9

Table 2: Specifications of this compound Reference Standard [4][5][6]

ParameterSpecification
Chemical Purity (HPLC) ≥ 98%
Isotopic Enrichment ≥ 98 atom % D
Appearance White to off-white solid
Storage -20°C for long-term storage

Experimental Protocols

Key Experiment: Determination of DNC in Chicken Tissue using DNC-d8 by LC-MS/MS (Based on AOAC Official Method 2013.07)[1][3]

This protocol outlines the key steps for the quantitative analysis of DNC in chicken tissue, employing DNC-d8 as an internal standard.

1. Sample Preparation and Extraction

  • Homogenization: Homogenize a representative 5g sample of chicken tissue.

  • Fortification: Spike the homogenized sample with a known concentration of DNC-d8 internal standard solution.

  • Extraction: Add acetonitrile (B52724) and sodium sulfate (B86663) to the sample, followed by vortexing and centrifugation to extract DNC and DNC-d8.

  • Cleanup: The supernatant is collected for analysis.

2. LC-MS/MS Analysis

  • Chromatographic Separation: Inject the sample extract onto a C18 reverse-phase HPLC column. A gradient elution with mobile phases consisting of ammonium (B1175870) acetate (B1210297) and formic acid in water and methanol (B129727) is used to separate DNC and DNC-d8 from matrix components.

  • Mass Spectrometric Detection: Utilize a tandem mass spectrometer in negative electrospray ionization (ESI-) mode. Monitor the specific precursor-to-product ion transitions for both DNC and DNC-d8.

3. Quantification

  • Calibration Curve: Prepare a series of calibration standards containing known concentrations of DNC and a constant concentration of DNC-d8.

  • Ratio Calculation: Determine the peak area ratio of the DNC to the DNC-d8 for each standard and sample.

  • Concentration Determination: Construct a calibration curve by plotting the peak area ratio against the DNC concentration of the standards. Use this curve to determine the concentration of DNC in the unknown samples.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quantification Quantification Homogenization 1. Homogenization of Chicken Tissue Fortification 2. Fortification with DNC-d8 Homogenization->Fortification Extraction 3. Acetonitrile Extraction Fortification->Extraction Cleanup 4. Centrifugation and Supernatant Collection Extraction->Cleanup LC_Separation 5. Chromatographic Separation Cleanup->LC_Separation MS_Detection 6. Tandem Mass Spectrometric Detection LC_Separation->MS_Detection Ratio_Calculation 7. Peak Area Ratio (DNC/DNC-d8) MS_Detection->Ratio_Calculation Calibration 8. Calibration Curve Construction Ratio_Calculation->Calibration Concentration 9. DNC Concentration Determination Calibration->Concentration

Caption: Experimental workflow for DNC analysis using DNC-d8.

logical_relationship cluster_ideal_is Ideal Internal Standard Properties cluster_dnc_d8 This compound cluster_benefits Benefits of Using DNC-d8 Coelution Co-elutes with Analyte Matrix_Effect_Comp Compensation for Matrix Effects Coelution->Matrix_Effect_Comp Identical_Behavior Identical Physicochemical Behavior Recovery_Comp Correction for Extraction Variability Identical_Behavior->Recovery_Comp No_Interference Does not Interfere with Analyte Signal DNC_d8 Stable Isotope Labeled DNC_d8->Coelution Achieves DNC_d8->Identical_Behavior Exhibits DNC_d8->No_Interference Ensures Accuracy_Precision Improved Accuracy and Precision Matrix_Effect_Comp->Accuracy_Precision Recovery_Comp->Accuracy_Precision Robustness Enhanced Method Robustness Accuracy_Precision->Robustness

Caption: Logical relationship of DNC-d8 properties and benefits.

Conclusion

The use of this compound as a reference standard, specifically as an internal standard for the analysis of DNC, is a well-validated and superior approach. Its ability to mimic the behavior of the unlabeled analyte throughout the analytical process ensures a high degree of accuracy and precision, which is essential for regulatory monitoring and drug development studies. While the initial investment in a stable isotope-labeled standard is higher than for unlabeled compounds, the significant improvement in data quality and method robustness justifies the cost, making DNC-d8 an indispensable tool for researchers and scientists in the field.

References

A Comparative Guide to Analytical Methods for the Quantification of 4,4'-Dinitrocarbanilide, Featuring its Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of 4,4'-Dinitrocarbanilide (DNC), the marker residue for the coccidiostat nicarbazin, is crucial for regulatory compliance and food safety. The use of a stable isotope-labeled internal standard, 4,4'-Dinitrocarbanilide-d8 (DNC-d8), in Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) is widely considered the gold standard for this analysis. This guide provides an objective comparison of this method with an alternative High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method, supported by experimental data and detailed protocols.

The selection of an appropriate analytical method hinges on factors such as sensitivity, selectivity, accuracy, and sample throughput. While LC-MS/MS with a deuterated internal standard offers high precision and minimizes matrix effects, HPLC-UV provides a viable, more accessible alternative.[1][2]

Comparison of Analytical Methods

The two primary methods for the quantification of 4,4'-Dinitrocarbanilide are LC-MS/MS, typically employing DNC-d8 as an internal standard, and HPLC-UV, which is often performed without an internal standard.

Table 1: Performance Characteristics of LC-MS/MS with DNC-d8 vs. HPLC-UV for DNC Quantification

ParameterLC-MS/MS with DNC-d8HPLC-UV
Principle Separation by liquid chromatography followed by detection and quantification based on mass-to-charge ratio using a tandem mass spectrometer. DNC-d8 is used as an internal standard to correct for matrix effects and variations in sample processing.Separation by liquid chromatography followed by detection and quantification based on the absorption of UV light at a specific wavelength.
Internal Standard Typically this compound.Often performed without an internal standard.
Selectivity Very HighModerate to High
Sensitivity (LOQ) As low as 20 ng/g in chicken tissue[2].12.5 µg/kg (12.5 ng/g) in broiler liver[3].
Accuracy (Recovery) 93% to 99% in chicken liver[2].>70% in broiler liver[3].
Precision (RSDr) 2.5% to 11.3% in fortified tissues[2].Not explicitly stated in the provided results.
Sample Throughput High, amenable to automation.Moderate.

Experimental Protocols

Detailed methodologies for both LC-MS/MS with DNC-d8 and HPLC-UV are outlined below, providing a basis for replication and comparison.

Experimental Workflow for Method Validation

cluster_0 Method Development cluster_1 Sample Preparation cluster_2 Data Acquisition & Analysis cluster_3 Validation Method_Selection Select Analytical Method (LC-MS/MS or HPLC-UV) Parameter_Optimization Optimize Parameters (e.g., Mobile Phase, Gradient) Method_Selection->Parameter_Optimization Homogenization Homogenize Tissue Sample Parameter_Optimization->Homogenization Spiking Spike with DNC and Internal Standard (if applicable) Homogenization->Spiking Extraction Extract with Solvent Spiking->Extraction Cleanup Sample Cleanup (e.g., SPE) Extraction->Cleanup Instrumental_Analysis Inject Sample into LC System Cleanup->Instrumental_Analysis Data_Processing Process Chromatographic Data Instrumental_Analysis->Data_Processing Quantification Quantify DNC Concentration Data_Processing->Quantification Validation_Parameters Evaluate Validation Parameters Quantification->Validation_Parameters Linearity Linearity Accuracy Accuracy Precision Precision LOD_LOQ LOD & LOQ Specificity Specificity Validation_Parameters->Linearity Validation_Parameters->Accuracy Validation_Parameters->Precision Validation_Parameters->LOD_LOQ Validation_Parameters->Specificity

Caption: Workflow for analytical method validation.

Protocol 1: LC-MS/MS for 4,4'-Dinitrocarbanilide in Chicken Tissue (Based on AOAC Method 2013.07)

  • Sample Preparation:

    • Homogenize representative tissue samples.

    • Accurately weigh 5.00 ± 0.05 g of the homogenized sample into a 50 mL centrifuge tube.

    • Fortify the sample with a known amount of DNC-d8 internal standard solution.

    • Add 10 g of anhydrous sodium sulfate.

    • Extract the sample twice with acetonitrile (B52724).

    • Combine the extracts, filter, and dilute as necessary.[4]

  • LC-MS/MS Analysis:

    • LC System: A suitable HPLC system capable of gradient elution.

    • MS/MS System: A tandem mass spectrometer with an electrospray ionization (ESI) source.

    • Analysis: Monitor the appropriate precursor-to-product ion transitions for both DNC and DNC-d8.

    • Quantification: Construct a calibration curve using the ratio of the peak area of DNC to that of DNC-d8 versus the concentration of DNC.[2]

Protocol 2: HPLC-UV for 4,4'-Dinitrocarbanilide in Broiler Liver

  • Sample Preparation:

    • Weigh 2 g of liver sample.

    • Extract with two portions of acetonitrile (10 mL and 5 mL).

    • Defat the extract with hexane.

    • Evaporate the extract to dryness under a stream of nitrogen.

    • Reconstitute the residue in 500 µL of acetonitrile-water (70/30, v/v).

    • Load the reconstituted extract onto a C18 solid-phase extraction (SPE) cartridge.

    • Elute with 2.5 mL of acetonitrile-water (70/30, v/v).

    • Evaporate the eluate to dryness and reconstitute in 500 µL of acetonitrile-water (80/20, v/v).[3]

  • HPLC-UV Analysis:

    • HPLC System: A standard HPLC system with a UV detector.

    • Detection: Monitor the absorbance at 350 nm.

    • Quantification: An aliquot of the final extract is injected, and the DNC concentration is determined by comparing its peak area to a calibration curve prepared from DNC standards.[3]

The Role and Advantages of this compound as an Internal Standard

The use of a stable isotope-labeled internal standard, such as DNC-d8, is a cornerstone of robust quantitative mass spectrometry.[1] Deuterated standards are considered ideal because their chemical and physical properties are nearly identical to the unlabeled analyte.[5]

Key Advantages:

  • Correction for Matrix Effects: Co-eluting substances from the sample matrix can suppress or enhance the ionization of the analyte, leading to inaccurate results. Since DNC-d8 has nearly identical physicochemical properties to DNC, it experiences the same matrix effects, allowing for accurate correction.[1]

  • Compensation for Sample Preparation Variability: Losses can occur during various stages of sample preparation, including extraction, evaporation, and reconstitution. By adding the internal standard at the beginning of the process, any losses of the analyte will be mirrored by losses of the internal standard, ensuring the ratio remains constant.[1]

  • Improved Accuracy and Precision: The inclusion of a suitable internal standard significantly enhances the accuracy and precision of the analytical method.[2]

Considerations for Deuterated Standards:

While highly effective, it is important to be aware of potential issues with deuterated standards, such as:

  • Isotopic Purity: The standard should have a high degree of deuteration to avoid signal overlap with the analyte.[5]

  • Position of Deuterium (B1214612) Labels: The deuterium atoms must be in stable positions to prevent exchange with hydrogen atoms from the solvent or matrix.[5]

  • Isotope Effect: In some cases, the presence of deuterium can cause a slight shift in chromatographic retention time compared to the non-deuterated analyte. It is crucial to ensure that the analyte and internal standard peaks co-elute as closely as possible to experience the same matrix effects.[6][7]

Logical Relationship of Internal Standard Selection

Analyte Analyte: 4,4'-Dinitrocarbanilide (DNC) IS_Choice Choice of Internal Standard (IS) Analyte->IS_Choice SIL_IS Stable Isotope-Labeled IS: DNC-d8 IS_Choice->SIL_IS Analog_IS Structural Analog IS (Not Commonly Used for DNC) IS_Choice->Analog_IS No_IS No Internal Standard (e.g., in some HPLC-UV methods) IS_Choice->No_IS Advantage_SIL Advantages: - Corrects for matrix effects - Compensates for sample loss - High accuracy & precision SIL_IS->Advantage_SIL Disadvantage_No_IS Disadvantages: - Susceptible to matrix effects - Prone to variability in sample prep - Potentially lower accuracy No_IS->Disadvantage_No_IS

Caption: Internal standard selection logic for DNC analysis.

References

Benchmarking 4,4'-Dinitrocarbanilide-d8 as the Gold Standard Internal Standard for Nicarbazin Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Performance of 4,4'-Dinitrocarbanilide-d8 in the Quantitative Analysis of Nicarbazin (B1678737).

In the realm of veterinary drug residue analysis, the accurate quantification of nicarbazin, a widely used coccidiostat in poultry, is paramount for ensuring food safety and regulatory compliance. The marker residue for nicarbazin is 4,4'-Dinitrocarbanilide (DNC). The use of a stable isotope-labeled internal standard is crucial for achieving high accuracy and precision in analytical methods, primarily liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide provides a comprehensive benchmark of this compound (DNC-d8), the universally accepted deuterated internal standard for DNC analysis.

While direct, commercially available, and validated alternative isotopically labeled internal standards for DNC are not prevalent, this guide will benchmark the performance of DNC-d8 against the analytical approach of external standardization (i.e., analysis without an internal standard). This comparison will highlight the significant advantages and superior performance achieved by incorporating DNC-d8 into the analytical workflow.

The Critical Role of Internal Standards in Nicarbazin Analysis

Quantitative analysis of drug residues in complex biological matrices such as animal tissues and feed is susceptible to various sources of error, including matrix effects, variations in sample preparation, and inconsistencies in instrument response. The use of an isotopically labeled internal standard that behaves chemically and physically identically to the analyte of interest is the most effective way to compensate for these potential errors. DNC-d8, being a deuterated analog of DNC, co-elutes with DNC during chromatographic separation and experiences similar ionization effects in the mass spectrometer, thereby ensuring reliable quantification.

Performance Benchmarking of this compound

The following tables summarize the performance of analytical methods utilizing DNC-d8 as an internal standard for the determination of nicarbazin (measured as DNC) in various matrices. The data is compiled from validated, peer-reviewed analytical methods.

Table 1: Method Performance of DNC Analysis using DNC-d8 Internal Standard in Chicken Tissues

ParameterMuscleLiverKidneySkin with Fat
Relative Recovery (%) 90.4 (95% CI: 83.8-97.5)[1]94.5 (95% CI: 91.1-98.0)[1]91.5 (95% CI: 85.3-98.1)[1]94.5 (95% CI: 89.2-100.1)[1]
Repeatability (RSDr, %) 5.4 (95% CI: 3.8-9.2)[1]5.8 (95% CI: 4.1-9.9)[1]5.2 (95% CI: 3.7-8.8)[1]8.9 (95% CI: 6.3-15.1)[1]
Reproducibility (RSDR, %) 7.9[1]6.8[1]9.0[1]8.9[1]
Limit of Quantification (LOQ) 100 µg/kg100 µg/kg100 µg/kg100 µg/kg

Table 2: Method Performance of DNC Analysis using DNC-d8 Internal Standard in Animal Feed

ParameterValue
Validated Levels 0.1 to 100 mg/kg[2]
Internal Standard Corrected Recoveries (%) 88 to 101[2]
Relative Standard Deviation (RSD, %) < 8[2]

The data presented in these tables unequivocally demonstrates the high level of accuracy (indicated by recovery rates close to 100%) and precision (indicated by low RSD values) achievable when DNC-d8 is used as an internal standard. These performance characteristics are essential for regulatory methods that require high reliability and robustness.

The Alternative: Analysis Without an Internal Standard

In the absence of an internal standard like DNC-d8, analysts must rely on external calibration. This approach is significantly more susceptible to errors that DNC-d8 effectively mitigates:

  • Matrix Effects: The co-extractives from complex matrices like liver or feed can either suppress or enhance the ionization of the analyte (DNC) in the mass spectrometer source, leading to inaccurate quantification. DNC-d8 experiences the same matrix effects as DNC, allowing for an accurate ratio-based calculation that cancels out these effects.

  • Sample Preparation Variability: Losses of the analyte during extraction, cleanup, and concentration steps can lead to underestimation of the true concentration. Since DNC-d8 is added at the beginning of the sample preparation process, it experiences the same losses as DNC, and the final ratio remains constant.

  • Injection Volume Precision: Minor variations in the volume of sample injected into the LC-MS/MS system can lead to proportional changes in the analyte signal. With an internal standard, the ratio of the analyte to the internal standard is measured, which is independent of the injection volume.

Without DNC-d8, achieving the levels of accuracy and precision shown in Tables 1 and 2 would be exceedingly difficult and would likely require more extensive and laborious sample cleanup procedures with less assurance of the final result's quality.

Experimental Protocols

The following is a generalized experimental protocol for the analysis of DNC in poultry tissues using DNC-d8 as an internal standard, based on established and validated methods.[1][3]

1. Sample Preparation and Extraction

  • Homogenization: Weigh a representative portion of the tissue sample (e.g., 5g of muscle) into a centrifuge tube.

  • Internal Standard Spiking: Fortify the sample with a known amount of DNC-d8 internal standard solution (e.g., 200 µL of a 1.0 µg/mL solution).[3]

  • Extraction: Add extraction solvent (e.g., acetonitrile) and homogenize the sample.

  • Centrifugation: Centrifuge the sample to separate the solid matrix from the solvent extract.

  • Supernatant Collection: Carefully collect the supernatant containing the DNC and DNC-d8.

  • Evaporation and Reconstitution: Evaporate the solvent and reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Chromatographic Separation: Use a suitable C18 reversed-phase HPLC column to separate DNC from other matrix components. A gradient elution with mobile phases consisting of water and methanol (B129727) or acetonitrile (B52724) with additives like formic acid or ammonium (B1175870) acetate (B1210297) is typically employed.

  • Mass Spectrometric Detection: Employ a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI-) mode. Monitor the specific precursor-to-product ion transitions for both DNC and DNC-d8.

    • DNC transitions: e.g., m/z 301 -> 137, 107[4]

    • DNC-d8 transition: e.g., m/z 309 -> product ions[2][4]

3. Quantification

  • Construct a calibration curve by plotting the ratio of the peak area of DNC to the peak area of DNC-d8 against the concentration of DNC in a series of calibration standards.

  • Calculate the concentration of DNC in the samples by interpolating the measured peak area ratio from the calibration curve.

Visualizing the Workflow

The following diagram illustrates the typical analytical workflow for the quantification of DNC using DNC-d8 as an internal standard.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quantification Quantification Sample Tissue/Feed Sample Spike Spike with DNC-d8 Internal Standard Sample->Spike Homogenize Homogenization & Extraction Spike->Homogenize Centrifuge Centrifugation Homogenize->Centrifuge Extract Collect Supernatant Centrifuge->Extract Evaporate Evaporation & Reconstitution Extract->Evaporate LC_Separation LC Separation Evaporate->LC_Separation MS_Detection MS/MS Detection (DNC & DNC-d8) LC_Separation->MS_Detection Data_Analysis Data Analysis (Peak Area Ratios) MS_Detection->Data_Analysis Calibration Calibration Curve Data_Analysis->Calibration Result Final Concentration of DNC Calibration->Result

Caption: Analytical workflow for DNC quantification using DNC-d8.

Conclusion

References

A Comparative Guide to Quantifying 4,4'-Dinitrocarbanilide: Assessing Reproducibility with and without 4,4'-Dinitrocarbanilide-d8

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reproducible quantification of drug residues is paramount. This guide provides a detailed comparison of the two primary analytical methods for determining levels of 4,4'-Dinitrocarbanilide (DNC), the marker residue for the coccidiostat nicarbazin: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) utilizing 4,4'-Dinitrocarbanilide-d8 (DNC-d8) as an internal standard, and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).

This comparison is based on experimental data from peer-reviewed studies and validated methods, with a focus on reproducibility, accuracy, and sensitivity.

Data Presentation: Quantitative Comparison of Analytical Methods

The following tables summarize the performance characteristics of the LC-MS/MS method with DNC-d8 (primarily based on AOAC Official Method 2013.07) and the HPLC-UV method for the quantification of DNC in various matrices.

Table 1: Performance of LC-MS/MS with DNC-d8 Internal Standard (AOAC Method 2013.07)

MatrixRecovery (%)Repeatability (RSDr) (%)Reproducibility (RSDR) (%)LOQ (ng/g)LOD (ng/g)
Chicken Muscle90.4[1]5.4[1]7.9[1]20[2]< 3[2]
Chicken Liver94.5[1][3]5.8[1][3]6.8[1][3]20[2]< 3[2]
Chicken Kidney91.5[1]5.2[1]9.0[1]20[2]< 3[2]
Chicken Skin with Fat94.5[1]8.9[1]8.9[1]20[2]< 3[2]
Chicken Eggs82[2]2.5 - 11.3Not Reported20[2]< 3[2]

Table 2: Performance of HPLC-UV Method

MatrixRecovery (%)Repeatability (RSDr) (%)Reproducibility (RSDR) (%)LOQ (µg/kg)LOD (µg/kg)
Broiler Liver>70[4]Not Reported (CCα: 228, CCβ: 266)Not Reported12.5[4]Not Reported
Chicken Meat93.6 - 102.0[5]2.8 - 10.4[5]Not Reported50[5]Not Reported
Chicken Liver93.6 - 102.0[5]2.8 - 10.4[5]Not Reported50[5]Not Reported
Chicken Eggs90.2[6]Not ReportedNot ReportedNot Reported5[6]

Experimental Protocols

LC-MS/MS with DNC-d8 Internal Standard (Based on AOAC Method 2013.07)

This method is the benchmark for the quantitative analysis of DNC in edible tissues.[3][7]

1. Sample Preparation and Extraction:

  • A representative 5g sample of tissue (1g for kidney) is homogenized.[1]

  • A known amount of DNC-d8 internal standard solution is added to the sample.[1]

  • The sample is extracted twice with acetonitrile (B52724).[7]

  • The extracts are combined for analysis.[7]

2. Analytical Instrumentation:

  • Chromatography: Liquid Chromatography system.

  • Ionization: Electrospray Ionization (ESI) in negative mode.

  • Mass Spectrometry: Tandem mass spectrometer (MS/MS).

3. Quantification:

  • The concentration of DNC is determined by comparing the peak area ratio of DNC to the DNC-d8 internal standard against a calibration curve. The use of a stable isotope-labeled internal standard corrects for variations in extraction efficiency and matrix effects, leading to high accuracy and reproducibility.

HPLC-UV Method

This method offers a more accessible alternative to LC-MS/MS, though typically with higher limits of detection and quantification.

1. Sample Preparation and Extraction:

  • A 2g sample of liver tissue is extracted with acetonitrile.[4]

  • The extract is defatted with hexane.[4]

  • The extract is then purified using a C18 solid-phase extraction (SPE) cartridge.[4]

  • The purified extract is evaporated and reconstituted in the mobile phase.[4]

2. Analytical Instrumentation:

  • Chromatography: High-Performance Liquid Chromatography system with a C18 column.

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 80:20, v/v).[4]

  • Detection: UV detector set at approximately 350 nm.[4]

3. Quantification:

  • The concentration of DNC is determined by comparing the peak area of the analyte in the sample to a calibration curve prepared from external standards. This method is more susceptible to matrix effects and variations in extraction recovery, which can impact reproducibility.

Mandatory Visualization

experimental_workflow Figure 1. Experimental Workflow Comparison cluster_lcmsms LC-MS/MS with DNC-d8 cluster_hplcuv HPLC-UV lcmsms_start Sample Homogenization lcmsms_spike Spiking with DNC-d8 lcmsms_start->lcmsms_spike lcmsms_extract Acetonitrile Extraction lcmsms_spike->lcmsms_extract lcmsms_analyze LC-MS/MS Analysis lcmsms_extract->lcmsms_analyze lcmsms_quantify Quantification (Analyte/IS Ratio) lcmsms_analyze->lcmsms_quantify hplcuv_start Sample Homogenization hplcuv_extract Acetonitrile Extraction hplcuv_start->hplcuv_extract hplcuv_defat Hexane Defatting hplcuv_extract->hplcuv_defat hplcuv_spe Solid-Phase Extraction (SPE) hplcuv_defat->hplcuv_spe hplcuv_analyze HPLC-UV Analysis hplcuv_spe->hplcuv_analyze hplcuv_quantify Quantification (External Standard) hplcuv_analyze->hplcuv_quantify

Caption: Workflow of LC-MS/MS vs. HPLC-UV for DNC analysis.

mechanism_of_action Figure 2. Proposed Mechanism of Action of Nicarbazin (DNC) cluster_cell Eimeria spp. (Coccidia) nicarbazin Nicarbazin (DNC + HDP) dnc DNC (Active Component) nicarbazin->dnc Dissociation mitochondria Mitochondria dnc->mitochondria membrane Vitelline Membrane Formation dnc->membrane interference Interference with Mitochondrial Metabolism (e.g., Oxidative Phosphorylation) mitochondria->interference schizont Second-Generation Schizonts interference->schizont inhibition Inhibition of Membrane Formation membrane->inhibition inhibition->schizont arrest Developmental Arrest schizont->arrest

Caption: Proposed mechanism of action of Nicarbazin's active component, DNC.

Discussion and Conclusion

The choice of analytical method for the quantification of 4,4'-Dinitrocarbanilide is highly dependent on the specific requirements of the study.

LC-MS/MS with this compound: This method, exemplified by AOAC Official Method 2013.07, demonstrates superior performance in terms of reproducibility, repeatability, and sensitivity. The use of a deuterated internal standard is a key factor in achieving high accuracy, as it effectively compensates for matrix effects and procedural losses during sample preparation.[2] For regulatory purposes, residue monitoring, and studies requiring high precision, the LC-MS/MS method with DNC-d8 is the gold standard.

HPLC-UV: The HPLC-UV method provides a viable alternative when access to mass spectrometry is limited. It is a more cost-effective technique and can achieve acceptable levels of recovery and sensitivity for certain applications. However, the absence of an isotopic internal standard makes it more prone to variability, as evidenced by the generally higher and less consistently reported RSD values. The limits of quantification are also significantly higher than those of the LC-MS/MS method.[4][5]

References

Verifying the Purity of 4,4'-Dinitrocarbanilide-d8 Standards: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals relying on the accuracy of isotopically labeled standards, ensuring the purity of 4,4'-Dinitrocarbanilide-d8 is of paramount importance for the integrity of experimental data. This guide provides a comprehensive comparison of the primary analytical methods used to verify the chemical and isotopic purity of these standards, supported by experimental data and detailed protocols.

The purity of a deuterated standard is a twofold consideration: chemical purity , which refers to the absence of other chemical compounds, and isotopic purity (or isotopic enrichment), which quantifies the extent of deuterium (B1214612) incorporation in the molecule.[1] A combination of analytical techniques is often employed to provide a complete purity profile. The most common and effective methods include High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Comparison of Analytical Methods

Each analytical technique offers distinct advantages and provides specific information regarding the purity of this compound. The following table summarizes the key performance characteristics of each method.

Parameter High-Performance Liquid Chromatography (HPLC) Mass Spectrometry (MS) Nuclear Magnetic Resonance (NMR)
Purity Assessed Chemical PurityIsotopic Purity & Chemical Purity (when coupled with LC)Chemical and Isotopic Purity
Principle Separation based on polaritySeparation based on mass-to-charge ratioNuclear spin properties in a magnetic field
Typical Purity Range >98%Isotopic Enrichment >98%Chemical Purity >99%, Isotopic Enrichment >98%
Key Advantages Excellent for separating and quantifying chemical impurities.[2]Highly sensitive for determining isotopic distribution and enrichment.[3][4]Provides structural confirmation and precise quantification of both chemical and isotopic purity without the need for a specific reference standard for the analyte itself (qNMR).[5][6]
Limitations Does not provide information on isotopic purity.Can be destructive to the sample; isotopic enrichment calculations can be complex.[7]Lower sensitivity compared to MS; requires higher sample concentrations.
Typical Detection UV-Vis (at 347-350 nm for DNC)[2][8]Electrospray Ionization (ESI)Proton (¹H) and Deuterium (²H) NMR

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for the analysis of 4,4'-Dinitrocarbanilide and its deuterated analogs.

Chemical Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method is suitable for the quantification of chemical impurities in the this compound standard.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)

Reagents:

Procedure:

  • Standard Preparation: Accurately weigh and dissolve the this compound standard in acetonitrile to prepare a stock solution (e.g., 1 mg/mL). Prepare a series of working standards by diluting the stock solution with the mobile phase.

  • Mobile Phase: A gradient elution is typically used, starting with a mixture of acetonitrile and water (e.g., 40:60 v/v) and increasing the acetonitrile concentration over time.[8]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 40 °C

    • UV Detection Wavelength: 347 nm[8]

  • Analysis: Inject the prepared standards and the sample solution into the HPLC system.

  • Quantification: The chemical purity is determined by calculating the percentage of the main peak area relative to the total area of all peaks in the chromatogram.

Isotopic Purity Determination by Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

This method is highly sensitive for determining the isotopic enrichment of the this compound standard.

Instrumentation:

  • LC-MS/MS system with an electrospray ionization (ESI) source

Reagents:

Procedure:

  • Sample Preparation: Prepare a dilute solution of the this compound standard in the initial mobile phase.

  • LC Conditions:

    • Column: A suitable reversed-phase column.

    • Mobile Phase: A gradient of acetonitrile and water with a constant concentration of ammonium acetate (e.g., 0.05 M).[9]

    • Flow Rate: As appropriate for the column dimensions.

  • MS/MS Conditions:

    • Ionization Mode: Negative Electrospray Ionization (ESI-).[1][9]

    • Precursor Ion (DNC-d8): m/z 309.[9]

    • Precursor Ion (non-deuterated DNC): m/z 301.[9]

    • Product Ions: Monitor for characteristic product ions of DNC.

  • Analysis: Acquire the mass spectra of the eluting peak corresponding to this compound.

  • Isotopic Enrichment Calculation: The isotopic purity is calculated by comparing the ion intensities of the deuterated species (e.g., d8) to the sum of intensities of all isotopic variants (d0 to d8).[10]

Chemical and Isotopic Purity by Quantitative NMR (qNMR)

qNMR is a powerful technique for determining the absolute purity of a standard by comparing the integral of an analyte's signal to that of a certified internal standard of known purity.[11]

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

Reagents:

  • Deuterated solvent (e.g., DMSO-d6)

  • Certified internal standard (e.g., maleic anhydride, 1,4-bis(trimethylsilyl)benzene)

  • This compound standard

Procedure:

  • Sample Preparation:

    • Accurately weigh a known amount of the this compound standard and a certified internal standard into a vial.

    • Dissolve the mixture in a precise volume of a suitable deuterated solvent (e.g., DMSO-d6).

  • ¹H NMR Acquisition:

    • Acquire a quantitative ¹H NMR spectrum. Ensure a long relaxation delay (D1) to allow for complete relaxation of all protons, which is crucial for accurate integration.

  • Data Processing and Analysis:

    • Integrate a well-resolved signal from the analyte and a signal from the internal standard.

    • The chemical purity is calculated using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P_std = Purity of the internal standard

  • Isotopic Purity Assessment: The isotopic purity can be assessed by observing the residual proton signals in the deuterated positions. The degree of deuteration can be determined by comparing the integrals of these residual proton signals to the integrals of non-deuterated positions in the molecule.

Workflow and Method Comparison Diagrams

To visualize the experimental processes and the relationship between the different analytical techniques, the following diagrams are provided.

Purity_Verification_Workflow cluster_sample Sample Handling cluster_analysis Analytical Methods cluster_results Purity Assessment start This compound Standard prep Sample Preparation (Weighing & Dissolution) start->prep hplc HPLC Analysis prep->hplc Chemical Impurities ms LC-MS/MS Analysis prep->ms Isotopic Distribution nmr qNMR Analysis prep->nmr Chemical & Isotopic chem_purity Chemical Purity (>98%) hplc->chem_purity iso_purity Isotopic Purity (Enrichment >98%) ms->iso_purity nmr->chem_purity nmr->iso_purity final Certificate of Analysis chem_purity->final iso_purity->final Method_Comparison cluster_hplc HPLC Details cluster_ms MS Details cluster_nmr NMR Details center This compound Purity Verification hplc HPLC (Chemical Purity) center->hplc ms Mass Spectrometry (Isotopic Purity) center->ms nmr NMR (Chemical & Isotopic Purity) center->nmr hplc_adv Advantage: Separates chemical impurities hplc->hplc_adv hplc_lim Limitation: No isotopic information hplc->hplc_lim ms_adv Advantage: High sensitivity for isotopologues ms->ms_adv ms_lim Limitation: Complex data analysis ms->ms_lim nmr_adv Advantage: Absolute quantification (qNMR) nmr->nmr_adv nmr_lim Limitation: Lower sensitivity nmr->nmr_lim

References

Safety Operating Guide

Proper Disposal of 4,4'-Dinitrocarbanilide-d8: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides essential procedural guidance for the safe and compliant disposal of 4,4'-Dinitrocarbanilide-d8 (CAS No. 1156508-87-0). The following instructions are intended for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this compound.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not available. The following guidance is based on the safety data for the non-deuterated analogue, 4,4'-Dinitrocarbanilide (CAS No. 587-90-6), and general best practices for the disposal of nitroaromatic compounds. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols and to comply with all local, state, and federal regulations.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate care. Based on data for the non-deuterated form, this compound may cause skin and eye irritation, as well as respiratory irritation.[1]

Personal Protective Equipment (PPE):

  • Gloves: Wear nitrile or other chemically resistant gloves.

  • Eye Protection: Use chemical safety goggles.

  • Lab Coat: A standard laboratory coat is required.

  • Respiratory Protection: If handling the powder outside of a chemical fume hood, a NIOSH-approved respirator may be necessary.

Step-by-Step Disposal Procedure

The proper disposal of this compound must be handled as hazardous waste. Under no circumstances should this chemical be disposed of in regular trash or down the drain.

  • Waste Identification and Segregation:

    • Treat all this compound, including unused product and any contaminated materials (e.g., weighing paper, gloves, pipette tips), as hazardous chemical waste.

    • This waste must be segregated from other waste streams, particularly from non-hazardous and incompatible chemical waste.

  • Waste Collection and Labeling:

    • Collect solid waste in a clearly labeled, sealable container. The container must be compatible with the chemical.

    • The label should include:

      • The words "Hazardous Waste"

      • The full chemical name: "this compound"

      • The CAS Number: "1156508-87-0"

      • An indication of the hazards (e.g., "Irritant")

  • Storage:

    • Store the sealed hazardous waste container in a designated satellite accumulation area.

    • This area should be secure, well-ventilated, and away from incompatible materials.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for hazardous waste.

    • Follow all institutional procedures for waste manifest and handover. All chemical waste must be disposed of through a licensed professional waste disposal service.[2]

Quantitative Data Summary

PropertyValueSource
CAS Number1156508-87-0[3][4]
Molecular FormulaC13H2D8N4O5[3]
Molecular Weight310.29 g/mol [3][5]
AppearanceYellow Solid[3]

Experimental Protocols

Disposal procedures are guided by regulatory compliance rather than experimental protocols. The primary "methodology" is adherence to local, state, and federal hazardous waste regulations.

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: Have this compound Waste is_contaminated Is material contaminated with This compound? start->is_contaminated collect_waste Collect in a designated, compatible, and sealed hazardous waste container. is_contaminated->collect_waste Yes no_waste Handle as non-hazardous waste (if applicable and certain). is_contaminated->no_waste No label_waste Label container with: 'Hazardous Waste' Full Chemical Name CAS Number Hazard Information collect_waste->label_waste store_waste Store in a designated satellite accumulation area. label_waste->store_waste contact_ehs Contact Environmental Health & Safety (EHS) for pickup. store_waste->contact_ehs disposal Dispose through a licensed hazardous waste contractor. contact_ehs->disposal

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 4,4'-Dinitrocarbanilide-d8

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 4,4'-Dinitrocarbanilide-d8

This guide provides crucial safety and logistical information for the handling and disposal of this compound in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.

Chemical Identifier and Properties:

PropertyValue
Chemical Name 1,3-bis(4-nitrophenyl)urea-d8
Synonyms N,N'-Bis(p-nitrophenyl)urea-d8, 4,4'-Dinitrodiphenylurea-d8, DNC-d8[1][2]
CAS Number 1156508-87-0[1][2][3][4]
Molecular Formula C13H2D8N4O5[1]
Molecular Weight 310.29 g/mol [1][2]
Appearance Yellow solid[1]
Storage 2-8°C[1]
Hazard Identification and Personal Protective Equipment (PPE)

The non-deuterated form, 4,4'-Dinitrocarbanilide, is classified with the following hazards:

  • H315: Causes skin irritation[5][6]

  • H319: Causes serious eye irritation[5][6]

  • H335: May cause respiratory irritation[5][6]

Given the similar chemical structure, this compound should be handled with the same precautions. The following personal protective equipment is mandatory:

  • Hand Protection: Wear chemically compatible, disposable gloves (e.g., nitrile) at all times.[7][8][9] Gloves should be inspected before use and changed frequently, especially after direct contact with the substance.

  • Eye and Face Protection: Use safety glasses with side shields or chemical safety goggles.[7][8] A face shield may be required for operations with a higher risk of splashing or dust generation.[7]

  • Skin and Body Protection: A laboratory coat or coveralls should be worn to prevent skin contact.[7][8] Ensure clothing is buttoned and sleeves are down.

  • Respiratory Protection: Handle the solid in a well-ventilated area, preferably within a certified chemical fume hood, to minimize dust inhalation.[5] If a fume hood is not available or if significant dust is generated, a respirator may be necessary.[9]

Operational Plan: Step-by-Step Handling Procedure

1. Preparation and Engineering Controls:

  • Designate a specific area for handling this compound, preferably within a chemical fume hood.
  • Ensure a safety shower and eyewash station are readily accessible.
  • Assemble all necessary equipment and reagents before starting work.

2. Weighing and Aliquoting:

  • Perform all weighing and handling of the solid compound within a chemical fume hood to contain any dust.
  • Use appropriate tools (e.g., spatulas) to handle the material. Avoid creating dust clouds.
  • Close the container tightly after use.[5]

3. Solution Preparation:

  • When dissolving the compound, add the solid to the solvent slowly to avoid splashing.
  • If heating is required, use a controlled heating source (e.g., a heating mantle with a stirrer) and ensure proper ventilation.

4. Post-Handling:

  • Decontaminate all surfaces and equipment that may have come into contact with the chemical.
  • Wash hands thoroughly with soap and water after removing gloves.[9]

Disposal Plan
  • Waste Collection: All solid waste contaminated with this compound (e.g., used gloves, weigh boats, paper towels) should be collected in a designated, labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container.

  • Disposal Route: Dispose of all waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[5] Do not dispose of this chemical down the drain or in regular trash.

Experimental Workflow

Below is a generalized workflow for handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Chemical Handling cluster_cleanup Cleanup and Disposal prep_ppe Don Personal Protective Equipment (Gloves, Goggles, Lab Coat) prep_workspace Prepare Workspace in Fume Hood prep_ppe->prep_workspace weigh Weigh Compound prep_workspace->weigh Start Handling dissolve Prepare Solution weigh->dissolve experiment Perform Experiment dissolve->experiment decontaminate Decontaminate Workspace and Equipment experiment->decontaminate Complete Experiment dispose Dispose of Waste in Labeled Containers decontaminate->dispose remove_ppe Remove and Dispose of PPE dispose->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands Final Step

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.